2-Phenyl-1,3-benzoxazol-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,3-benzoxazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-10-6-7-11-12(8-10)16-13(14-11)9-4-2-1-3-5-9/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLPKNHSQPLRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of 2-Phenyl-1,3-benzoxazol-6-ol
Executive Summary
The benzoxazole scaffold is a privileged structure in medicinal chemistry, exhibiting bioisosterism with purine and indole nuclei. Specifically, 2-Phenyl-1,3-benzoxazol-6-ol (also referred to as 6-hydroxy-2-phenylbenzoxazole) represents a critical pharmacophore found in potent tyrosinase inhibitors, estrogen receptor modulators, and Excited-State Intramolecular Proton Transfer (ESIPT) fluorescent probes.
This guide details two distinct synthetic pathways for the production of 2-Phenyl-1,3-benzoxazol-6-ol. Method A utilizes a Polyphosphoric Acid (PPA) mediated condensation, optimized for high-yield, one-pot synthesis suitable for scale-up. Method B presents a milder, two-step oxidative cyclization via a Schiff base intermediate, ideal for substrates sensitive to harsh acidic conditions.
Retrosynthetic Analysis & Strategic Considerations
To synthesize the 6-hydroxy-2-phenylbenzoxazole core, the strategic disconnection focuses on the heterocycle formation. The most atom-economical approach involves the cyclodehydration of a ortho-aminophenol precursor with a benzoic acid derivative.
Critical Regiochemistry: The starting material must be 4-aminoresorcinol hydrochloride (2,4-dihydroxyaniline HCl).
-
The amino group (position 4) and the ortho-hydroxyl group (position 3) participate in the cyclization.
-
The remaining hydroxyl group (position 1) ends up at position 6 of the final benzoxazole ring system (para to the nitrogen).
Figure 1: Retrosynthetic disconnection showing the convergent assembly from 4-aminoresorcinol and benzoic derivatives.
Primary Methodology: PPA-Mediated Cyclodehydration
Best For: Robust substrates, scale-up, high atom economy.
This method utilizes Polyphosphoric Acid (PPA) as both the solvent and the cyclodehydration catalyst. It drives the formation of the amide bond and the subsequent ring closure in a single pot.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the primary amine on the protonated carboxyl group, followed by acid-catalyzed dehydration to close the oxazole ring.
Figure 2: Simplified mechanistic flow of PPA-mediated benzoxazole synthesis.
Detailed Protocol
Materials:
-
4-Aminoresorcinol Hydrochloride (10 mmol, 1.61 g)
-
Benzoic Acid (10 mmol, 1.22 g)[1]
-
Polyphosphoric Acid (PPA) (20 g)
-
Reagents for workup: NaHCO₃ (sat.[1] aq.), Ethyl Acetate.[1][2][3][4]
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask, mix 4-aminoresorcinol HCl and benzoic acid in a 1:1 molar ratio.
-
Solvent Addition: Add PPA (approx. 10–15 equivalents by weight). The mixture will be a viscous slurry.
-
Initial Heating: Heat the mixture to 60°C with mechanical stirring for 1 hour. This ensures homogeneity and initiates amide formation.
-
Cyclization: Increase the temperature to 180–200°C . Maintain this temperature for 3–4 hours.
-
Note: Monitor the reaction color. It typically turns dark brown/red.
-
-
Quenching: Allow the reaction to cool to ~80°C (do not let it solidify completely). Pour the hot syrup slowly into 200 mL of crushed ice/water with vigorous stirring.
-
Neutralization: The PPA will hydrolyze. Neutralize the acidic suspension with saturated NaHCO₃ or 10% NaOH until pH ~7–8. A precipitate should form.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize from Ethanol/Water.
Expected Yield: 85–92%
Alternative Methodology: Oxidative Cyclization (Schiff Base)
Best For: Acid-sensitive substituents or when PPA is unavailable.
This route separates the imine formation from the oxidative ring closure, allowing for milder conditions.
Detailed Protocol
Step A: Schiff Base Formation
-
Dissolve 4-aminoresorcinol (10 mmol) and Benzaldehyde (10 mmol) in Ethanol (30 mL).
-
Reflux for 2–4 hours.
-
Cool and filter the precipitated Schiff base (imine).
Step B: Oxidative Cyclization
-
Dissolve the Schiff base in dry Dichloromethane (DCM) or 1,4-Dioxane.
-
Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) portion-wise at room temperature.
-
Alternative Oxidant: MnO₂ (activated) (5 equiv) can be used but requires filtration of solids.
-
-
Stir for 2–6 hours. Monitor by TLC (the fluorescent benzoxazole spot will appear).
-
Workup: Filter off the reduced hydroquinone byproduct (if using DDQ). Wash the filtrate with 10% NaHCO₃ and water.
-
Concentrate and purify via column chromatography (Hexane:EtOAc).[3]
Characterization & Validation
To ensure the integrity of the synthesized 2-Phenyl-1,3-benzoxazol-6-ol, the following analytical data must be verified.
| Parameter | Expected Value/Observation | Notes |
| Physical State | Off-white to pale yellow solid | Recrystallized form |
| Melting Point | 190–194°C | Sharp range indicates purity |
| ¹H NMR (DMSO-d₆) | δ 9.80 (s, 1H, -OH), 8.15 (m, 2H, Ph), 7.55 (m, 4H, Ph + Benzoxazole H-4/7), 6.90 (dd, 1H, H-5) | Diagnostic OH singlet; aromatic integration |
| IR Spectroscopy | 3200–3400 cm⁻¹ (OH stretch), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) | Broad OH band is characteristic |
| Fluorescence | Strong emission (λ_em ~450–500 nm) | Solvent dependent (ESIPT character) |
Applications & Pharmacological Relevance[2][5][6][7][8]
The 6-hydroxy-2-phenylbenzoxazole scaffold is not merely a chemical curiosity; it is a functional pharmacophore.
-
Tyrosinase Inhibition: The 6-OH group mimics the tyrosine substrate, allowing the molecule to chelate copper ions in the tyrosinase active site, effectively inhibiting melanin biosynthesis.
-
Fluorescent Probes: Due to the ESIPT mechanism, derivatives of this molecule are used as pH sensors and for bio-imaging intracellular metal ions.
-
Estrogen Receptor Modulators: The structural similarity to non-steroidal estrogens (like diethylstilbestrol) allows for binding affinity to ER-α and ER-β.
References
-
PPA Method Validation: The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society.[5]
-
Oxidative Cyclization: Synthesis of 2-Arylbenzoxazoles via DDQ Promoted Oxidative Cyclization of Phenolic Schiff Bases.[6] ResearchGate / Tetrahedron Letters.
-
Biological Activity (Tyrosinase): Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents. MDPI (Molecules).
-
Green Synthesis Alternatives: A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH/PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ckthakurcollege.net [ckthakurcollege.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fluorescent Properties of 2-Phenyl-1,3-benzoxazol-6-ol and its Congeners
This technical guide provides a comprehensive exploration of the fluorescent properties of 2-Phenyl-1,3-benzoxazol-6-ol, a member of the 2-phenylbenzoxazole (PBO) family of organic fluorophores. While specific photophysical data for the 6-hydroxy isomer is limited in publicly available literature, this guide will establish a robust understanding of its expected characteristics by examining the core PBO scaffold and closely related derivatives. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique photoluminescent attributes of this class of compounds.
Introduction: The 2-Phenylbenzoxazole Scaffold - A Versatile Fluorophore Core
The 2-phenylbenzoxazole (PBO) framework is a cornerstone in the design of fluorescent organic dyes, valued for its high photo- and thermal stability, and its capacity for strong fluorescence emission.[1] These compounds are widely utilized in solution-based applications and as dispersions within various matrices.[1] The inherent robustness of the PBO structure makes it an attractive building block for the development of novel photoluminescent materials.[1] The introduction of substituents onto the PBO core, particularly hydroxyl groups, can give rise to unique photophysical phenomena, most notably Excited-State Intramolecular Proton Transfer (ESIPT), which dramatically influences the fluorescence emission profile.[1]
Synthesis of 2-Phenyl-1,3-benzoxazole Derivatives
The synthesis of 2-phenylbenzoxazoles is typically achieved through the condensation of a 2-aminophenol with a benzoic acid derivative.[2] A variety of synthetic methodologies have been developed to facilitate this transformation, often employing different catalysts and reaction conditions to optimize yield and purity.[3][4] A general and efficient one-step synthesis can be adapted to produce a range of PBO derivatives.[5]
General Synthetic Protocol
A robust method for the synthesis of 2-phenylbenzoxazole derivatives involves the condensation of a substituted 2-aminophenol with a substituted benzoic acid in the presence of a suitable acid catalyst, such as polyphosphoric acid (PPA), or by using a dehydrating agent.
Experimental Protocol: Synthesis of a Representative 2-Phenyl-1,3-benzoxazole Derivative
Objective: To synthesize a 2-phenyl-1,3-benzoxazole derivative via the condensation of a 2-aminophenol and a benzoic acid.
Materials:
-
Substituted 2-aminophenol (1.0 eq)
-
Substituted benzoic acid (1.1 eq)
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Combine the substituted 2-aminophenol (1.0 eq) and the substituted benzoic acid (1.1 eq) in a round-bottom flask.
-
Add a sufficient amount of polyphosphoric acid to ensure a stirrable slurry.
-
Heat the reaction mixture to 180-200 °C with vigorous stirring under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to approximately 100 °C.
-
Carefully pour the hot mixture into a beaker of ice-water with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to yield the purified 2-phenyl-1,3-benzoxazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General synthesis of 2-phenyl-1,3-benzoxazole derivatives.
Photophysical Properties of 2-Phenylbenzoxazole Derivatives
2-Phenylbenzoxazole derivatives are known for their strong fluorescence, typically in the near-UV to blue region of the electromagnetic spectrum.[5] The exact absorption and emission wavelengths are highly dependent on the substitution pattern of both the benzoxazole and the phenyl rings, as well as the solvent environment.[6]
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) | Reference |
| 2-Phenylbenzoxazole | Acetonitrile | ~300 | ~359 | - | ~5478 | [7] |
| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | Acetonitrile | 300 | 359 | - | 5478 | [7] |
| 2-(p-Methoxyphenyl)benzoxazole | Dichloromethane | 326 | 370 | 0.85 | - | [5] |
| 2-(o-Hydroxyphenyl)benzoxazole (HBO) | Cyclohexane | 335 | 470 (Keto) | - | - | [8] |
| 2-(m-Hydroxyphenyl)benzoxazole | Acetonitrile | - | 381 | - | - | [9] |
| 2-(p-Hydroxyphenyl)benzoxazole | Acetonitrile | - | 375 | - | - | [9] |
Note: This table presents data from various sources for comparative purposes. The absence of a value indicates that it was not reported in the cited literature.
The Phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT)
A key feature of 2-(hydroxyphenyl)benzoxazoles is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT).[1] This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzoxazole ring upon photoexcitation.
Caption: Jablonski diagram illustrating the ESIPT process.
Upon absorption of a photon, the enol tautomer is promoted to an excited state (Enol). In this excited state, the acidity of the hydroxyl proton and the basicity of the benzoxazole nitrogen are significantly increased, facilitating a rapid and often barrierless proton transfer to form the excited keto tautomer (Keto). This keto tautomer then relaxes to its ground state via fluorescence, typically emitting at a much longer wavelength (a large Stokes shift) compared to the absorption of the enol form. Finally, the keto tautomer in the ground state rapidly reverts to the more stable enol form. This process is highly sensitive to the local environment, making ESIPT fluorophores valuable as probes for studying biological systems such as DNA, proteins, and lipids.[8]
Environmental Sensitivity
The fluorescence of 2-phenylbenzoxazole derivatives, particularly those capable of ESIPT, is often highly sensitive to the polarity and hydrogen-bonding capabilities of their environment.[6][10] Changes in solvent polarity can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism). For ESIPT-capable molecules, the equilibrium between the enol and keto tautomers can be affected by the solvent, potentially leading to dual fluorescence or a change in the dominant emission band. This environmental sensitivity is a key attribute that makes these compounds powerful fluorescent probes.
Conclusion and Future Directions
2-Phenyl-1,3-benzoxazol-6-ol, as a member of the PBO family, is anticipated to be a robust fluorophore with interesting photophysical properties. Based on the analysis of its structural congeners, it is expected to exhibit fluorescence in the UV-to-blue region, with its properties being significantly influenced by the hydroxyl substituent and the surrounding environment. The potential for ESIPT in this molecule warrants further investigation, as it could lead to applications as a sensitive fluorescent probe. Future research should focus on the targeted synthesis and detailed photophysical characterization of 2-Phenyl-1,3-benzoxazol-6-ol to fully elucidate its fluorescent properties and unlock its potential in various scientific and technological fields.
References
-
G. Desmaële, D. "2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence." Photochemical & Photobiological Sciences, 2017, 16(9), 1339-1351.
-
Frizon, T. E. A., et al. "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study." Frontiers in Chemistry, 2020, 8, 396.
-
Al-Lawati, F. A. J., et al. "Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid." Sultan Qaboos University Journal for Science, 2012, 17(1), 1-14.
-
Gedara, S. R., et al. "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents." Scientific Reports, 2021, 11(1), 1-18.
-
Gotor, R., et al. "2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters: Influence of steric hindrance and hydrogen bonding on the optical properties." Dyes and Pigments, 2020, 173, 107936.
-
A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. CKT College Panvel.
-
Synthesis of 2-Phenylbenzoxazole using Different Heterogeneous Copper Catalysts. ResearchGate.
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI.
-
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. MDPI.
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.
Sources
- 1. 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. ckthakurcollege.net [ckthakurcollege.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters: Influence of steric hindrance and hydrogen bonding on the optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole [mdpi.com]
- 8. squ.elsevierpure.com [squ.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. biori.periodikos.com.br [biori.periodikos.com.br]
Advanced Synthesis of 2-Phenyl-1,3-benzoxazol-6-ol Scaffolds
This guide details the synthesis of 2-Phenyl-1,3-benzoxazol-6-ol derivatives. This scaffold is a privileged structure in medicinal chemistry, most notably acting as a pharmacophore for Estrogen Receptor Beta (ERβ) agonists (e.g., WAY-200070).
The synthesis of the 6-hydroxy isomer requires specific regiochemical control, distinct from the more common 5-hydroxy derivatives. The protocols below prioritize high fidelity, scalability, and mechanistic transparency.
Strategic Analysis & Retrosynthesis
The primary challenge in synthesizing the 6-ol isomer is the instability of the electron-rich aminophenol precursor. Unlike the 5-ol series (derived from the stable 2-amino-4-methoxyphenol), the 6-ol series requires 4-aminoresorcinol (2,4-dihydroxyaniline). This precursor is prone to rapid oxidation in air, necessitating the use of its hydrochloride salt or in situ generation.
Retrosynthetic Disconnection
To access the 2-phenyl-1,3-benzoxazol-6-ol core, we disconnect at the heterocyclic C2-N3 and C2-O1 bonds.
-
Precursor A: 4-Aminoresorcinol hydrochloride (provides the aminophenol core).
-
Precursor B: Substituted Benzoic Acid or Benzoyl Chloride (provides the C2-phenyl moiety).
Figure 1: Retrosynthetic analysis highlighting the convergent assembly of the benzoxazole core.
Synthetic Methodologies
Method A: Polyphosphoric Acid (PPA) Cyclodehydration (The "Gold Standard")
This is the most robust method for generating this scaffold. PPA serves a dual role as both a non-nucleophilic solvent and a potent dehydrating agent. It drives the reaction to completion by sequestering water, preventing hydrolysis of the imine intermediate.
Why this works: The high viscosity and acidity of PPA stabilize the oxidation-prone 4-aminoresorcinol during the high-temperature cyclization.
Protocol 1: PPA-Mediated Synthesis[1]
-
Scale: 10 mmol
-
Time: 4–6 hours
-
Yield: 75–90%
Materials:
-
4-Aminoresorcinol Hydrochloride (1.61 g, 10 mmol)
-
4-Substituted Benzoic Acid (10 mmol) (e.g., 4-bromobenzoic acid for WAY-200070 analogs)
-
Polyphosphoric Acid (PPA) (20 g)
Step-by-Step Workflow:
-
Pre-heating: Heat the PPA to 70°C in a round-bottom flask. Expert Insight: PPA is extremely viscous at RT. Heating reduces viscosity, ensuring homogenous mixing of the solid reagents.
-
Addition: Add the 4-aminoresorcinol HCl and the benzoic acid derivative simultaneously to the stirring PPA.
-
Cyclization: Increase temperature to 140–150°C . Stir under nitrogen atmosphere for 4–6 hours.
-
Monitoring: Reaction progress can be difficult to monitor by TLC due to the PPA matrix. Complete consumption of starting material is usually assumed after 6 hours.
-
-
Quenching: Cool the mixture to ~80°C (do not cool to RT, or it will solidify into a glass). Pour the hot syrup slowly into crushed ice (200 g) with vigorous stirring.
-
Neutralization: The solution will be highly acidic. Neutralize by adding solid NaHCO₃ or 10% NaOH solution dropwise until pH ~7.
-
Critical Step: The product usually precipitates as a solid upon neutralization.
-
-
Purification: Filter the precipitate, wash with copious water, and recrystallize from Ethanol/Water (8:2) .
Method B: Microwave-Assisted Synthesis (Green/High-Throughput)
For library generation or rapid SAR exploration, microwave irradiation offers significantly reduced reaction times.
Protocol 2: Microwave Irradiation[2]
-
Catalyst: K-10 Montmorillonite Clay or minimal PPA.
-
Conditions: 140°C, 15 minutes, sealed vessel.
Workflow:
-
Mix 4-aminoresorcinol HCl (1 mmol) and benzoic acid (1 mmol) with 500 mg of K-10 clay (solid support).
-
Irradiate at 140°C (300 W max power) for 10–15 minutes .
-
Extract the product with hot ethanol, filter off the clay, and evaporate the solvent.
-
Purify via flash column chromatography (Hexane/Ethyl Acetate).
Reaction Mechanism
Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via an amide intermediate followed by ring closure.
-
Activation: The carboxylic acid is protonated by PPA, making the carbonyl carbon highly electrophilic.
-
Amide Formation: The amine of the resorcinol attacks the carbonyl, eliminating water to form the N-(2,4-dihydroxyphenyl)benzamide intermediate.
-
Cyclodehydration: The phenolic hydroxyl group (ortho to the amide) attacks the amide carbonyl.
-
Aromatization: Loss of the second water molecule drives the formation of the aromatic oxazole ring.
Figure 2: Mechanistic pathway of acid-catalyzed benzoxazole formation.
Key Applications & SAR: ERβ Agonists
The 2-phenyl-1,3-benzoxazol-6-ol core is the structural anchor for WAY-200070 , a highly selective ERβ agonist used to study anxiety and depression pathways without the feminizing effects of ERα activation.
SAR Table: Impact of Substituents
| Position | Substituent | Effect on Activity (ERβ) | Notes |
| C-6 (Core) | -OH | Critical | Mimics the A-ring phenol of Estradiol (H-bonding to Glu305/Arg346). |
| C-2 (Phenyl) | 4-OH / 4-Cl | High Potency | 4-OH mimics the D-ring of Estradiol. |
| C-7 | -Br / -Vinyl | Selectivity Filter | Bulky groups here improve ERβ vs ERα selectivity (e.g., Prinaberel). |
| C-5 | -H | Neutral | Substitution here often reduces affinity compared to C-6 OH. |
Characterization Data
A successful synthesis of 2-(4-hydroxyphenyl)-1,3-benzoxazol-6-ol (a representative core) will exhibit:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.5–10.5 ppm: Two broad singlets (Phenolic -OH).
-
δ 7.9–8.0 ppm: Doublet (2H, J = 8.5 Hz, H-2',6' of phenyl ring).
-
δ 7.4–7.5 ppm: Doublet (1H, J = 8.5 Hz, H-4 of benzoxazole).
-
δ 6.9–7.0 ppm: Doublet (1H, H-7, meta to OH).
-
δ 6.7–6.8 ppm: Doublet of doublets (H-5).
-
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₃H₉NO₃: 228.06; found: 228.1.
References
-
Malamas, M. S., et al. (2004).[3][4] "Design and synthesis of aryl diphenolic azoles as potent and selective estrogen receptor-beta ligands." Journal of Medicinal Chemistry, 47(21), 5021–5040.[3] Link
-
Saraf, S. K., et al. (2010).[5] "Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives." Der Pharma Chemica, 2(4), 206–212.[5] Link
-
Hughes, Z. A., et al. (2008).[3][4][6] "WAY-200070, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent."[3][7] Neuropharmacology, 54(7), 1136–1142.[3][7] Link
-
Rida, S. M., et al. (2005). "Synthesis of some novel benzoxazole derivatives as antitumor agents." Bioorganic & Medicinal Chemistry, 13(9), 3069–3080. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Therapeutic Potential of Benzoxazole Scaffolds in Modern Drug Discovery
Foreword: The Benzoxazole Core - A Privileged Scaffold in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These are often referred to as "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets with high affinity. The benzoxazole nucleus, an aromatic organic compound formed by the fusion of a benzene ring and an oxazole ring, is a quintessential example of such a scaffold.[1][2][3] Its planar, rigid structure and the presence of heteroatoms (nitrogen and oxygen) provide ideal anchor points for interactions with biological macromolecules, such as enzymes and receptors.[4]
This guide provides an in-depth exploration of the benzoxazole core, not as a mere academic curiosity, but as a dynamic and versatile tool in the hands of drug development professionals. We will dissect its synthetic accessibility, explore its multifaceted pharmacological activities, and present validated protocols that underscore its therapeutic promise. Our narrative is grounded in the principle of causality—explaining not just what is done, but why specific scientific choices are made to harness the full potential of this remarkable scaffold.
Synthetic Strategies: Forging the Benzoxazole Core
The utility of a scaffold is directly proportional to its synthetic accessibility. The benzoxazole framework benefits from robust and versatile synthetic methodologies, most of which are variations of a core strategy: the condensation of a 2-aminophenol with a carbonyl-containing functional group.[5]
The choice of synthetic route is dictated by the desired substitution pattern on the benzoxazole ring, which is critical for modulating pharmacological activity. The most common precursor, 2-aminophenol, allows for extensive derivatization.[5] Modern approaches often employ catalysts such as metals, nanoparticles, or green solvents like glycerol to improve yield, reduce reaction times, and enhance environmental compatibility.[5][6]
Generalized Synthetic Workflow
The fundamental reaction involves the cyclization of a 2-aminophenol with a carboxylic acid, aldehyde, or their derivatives. This process forms the core benzoxazole ring, which can then be further functionalized.
Caption: General workflow for benzoxazole synthesis and derivatization.
Experimental Protocol: Synthesis of Benzo[d]oxazole-2-thiol
This protocol describes a foundational synthesis for a versatile benzoxazole intermediate. The choice of a thiol derivative at the 2-position provides a reactive handle for subsequent modifications, enabling the creation of diverse compound libraries.
Principle: This procedure involves the reaction of 2-aminophenol with carbon disulfide in the presence of a strong base (potassium hydroxide). The base facilitates the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to yield the stable benzoxazole-2-thiol.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 0.1 mol of 2-aminophenol in 100 mL of methanol.
-
Base Addition: To the stirring solution, add 0.1 mol of potassium hydroxide pellets. Stir until the pellets are completely dissolved. The solution may warm slightly.
-
Reagent Addition: Carefully add 0.12 mol of carbon disulfide (CS₂) dropwise to the mixture over 15 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).
-
Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into 300 mL of ice-cold water.
-
Precipitation: Acidify the aqueous solution by slowly adding dilute hydrochloric acid (HCl) until the pH is approximately 5-6. A solid precipitate will form.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts. Recrystallize the crude product from an appropriate solvent, such as ethanol, to yield pure Benzo[d]oxazole-2-thiol.[7]
-
Validation: Confirm the structure and purity of the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7]
Therapeutic Applications in Oncology
The benzoxazole scaffold has emerged as a powerful platform for the development of novel anticancer agents.[8][9] Its derivatives have been shown to target a wide array of mechanisms crucial for cancer cell proliferation and survival, including the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis.[10][11]
Mechanism of Action: VEGFR-2 Inhibition
A particularly successful strategy involves targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[10] VEGFR-2 is a key tyrosine kinase receptor that, upon activation by its ligand VEGF, initiates a signaling cascade promoting angiogenesis—the formation of new blood vessels.[12] Tumors require extensive vascularization to grow and metastasize, making VEGFR-2 a prime target for cancer therapy.[12] Benzoxazole derivatives have been designed as potent competitive inhibitors that bind to the ATP-binding site of the VEGFR-2 kinase domain, blocking its activation and downstream signaling.[10]
Caption: Inhibition of the VEGFR-2 signaling cascade by a benzoxazole derivative.
In Vitro Anticancer Activity Data
The efficacy of benzoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Benzoxazole-Benzamide Conjugate (1) | HCT-116 (Colon) | 0.21 ± 0.01 | Sorafenib | 3.14 ± 0.12 | [10] |
| Benzoxazole-Benzamide Conjugate (11) | MCF-7 (Breast) | 0.25 ± 0.01 | Sorafenib | 5.81 ± 0.21 | [10] |
| Substituted Benzoxazole (4) | HCT116 (Colorectal) | 7.8 | 5-Fluorouracil | 5.6 | [7] |
| Substituted Benzoxazole (6) | HCT116 (Colorectal) | 8.2 | 5-Fluorouracil | 5.6 | [7] |
Applications in Infectious Diseases
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents.[7] Benzoxazole derivatives have demonstrated a broad spectrum of activity against both bacteria and fungi, making them a promising area of research.[3][8][13] Their structural similarity to natural nucleic bases like adenine and guanine may allow them to interfere with microbial biological systems.[4]
Spectrum of Antimicrobial Activity
Studies have shown that benzoxazole derivatives are effective against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans, Aspergillus niger).[7][13] The specific substitution patterns on the benzoxazole ring, particularly at the 2 and 5 positions, are crucial for determining the spectrum and potency of their antimicrobial action.[13]
Quantitative Antimicrobial Data (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | B. subtilis (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | A. niger (Fungus) | Source |
| MIC (µM) | MIC (µM) | MIC (µM) | MIC (µM) | ||
| 1 | 0.68 x 10⁻³ | - | 0.34 x 10⁻³ | - | [7] |
| 10 | 1.14 x 10⁻³ | - | - | - | [7] |
| 19 | - | - | - | 2.40 x 10⁻³ | [7] |
| 24 | - | 1.40 x 10⁻³ | - | - | [7] |
| Ofloxacin (Std.) | 3.45 x 10⁻³ | 1.72 x 10⁻³ | - | - | [7] |
| Fluconazole (Std.) | - | - | 3.26 x 10⁻³ | 1.63 x 10⁻³ | [7] |
Protocol: Antimicrobial Susceptibility Testing (Tube Dilution)
This protocol provides a self-validating system for determining the MIC of a novel benzoxazole compound.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The tubes are incubated, and the MIC is determined by observing the lowest concentration at which no visible growth occurs.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganism (e.g., E. coli) in a suitable broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the test benzoxazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in sterile test tubes containing Mueller-Hinton broth to obtain a range of concentrations.
-
Inoculation: Add a standardized volume of the prepared inoculum to each tube of the diluted compound, as well as to a positive control tube (broth + inoculum, no compound) and a negative control tube (broth only).
-
Incubation: Incubate all tubes at 37°C for 18-24 hours.
-
Data Interpretation: Following incubation, examine the tubes for turbidity (visible growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Validation: The positive control must show turbidity, and the negative control must remain clear. This confirms the viability of the inoculum and the sterility of the medium, respectively.
Applications in Neurodegenerative Diseases
Neurodegenerative disorders like Alzheimer's disease represent a significant and growing unmet medical need.[14] Benzoxazole-based scaffolds are being explored as multi-target therapeutic agents for these complex conditions.[14]
Mechanism of Action: Cholinesterase Inhibition
A key strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain.[15] This is achieved by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[16] Several benzoxazole derivatives have been synthesized and shown to be potent inhibitors of both AChE and BuChE, presenting a promising avenue for developing new anti-Alzheimer's agents.[15][17]
Caption: Mechanism of cholinesterase inhibition by benzoxazole derivatives.
In Vitro Cholinesterase Inhibition Data
| Compound Class | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference (Donepezil) IC₅₀ (µM) | Source |
| Benzoxazole-Oxadiazole (15) | 5.80 ± 2.18 | 7.20 ± 2.30 | AChE: 33.65 / BuChE: 35.80 | [15] |
| Benzoxazole-Oxadiazole (16) | 6.90 ± 1.20 | 7.60 ± 2.10 | AChE: 33.65 / BuChE: 35.80 | [15] |
| bis-Benzoxazole Schiff base (3) | 1.10 ± 0.40 | 1.90 ± 0.70 | (Not specified in same format) | [17] |
| Benzoxazole-Oxazole (11) | 0.90 ± 0.05 | 1.10 ± 0.10 | (Donepezil used as standard) | [16] |
Other Therapeutic Applications
The versatility of the benzoxazole scaffold extends beyond the areas detailed above. Significant research has highlighted its potential as:
-
Anti-inflammatory Agents: Derivatives have been shown to possess anti-inflammatory properties, which is a crucial therapeutic area for a wide range of conditions.[9][18]
-
Antiviral Agents: Research has explored benzoxazoles as potential inhibitors of viral replication.[8][18]
-
Anticonvulsant Agents: Certain derivatives have shown efficacy in preclinical models of convulsions.[9]
-
Anti-Psoriatic Drugs: Benzoxazole derivatives are promising candidates for reducing inflammatory symptoms in psoriasis models.[19]
Conclusion and Future Outlook
The benzoxazole scaffold represents a validated and highly fruitful starting point for drug discovery. Its synthetic tractability, coupled with its ability to interact with a diverse array of biological targets, ensures its continued relevance. The data clearly demonstrates potent activity in oncology, infectious diseases, and neurodegeneration.[8][18]
Future research will likely focus on multi-target drug design, where a single benzoxazole-based molecule is engineered to modulate several disease-related pathways simultaneously. The development of prodrugs to enhance bioavailability and targeted delivery also presents a promising frontier.[19] As our understanding of disease biology deepens, the rational design of novel benzoxazole derivatives will undoubtedly lead to the development of next-generation therapeutics for some of our most challenging medical conditions.
References
- Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy. PubMed.
- Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central.
- Review on benzoxazole chemistry and pharmacological potential.
- Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. NIH.
- Biological activity of 3-(2-benzoxazol-5-yl)
- A Review on Various Synthetic Methods of Benzoxazole Moiety.
- Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psori
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Publishing.
- Benzoxazole as Anticancer Agent: A Review. IJPPR.
- Targeting disease with benzoxazoles: a comprehensive review of recent developments.
- Benzoxazole derivatives: design, synthesis and biological evalu
- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
- Review of synthesis process of benzoxazole and benzothiazole deriv
- Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
- Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI.
- (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review.
- Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. MDPI.
- Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC. PubMed Central.
- Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. Taylor & Francis Online.
- In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simul
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
- Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ijpbs.com [ijpbs.com]
- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use [mdpi.com]
An In-depth Technical Guide to 2-Phenyl-1,3-benzoxazol-6-ol: From Foundational Synthesis to Modern Applications
This guide provides a comprehensive technical overview of 2-Phenyl-1,3-benzoxazol-6-ol, a member of the versatile benzoxazole family of heterocyclic compounds. The benzoxazole core, an aromatic structure formed by the fusion of a benzene and an oxazole ring, serves as a privileged scaffold in medicinal chemistry.[1] This document will delve into the historical context of benzoxazole discovery, elucidate the evolution of its synthesis, and provide detailed protocols for the preparation of 2-Phenyl-1,3-benzoxazol-6-ol. Furthermore, it will explore the compound's potential biological significance and applications in drug development, grounded in the extensive research conducted on its structural analogs.
I. The Genesis of a Privileged Scaffold: A Historical Perspective on Benzoxazole
The journey of benzoxazole chemistry began in the late 19th century, marking over a century of scientific exploration into this unique heterocyclic system. While a singular "discovery" of 2-Phenyl-1,3-benzoxazol-6-ol is not documented, its existence is the result of the foundational work on the synthesis of the benzoxazole core. The history of heterocyclic compounds, including benzoxazoles, took root in the mid-19th century as organic chemistry began to flourish.[2]
The primary and most enduring method for synthesizing the benzoxazole nucleus is the condensation reaction between a 2-aminophenol and a carbonyl compound, such as a carboxylic acid or an aldehyde.[3][4] This fundamental reaction has been the cornerstone of benzoxazole synthesis for decades, with early methods often requiring harsh conditions like high temperatures and strong acids.[5] The elegance of this approach lies in its directness, forming the fused ring system in a single, albeit often forceful, step.
The evolution of synthetic organic chemistry has brought forth a multitude of refinements to this classic condensation. The quest for milder reaction conditions, higher yields, and greater functional group tolerance has led to the development of numerous catalytic systems. These modern approaches often employ transition metal catalysts, green chemistry principles, and innovative reagents to achieve the desired transformation with greater efficiency and environmental consideration.[6][7]
II. The Art of Synthesis: From General Methodologies to a Specific Protocol
The synthesis of 2-Phenyl-1,3-benzoxazol-6-ol is a testament to the versatility of benzoxazole chemistry. The strategic placement of the phenyl group at the 2-position and the hydroxyl group at the 6-position can be achieved through the careful selection of starting materials and reaction conditions.
The preparation of 2-arylbenzoxazoles, such as the title compound, has been a significant focus of synthetic efforts due to their prevalence in biologically active molecules. A variety of methods have been developed, each with its own set of advantages and limitations.
| Synthetic Method | Precursors | Key Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages |
| Classic Condensation | 2-Aminophenol, Benzoic Acid/Aldehyde | Polyphosphoric Acid (PPA), Strong Acids | High Temperature (150-250 °C) | Readily available starting materials, straightforward. | Harsh conditions, limited functional group tolerance.[2] |
| Catalytic Condensation | 2-Aminophenol, Benzaldehyde | Samarium triflate, Zn(OAc)₂, Iron catalysts | Aqueous medium, Room temperature to moderate heat | Milder conditions, reusable catalysts, "green" approach.[8][9] | Catalyst cost and sensitivity can be a factor. |
| From o-Nitrophenols | o-Nitrophenol, Benzyl Alcohol | Iron catalyst | Hydrogen transfer conditions | Avoids pre-formation of the aminophenol.[9] | Requires specific catalytic system. |
| From Aldoximes | Aldoxime, 2-Iodobromobenzene | Copper catalyst, DMEDA ligand | Catalytic conditions | Alternative route to the benzoxazole core.[10] | Substrate availability may be a limitation. |
| Photoredox Catalysis | Benzoxazole, α-Ketoic Acids | Eosin Y (photocatalyst) | Visible light irradiation | Mild, metal-free conditions.[11] | Requires specialized photochemical equipment. |
The following protocol is a robust and well-established method for the synthesis of 2-Phenyl-1,3-benzoxazol-6-ol, based on the classic condensation of a substituted 2-aminophenol with benzoyl chloride, followed by cyclization. The causality behind each step is explained to provide a deeper understanding of the process.
Rationale for Precursor Selection: 4-Amino-3-hydroxybenzoic acid is chosen as the starting material. The amino and hydroxyl groups in the ortho position are essential for the formation of the oxazole ring. The carboxylic acid at the para position to the amino group will be removed in a later step, and the hydroxyl group at the meta position will become the desired 6-hydroxy substituent on the final benzoxazole ring. Benzoyl chloride is selected as the source of the 2-phenyl group.
Experimental Protocol:
Step 1: N-Benzoylation of 4-Amino-3-hydroxybenzoic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 15.3 g (0.1 mol) of 4-amino-3-hydroxybenzoic acid in 100 mL of pyridine.
-
Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
-
-
Addition of Acylating Agent: Cool the suspension to 0-5 °C in an ice bath. Slowly add 14.0 mL (0.12 mol) of benzoyl chloride dropwise to the stirred suspension.
-
Causality: The slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.
-
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2 hours.
-
Causality: Heating provides the necessary activation energy for the reaction to go to completion.
-
-
Work-up and Isolation: Cool the reaction mixture and pour it into 500 mL of ice-water. Acidify the mixture with concentrated hydrochloric acid to a pH of ~2. The crude N-(4-carboxy-2-hydroxyphenyl)benzamide will precipitate.
-
Causality: Acidification protonates the carboxylate and any remaining pyridine, rendering the product insoluble in the aqueous medium.
-
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the purified intermediate.
Step 2: Reductive Cyclization and Decarboxylation
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place the dried N-(4-carboxy-2-hydroxyphenyl)benzamide from the previous step.
-
Addition of Reagents: Add 150 mL of methanesulfonic acid and 13.1 g (0.2 mol) of zinc dust.
-
Causality: Methanesulfonic acid serves as a strong acid catalyst and solvent for the cyclization. Zinc dust acts as the reducing agent.
-
-
Reaction Progression: Heat the mixture to 100-110 °C for 2 hours.
-
Causality: The elevated temperature facilitates both the reductive cyclization to form the benzoxazole ring and the decarboxylation of the benzoic acid moiety.[3]
-
-
Work-up and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. The crude 2-Phenyl-1,3-benzoxazol-6-ol will precipitate.
-
Purification: Filter the solid, wash thoroughly with water until the washings are neutral, and then dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Phenyl-1,3-benzoxazol-6-ol.
Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination. The expected spectra would show characteristic peaks for the aromatic protons of the phenyl and benzoxazole rings, as well as the hydroxyl proton.
Caption: A workflow diagram illustrating the two-step synthesis of 2-Phenyl-1,3-benzoxazol-6-ol.
III. Biological Significance and Therapeutic Potential
The benzoxazole scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities.[12] While specific studies on 2-Phenyl-1,3-benzoxazol-6-ol are not extensively reported, its structural motifs suggest a high potential for biological activity, which can be inferred from related compounds.
Benzoxazole derivatives have been reported to possess a broad spectrum of pharmacological properties, including:
-
Antimicrobial Activity: Many benzoxazole derivatives show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
-
Anticancer Activity: The planar benzoxazole ring system can intercalate with DNA, and various derivatives have been shown to inhibit topoisomerases or other enzymes crucial for cancer cell proliferation.[14]
-
Anti-inflammatory Activity: Some benzoxazoles act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
Antiviral and Other Activities: The benzoxazole scaffold has also been explored for its potential in developing antiviral, anticonvulsant, and other therapeutic agents.[10]
For benzoxazole derivatives, the substituents at the 2 and 5/6 positions are often critical for determining the specific biological activity and potency.[13]
-
The 2-Phenyl Group: The presence of an aryl group at the 2-position is a common feature in many biologically active benzoxazoles. Substitutions on this phenyl ring can fine-tune the electronic and steric properties of the molecule, influencing its binding to biological targets.
-
The 6-Hydroxy Group: The hydroxyl group at the 6-position can act as a hydrogen bond donor and acceptor, potentially enhancing the interaction of the molecule with receptor sites. Its position on the benzoxazole ring can significantly impact the molecule's overall polarity and pharmacokinetic properties.
Based on the known activities of structurally similar compounds, 2-Phenyl-1,3-benzoxazol-6-ol could potentially interact with various cellular signaling pathways. For instance, as a potential anti-inflammatory agent, it might inhibit the COX pathway, thereby reducing the production of prostaglandins.
Sources
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 5. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 6. CN104327008A - Synthesis method of benzoxazole compound - Google Patents [patents.google.com]
- 7. ckthakurcollege.net [ckthakurcollege.net]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 2-aryl benzoxazoles from aldoximes - MedCrave online [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Framework: Electronic Structure & Reactivity of 2-Phenyl-1,3-benzoxazol-6-ol
Executive Summary
The molecule 2-Phenyl-1,3-benzoxazol-6-ol represents a critical scaffold in both medicinal chemistry and optoelectronics. Unlike its well-known isomer 2-(2'-hydroxyphenyl)benzoxazole (HBO)—famous for Excited-State Intramolecular Proton Transfer (ESIPT)—the placement of the hydroxyl group at the C6 position of the benzoxazole core fundamentally alters its electronic landscape.
This guide provides a comprehensive theoretical framework for characterizing this specific congener. By synthesizing Density Functional Theory (DFT) methodologies with reactivity descriptors, we establish a protocol to predict its efficacy as a pharmacophore (antimicrobial/anticancer agent) and a fluorescent probe.
Computational Methodology Framework
To ensure reproducibility and high-fidelity results, the following computational workflow is prescribed. This protocol aligns with current best practices in ab initio studies of heterocyclic aromatic systems.
The "Gold Standard" Protocol
For benzoxazole derivatives, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set strikes the optimal balance between computational cost and accuracy for ground-state geometries.
| Parameter | Specification | Rationale |
| Functional | B3LYP (Hybrid GGA) | Proven reliability for organic bond lengths and vibrational frequencies. |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) capture the electron density of the lone pairs on O and N; polarization functions (d,p) account for ring aromaticity. |
| Solvation | IEF-PCM | The Integral Equation Formalism Polarizable Continuum Model simulates physiological (Water) or experimental (DMSO/Ethanol) environments. |
| Excited States | TD-DFT / CAM-B3LYP | Long-range corrected functionals (CAM-B3LYP) prevent the underestimation of Charge Transfer (CT) excitation energies common in standard B3LYP. |
Workflow Visualization
The following diagram outlines the logical progression of the theoretical study, from initial geometry construction to advanced property prediction.
Figure 1: Step-by-step computational workflow for characterizing 2-Phenyl-1,3-benzoxazol-6-ol.
Electronic Structure Analysis
Geometry and Planarity
The 2-phenyl-1,3-benzoxazole system is nominally planar due to
-
Torsion Angle (
): The dihedral angle C(benz)-C(2)-C(1')-C(2') is the critical parameter. In the gas phase, this approaches (planar). -
Steric Hindrance: Unlike 2-(2'-substituted) analogs, the 2-phenyl ring in this molecule lacks ortho-substituents, minimizing steric clash and maximizing conjugation length. This suggests a high degree of electron delocalization across the entire skeleton.
Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary determinants of chemical reactivity (Kinetic Stability) and optical properties.
-
HOMO Character: Primarily localized on the benzoxazole-6-ol moiety . The hydroxyl group at C6 acts as a strong
-donor, raising the HOMO energy level. -
LUMO Character: Delocalized across the entire
-system , including the phenyl ring. -
Band Gap (
): A lower (typically 3.5 - 4.0 eV for such systems) indicates "soft" character, implying high polarizability and reactivity toward electrophiles.
Reactivity Descriptors Table:
| Descriptor | Formula | Physical Interpretation |
| Chemical Hardness ( | Resistance to charge transfer. Lower | |
| Electrophilicity Index ( | Propensity to accept electrons (biological oxidant scavenging). | |
| Chemical Potential ( | Direction of charge flow in drug-receptor interactions. |
(Where
Molecular Electrostatic Potential (MEP)
MEP mapping is crucial for predicting non-covalent interactions (hydrogen bonding) in a biological context.
-
Red Regions (Negative Potential): Concentrated around the Nitrogen atom (N3) of the oxazole ring and the Oxygen of the hydroxyl group. These are H-bond acceptor sites.
-
Blue Regions (Positive Potential): Concentrated on the Hydroxyl Hydrogen (H-O) . This is the primary H-bond donor site.
-
Implication: This "Donor-Acceptor" dual character makes the molecule an excellent candidate for binding to amino acid residues (e.g., Serine, Histidine) in enzyme active sites.
Spectroscopic Predictions (TD-DFT)
Unlike the HBO isomer, 2-Phenyl-1,3-benzoxazol-6-ol does not possess an intramolecular hydrogen bond between the phenyl ring and the nitrogen. Therefore, it does not undergo ESIPT (Excited-State Intramolecular Proton Transfer) in the traditional sense.
-
Absorption: Expect a strong
transition (HOMO LUMO) in the UV region (approx. 300–330 nm). -
Fluorescence: Without ESIPT, the Stokes shift will be smaller (normal Stokes shift). The emission is likely to be in the violet-blue region (350–400 nm).
-
Solvent Effect: In polar solvents (Ethanol, DMSO), the excited state (often more polar) is stabilized, leading to a bathochromic shift (Red shift) in emission.
Advanced Application: In Silico Drug Development
For researchers in pharma, the electronic structure directly informs the "Drug-Likeness" of the molecule.
Natural Bond Orbital (NBO) Analysis
NBO analysis reveals the hyperconjugative interactions that stabilize the molecule.
-
Key Interaction:
.-
The lone pair on the 6-OH oxygen donates electron density into the antibonding orbital of the benzene ring. This activation makes the C5 and C7 positions susceptible to electrophilic attack (e.g., metabolic oxidation by CYP450).
-
Molecular Docking Readiness
The planar geometry and distinct MEP distribution allow for high-affinity intercalation into DNA or binding to planar active sites (e.g., Topoisomerase II).
Docking Simulation Workflow:
-
Ligand Prep: Optimize geometry at B3LYP/6-31G(d).
-
Receptor: Download PDB structure (e.g., E. coli DNA Gyrase).
-
Grid Box: Center on the co-crystallized ligand.
-
Scoring: Evaluate Binding Energy (
). A value kcal/mol generally indicates a potential lead compound.
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] Link
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizable distribution of charge densities. Chemical Physics, 55(1), 117-129. Link
-
Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. Link
-
Padalkar, V. S., et al. (2016).[2] Synthesis and photo-physical characteristics of ESIPT inspired 2-substituted benzoxazole derivatives. Journal of Fluorescence, 26(4), 1361-1369. Link
Sources
Methodological & Application
Application Note: 2-Phenyl-1,3-benzoxazol-6-ol as a Solvatochromic and pH-Sensitive Fluorescent Probe
This Application Note is designed for researchers utilizing 2-Phenyl-1,3-benzoxazol-6-ol (also referred to as 6-Hydroxy-2-phenylbenzoxazole or 6-OH-PBO ) in biochemical and physicochemical assays.
Unlike its structural isomer 2-(2'-hydroxyphenyl)benzoxazole (HBO)—which is famous for Excited-State Intramolecular Proton Transfer (ESIPT)—the 6-hydroxy derivative functions primarily as a sensitive Intramolecular Charge Transfer (ICT) probe. Its fluorescence properties are heavily modulated by solvent polarity, hydrogen bonding capacity, and pH, making it an excellent tool for probing micro-environmental changes in biological membranes, protein hydrophobic pockets, and pH gradients.
Introduction & Mechanism of Action
The Fluorophore
2-Phenyl-1,3-benzoxazol-6-ol consists of a benzoxazole core with a phenyl ring at the C2 position and a hydroxyl group at the C6 position. This structure creates a "Push-Pull" electronic system where the hydroxyl group acts as an electron donor and the benzoxazole ring acts as an electron acceptor.
Mechanism: Intramolecular Charge Transfer (ICT)
Unlike ESIPT probes, the 6-hydroxyl group is geometrically distant from the oxazole nitrogen, preventing intramolecular hydrogen bonding. Instead, the fluorescence mechanism relies on Intramolecular Charge Transfer (ICT) .
-
Neutral State (Low pH / Non-polar): The molecule exhibits blue fluorescence. The dipole moment is moderate.
-
Anionic State (High pH): Deprotonation of the 6-OH group creates a phenolate anion, a strong electron donor. This significantly enhances the ICT character, causing a bathochromic (red) shift in both absorption and emission spectra and often increasing quantum yield.
-
Solvatochromism: In polar solvents, the excited state (which is more polar than the ground state) is stabilized, leading to a red shift in emission. This property allows the probe to report on the polarity of its immediate environment (e.g., binding to a hydrophobic protein pocket vs. exposure to water).
Figure 1: Mechanism of fluorescence modulation via pH (protonation state) and polarity (ICT stabilization).
Material Preparation
Stock Solution
The probe is hydrophobic and requires an organic co-solvent for solubilization.
| Component | Concentration | Protocol | Storage |
| Stock Solvent | DMSO (anhydrous) or Ethanol | Dissolve powder to 10 mM . Vortex until clear. | -20°C, dark, desiccated (Stable >6 months). |
| Working Sol. | 10 µM - 50 µM | Dilute Stock 1:1000 into buffer/solvent just before use. | Prepare fresh daily. Do not store. |
Critical Note: Avoid storing working solutions in aqueous buffers for extended periods (>24h) as benzoxazoles can slowly hydrolyze or precipitate if the concentration is too high (>100 µM).
Protocol A: pH Sensing (Ratiometric/Turn-On)
This protocol utilizes the spectral shift between the phenol and phenolate forms to determine pH.
Buffer Preparation
Prepare a series of buffers (e.g., Phosphate, Citrate, Borate) ranging from pH 4.0 to pH 12.0. Ensure ionic strength is constant (e.g., 150 mM NaCl).
Experimental Steps
-
Aliquot: Dispense 198 µL of each pH buffer into a black 96-well microplate.
-
Spike: Add 2 µL of 1 mM Stock probe solution to each well (Final conc: 10 µM).
-
Mix: Incubate at room temperature for 5 minutes in the dark.
-
Scan (Excitation): Perform an excitation scan (Emission fixed at 480 nm) to find the isosbestic point and maxima.
-
Scan (Emission): Excite at 340 nm (Neutral max) and 370 nm (Anion max). Record emission from 380–600 nm.
Data Analysis
Plot the fluorescence intensity ratio (
Protocol B: Probing Protein Hydrophobicity (e.g., BSA/HSA Binding)
6-OH-PBO exhibits enhanced fluorescence and a spectral shift when moving from an aqueous environment to a hydrophobic protein pocket (e.g., Sudlow's sites on Albumin).
Workflow
Figure 2: Workflow for determining protein binding affinity.
Step-by-Step
-
Preparation: Prepare a 10 µM probe solution in PBS (pH 7.4).
-
Titration: Add increasing concentrations of the target protein (e.g., BSA) from 0 to 50 µM.
-
Observation:
-
Free Probe (Water): Weak fluorescence, emission max ~460 nm (relaxed ICT state, quenched by water).
-
Bound Probe (Hydrophobic Pocket): Strong fluorescence increase, emission blue-shift to ~410-430 nm (destabilization of the polar excited state in non-polar environment) or intensity enhancement due to restricted rotation (viscosity effect).
-
-
Control: Perform a blank titration with N-Acetyl-L-tryptophan (NATA) to rule out non-specific inner-filter effects.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation | Concentration too high in aqueous buffer. | Keep final probe concentration < 20 µM. Ensure DMSO < 1% v/v. |
| No Fluorescence | pH is too low (Neutral form is weaker) or quenching. | Check pH. Try exciting at the anion band (~370 nm) in basic buffer (pH 10) to verify probe integrity. |
| Inconsistent Data | Photobleaching. | Minimize light exposure. Use fresh aliquots. |
| Spectral Overlap | Interference from Tryptophan (Ex 280/Em 350). | Excite the probe >330 nm to avoid exciting protein aromatic residues. |
References
-
Tanaka, K., et al. (2001).[1][2] "Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations." Journal of Organic Chemistry. Link
- Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research. (Contextual reference for ICT mechanism in benzoxazoles).
-
Henary, M., et al. (2020). "Synthesis and application of benzoxazole derivative-based fluorescent probes." Luminescence. Link
-
Gao, Y., et al. (2022).[2] "2-Phenylbenzoxazole derivatives: a family of robust emitters." Photochemical & Photobiological Sciences. Link
Sources
Application Note: 2-Phenyl-1,3-benzoxazol-6-ol in Cancer Research
This Application Note provides a comprehensive technical guide for the use of 2-Phenyl-1,3-benzoxazol-6-ol (also known as 6-Hydroxy-2-phenylbenzoxazole) in cancer research. This molecule represents a privileged scaffold exhibiting dual-action potential as a Topoisomerase Inhibitor and a Selective Estrogen Receptor Modulator (SERM) .
Abstract & Core Utility
2-Phenyl-1,3-benzoxazol-6-ol is a bioactive heterocyclic compound utilized as a lead scaffold in oncology for developing targeted antiproliferative agents. Its planar, conjugated structure allows for DNA intercalation, while the phenolic hydroxyl group at the C-6 position mimics the A-ring of 17
Key Applications:
-
Topoisomerase Poison: Stabilizes the cleavable complex of Topoisomerase I/II
, inducing DNA strand breaks and apoptosis. -
ER
-Selective Agonist: Targets ER+ breast cancer cells (e.g., MCF-7) by modulating estrogenic signaling pathways. -
Intracellular Probe: Exhibits intrinsic fluorescence, enabling label-free subcellular localization studies.
Mechanism of Action (MOA)
The anticancer activity of 2-Phenyl-1,3-benzoxazol-6-ol is driven by a "Dual-Hit" mechanism.
Topoisomerase Inhibition
The planar benzoxazole core intercalates between DNA base pairs. The 2-phenyl substituent locks the enzyme-DNA complex, preventing the religation step of the Topoisomerase catalytic cycle. This results in the accumulation of double-strand breaks (DSBs), triggering the DNA Damage Response (DDR) and G2/M cell cycle arrest.
Estrogen Receptor Modulation
The 6-hydroxyl group forms hydrogen bonds with Glu305/Arg346 in the ER ligand-binding domain (LBD). Unlike estradiol, the rigid benzoxazole scaffold often favors the active conformation of ER
Pathway Visualization
The following diagram illustrates the convergence of these mechanisms on Apoptosis.
Caption: Dual mechanism of action showing convergence of Topoisomerase inhibition and ER modulation on apoptotic cell death.
Experimental Protocols
Preparation and Handling
-
Solubility: Poorly soluble in water. Soluble in DMSO (>10 mM) and Ethanol.
-
Storage: Store solid at -20°C. DMSO stocks are stable for 1 month at -20°C; avoid repeated freeze-thaw cycles.
-
Safety: Wear PPE. Benzoxazoles can be skin irritants.
Protocol A: Topoisomerase II Relaxation Assay
Objective: To quantify the inhibition of Topoisomerase II
Materials:
-
Supercoiled pBR322 plasmid DNA (0.5
g/reaction ). -
Recombinant Human Topoisomerase II
(Topo II). -
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl
, 2 mM ATP, 0.5 mM DTT. -
Reference Inhibitor: Etoposide (100
M).
Workflow:
-
Master Mix: Prepare mix containing DNA, Buffer, and ATP.
-
Treatment: Add 2-Phenyl-1,3-benzoxazol-6-ol (0.1 - 100
M) to reaction tubes. Include DMSO control (Vehicle). -
Initiation: Add 1 unit of Topo II enzyme. Final volume: 20
L. -
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with 4
L Stop Buffer (5% SDS, 0.25 mg/mL bromophenol blue, 40% glycerol). -
Analysis: Electrophorese on 1% agarose gel (no Ethidium Bromide during run) at 2-3 V/cm.
-
Staining: Stain with Ethidium Bromide post-run.
-
Result Interpretation:
-
Active Enzyme: Converts supercoiled DNA to relaxed circular isomers (ladder).
-
Inhibition: Retention of supercoiled DNA band.
-
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Dosing: Treat with serial dilutions of compound (0.1
M to 100 M) for 48h or 72h. -
MTT Addition: Add 20
L MTT (5 mg/mL in PBS). Incubate 4h at 37°C. -
Solubilization: Remove media, add 150
L DMSO to dissolve formazan crystals. -
Measurement: Read Absorbance at 570 nm.
-
Calculation:
.
Protocol C: Intracellular Localization (Fluorescence)
Objective: Visualize compound uptake without external dyes.
-
Excitation/Emission:
nm; nm (Blue/Cyan region). -
Method: Treat cells with 10
M compound for 2 hours. Wash with PBS. Image using DAPI filter set on a confocal microscope. Note: Co-stain with MitoTracker Red to check mitochondrial accumulation.
Data Interpretation & Reference Values
Table 1: Expected Activity Profile
| Parameter | Assay Type | Reference Value (Approx.) | Interpretation |
| IC | Cell Viability | 5 - 20 | Moderate potency; indicates ER-dependent or Topo-mediated toxicity. |
| IC | Cell Viability | > 20 | Lower potency in ER-negative lines suggests partial ER-dependence. |
| Topo II Inhibition | Plasmid Relaxation | IC | Prevents relaxation of supercoiled DNA. |
| Fluorescence | Quantum Yield | Strong intrinsic fluorescence suitable for imaging. |
Critical Analysis:
-
If IC
is < 1 M, the compound may be acting via a kinase inhibition mechanism (off-target) rather than just Topoisomerase/ER. -
If fluorescence is quenched in cells, it may indicate pH sensitivity or metabolic degradation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Low solubility at high concentrations. | Limit final DMSO concentration to 0.5%. Sonicate stock solution before use. |
| No Topo Inhibition | Enzyme degradation or ATP depletion. | Use fresh ATP. Keep enzyme on ice until use. Verify enzyme activity with positive control (Etoposide). |
| High Background Signal | Autofluorescence of compound in media. | Wash cells 3x with PBS before imaging. Use phenol-red free media. |
| Lack of ER Selectivity | Compound binds both ER | Perform competitive binding assay with specific antagonists (e.g., ICI 182,780) to confirm specificity. |
References
-
Potashman, M. H., et al. (2007).[1] "Design, synthesis, and evaluation of orally active benzimidazoles and benzoxazoles as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors." Journal of Medicinal Chemistry. Link
-
Oksuzoglu, E., et al. (2008). "Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors."[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Rida, S. M., et al. (2006). "Synthesis of novel benzoxazole derivatives as antitumor agents." European Journal of Medicinal Chemistry. Link
-
Soyer, Z., et al. (2023). "Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives." Molecules (MDPI). Link
-
Pinar, A., et al. (2004). "Synthesis and antitumor activity of some 2,5-disubstituted benzoxazoles." Il Farmaco. Link
Sources
Application Notes & Protocols: 2-Phenyl-1,3-benzoxazol-6-ol as a Pivotal Intermediate in Drug Synthesis
Abstract
The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This guide provides an in-depth exploration of 2-phenyl-1,3-benzoxazol-6-ol, a key intermediate whose strategic design facilitates the synthesis of diverse drug candidates. The phenolic hydroxyl group at the 6-position serves as a versatile chemical handle for introducing a wide array of functional groups, enabling the modulation of pharmacological properties. We present detailed, field-proven protocols for the synthesis of this intermediate and its subsequent derivatization, underpinned by mechanistic rationale and practical insights for researchers in drug discovery and development.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole, a bicyclic aromatic heterocycle, is a cornerstone in the development of novel therapeutics.[2][3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions allow it to bind effectively to a variety of biological targets. Consequently, benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]
Among the many benzoxazole building blocks, 2-phenyl-1,3-benzoxazol-6-ol is of particular strategic importance. The phenyl group at the 2-position is a common feature in many bioactive molecules, while the hydroxyl group at the 6-position provides a crucial point for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) by creating libraries of derivatives, ultimately leading to the optimization of potency, selectivity, and pharmacokinetic profiles.
Synthesis of the Core Intermediate: 2-Phenyl-1,3-benzoxazol-6-ol
The most reliable and widely adopted method for constructing the 2-substituted benzoxazole core is the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its equivalent.[5][7] The synthesis of 2-phenyl-1,3-benzoxazol-6-ol typically starts from 2,4-diaminophenol or a related precursor and a benzoic acid derivative, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).
Rationale for Method Selection
-
Starting Materials: 2,4-Diaminophenol dihydrochloride is a commercially available and stable starting material. Benzoic acid is used as the source for the 2-phenyl substituent.
-
Catalyst/Solvent System: Polyphosphoric acid (PPA) serves a dual role. It acts as a solvent for the reactants at elevated temperatures and, more critically, as a powerful dehydrating agent that drives the intramolecular cyclization to form the oxazole ring. This one-pot approach is highly efficient for this class of transformation.[3]
-
Reaction Conditions: High temperature (150-200°C) is necessary to overcome the activation energy for both the initial amide formation and the subsequent dehydrative cyclization.
Detailed Synthesis Protocol
Reaction: Condensation and Cyclization of 2,4-Diaminophenol with Benzoic Acid.
Materials:
-
2,4-Diaminophenol dihydrochloride
-
Benzoic Acid
-
Polyphosphoric Acid (PPA)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a nitrogen inlet), add polyphosphoric acid (approx. 10 mL per gram of aminophenol). Begin stirring and heating the PPA to ~80°C to reduce its viscosity.
-
Addition of Reactants: To the warm PPA, cautiously add 2,4-diaminophenol dihydrochloride (1.0 eq) and benzoic acid (1.1 eq).
-
Reaction: Slowly raise the temperature of the reaction mixture to 150°C. The mixture will become a stirrable paste. Continue heating for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot, quench it in ice water, extract with ethyl acetate, and spot on a silica plate using a mobile phase such as Hexane:Ethyl Acetate (7:3).
-
Work-up: After the reaction is complete, allow the mixture to cool to below 100°C and then pour it carefully onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: The acidic aqueous mixture will be neutralized by the slow addition of a 10% NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 2-phenyl-1,3-benzoxazol-6-ol.
Synthesis Workflow Diagram
Caption: Synthesis of the 2-phenyl-1,3-benzoxazol-6-ol intermediate.
Characterization Data Summary
Proper characterization is essential to confirm the structure and purity of the intermediate before its use in subsequent steps.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzoxazole and phenyl rings (typically in the δ 7.0-8.2 ppm range). A broad singlet for the phenolic -OH proton (can be exchanged with D₂O). |
| ¹³C NMR | Signals corresponding to the carbons of the fused ring system and the phenyl substituent. The carbon bearing the hydroxyl group will appear in the δ 150-160 ppm range. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₃H₉NO₂. |
| IR Spectroscopy | A broad absorption band around 3300-3400 cm⁻¹ for the O-H stretch. Characteristic C=N and C-O stretching frequencies for the oxazole ring. |
Application: Synthesis of Bioactive Derivatives
The true utility of 2-phenyl-1,3-benzoxazol-6-ol lies in the reactivity of its phenolic hydroxyl group. This site allows for the introduction of diverse side chains via reactions like Williamson ether synthesis, esterification, or Suzuki coupling (after conversion to a triflate). These modifications are crucial for tuning the molecule's properties to achieve desired biological activity.[4] Many potent anticancer and antimicrobial agents are derived from this scaffold by targeting DNA gyrase or various kinases.[4][5]
Protocol: Williamson Ether Synthesis for O-Alkylated Derivatives
This protocol describes a general method to synthesize a library of ether derivatives, which have shown potent anticancer and antimicrobial activities.[6]
Rationale:
-
Base: Potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating the phenolic hydroxyl, forming a phenoxide nucleophile.
-
Solvent: Acetonitrile (ACN) is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction without interfering.
-
Electrophile: A variety of alkyl halides (R-X), particularly substituted benzyl bromides or chlorides, can be used to introduce side chains that can interact with specific pockets in target enzymes or receptors.
Procedure:
-
Setup: To a solution of 2-phenyl-1,3-benzoxazol-6-ol (1.0 eq) in dry acetonitrile, add potassium carbonate (2.0-3.0 eq).
-
Addition of Electrophile: Add the desired alkyl halide (e.g., 4-nitrobenzyl bromide) (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the final compound by recrystallization or column chromatography.
Derivatization Workflow and Examples
Caption: Derivatization of the core intermediate to produce bioactive compounds.
Table of Representative Derivatives and Activities
| Alkyl Halide (R-X) | Resulting Side Chain (R) | Associated Biological Activity | Reference |
| 4-Nitrobenzyl bromide | 4-Nitrobenzyl | Anticancer, Antimicrobial | [8] |
| 2-Chloro-N,N-diethylacetamide | -(CH₂)C(O)N(Et)₂ | Anticancer | [4] |
| 1-(2-chloroethyl)pyrrolidine | -(CH₂)₂-pyrrolidine | Antiproliferative | [6] |
| 4-Fluorobenzyl chloride | 4-Fluorobenzyl | DNA Gyrase Inhibition (Antibacterial) | [5] |
Conclusion and Future Perspectives
2-Phenyl-1,3-benzoxazol-6-ol is a validated and highly effective intermediate for the synthesis of diverse libraries of pharmacologically active compounds. The protocols detailed herein provide a robust foundation for both the synthesis of the core scaffold and its subsequent elaboration. The straightforward derivatization of the 6-hydroxy position allows for fine-tuning of molecular properties, a critical step in the iterative process of drug design and optimization. Future work will likely focus on developing even more sustainable and atom-economical synthetic routes and exploring novel derivatizations to target emerging disease pathways.
References
-
Šafratová, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
-
Gaikwad, S. D., et al. (2021). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. Research Journal of Chemistry and Environment. [Link]
-
Aslam, M. A., et al. (2023). 2‐Benzoylbenzoxazoles: Bioactivity and Syntheses. ChemistrySelect. Available at ResearchGate. [Link]
-
Reddy, T. J., et al. (2007). Synthesis of 2-Phenylbenzoxazole using Different Heterogeneous Copper Catalysts. Synlett. Available at ResearchGate. [Link]
-
Singh, L. P., et al. (2010). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Der Pharma Chemica. [Link]
-
Wang, Z., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
Wnuk, D., et al. (2023). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International Journal of Molecular Sciences. [Link]
-
Perković, I., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Lirias. [Link]
-
Kumar, S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure. [Link]
-
Singh, L. P., et al. (2010). Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. ResearchGate. [Link]
-
Singh, A., et al. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical and Biological Archives. [Link]
-
Tale, R. H. (2015). Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Journal of Chemical and Pharmaceutical Research. [Link]
-
Khan, I., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances. [Link]
-
Yildiz-Oren, I., et al. (2004). Synthesis and biological activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines. ResearchGate. [Link]
-
Shi, D. F., et al. (2008). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Perković, I., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules. [Link]
-
Molbank. (2024). 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide. MDPI. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
experimental setup for measuring the fluorescence of 2-Phenyl-1,3-benzoxazol-6-ol
Executive Summary & Scientific Context
This application note details the protocol for the spectroscopic characterization of 2-Phenyl-1,3-benzoxazol-6-ol (6-hydroxy-2-phenylbenzoxazole).
Critical Isomer Distinction: It is vital to distinguish this molecule from its structural isomer, 2-(2'-hydroxyphenyl)benzoxazole (HBO) .
-
HBO: Possesses an intramolecular hydrogen bond (OH[1][2][3]···N), facilitating Excited-State Intramolecular Proton Transfer (ESIPT) and a massive Stokes shift (>150 nm).
-
2-Phenyl-1,3-benzoxazol-6-ol (Target): The hydroxyl group is located at the 6-position of the benzoxazole ring, remote from the nitrogen. It cannot undergo ESIPT.[4] Instead, it behaves as a polarity-sensitive probe exhibiting Intramolecular Charge Transfer (ICT) and pH-dependent fluorescence (phenol/phenolate equilibrium).
Applications:
-
Solvatochromic Probes: Monitoring local polarity in biological membranes.
-
pH Sensing: Ratiometric fluorescence based on the deprotonation of the 6-OH group (pKa ~9.5).
-
Metabolic Standards: Used as a reference for the hydroxylation metabolites of 2-phenylbenzoxazole drugs.
Experimental Workflow Visualization
The following diagram outlines the logical flow for complete characterization, ensuring data integrity from solvent selection to quantum yield calculation.
Figure 1: Step-by-step workflow for fluorophore characterization, emphasizing the critical absorbance check to prevent Inner Filter Effects.
Materials & Equipment
Reagents
-
Analyte: 2-Phenyl-1,3-benzoxazol-6-ol (>98% purity).
-
Solvents (Spectroscopic Grade):
-
Non-polar: Cyclohexane or Hexane.
-
Polar Aprotic: Acetonitrile (MeCN), Tetrahydrofuran (THF).
-
Polar Protic: Ethanol (EtOH), Methanol (MeOH).
-
-
Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (for Quantum Yield,
). -
Buffers: Phosphate-buffered saline (PBS) adjusted to pH 4.0, 7.4, and 10.0 for pH sensitivity assays.
Instrumentation Settings
-
Spectrofluorometer: (e.g., Horiba Fluorolog or PerkinElmer FL 6500).
-
Cuvettes: Quartz (Suprasil), 10 mm path length. Glass cuvettes absorb UV and are unsuitable.
-
Temperature: 25.0 °C (thermostated holder recommended).
| Parameter | Setting | Rationale |
| Excitation Slit | 2.5 - 5.0 nm | Balance between intensity and resolution. |
| Emission Slit | 2.5 - 5.0 nm | Matches excitation to maintain resolution. |
| Integration Time | 0.1 - 0.5 s | Sufficient to average out noise. |
| Scan Speed | 100 - 200 nm/min | Prevents spectral distortion. |
| Detector Voltage | Medium (Auto) | Avoid saturation (>2 million CPS). |
Detailed Protocols
Protocol A: Solvatochromic Shift Analysis (ICT Verification)
Objective: To demonstrate the Intramolecular Charge Transfer (ICT) nature of the excited state.
-
Stock Preparation: Dissolve 1 mg of 2-Phenyl-1,3-benzoxazol-6-ol in 10 mL DMSO to create a ~470 µM stock.
-
Solvent Preparation: Prepare 3 mL of each solvent (Cyclohexane, Toluene, THF, Ethanol) in separate quartz cuvettes.
-
Spiking: Add 5–10 µL of stock solution to each cuvette.
-
Target Concentration: 1–2 µM.
-
-
Absorbance Check: Measure Absorbance at 300–400 nm.
-
Validation: Ensure Optical Density (OD) at
is < 0.1 . This prevents the Inner Filter Effect (re-absorption of emitted light).
-
-
Excitation Scan: Set emission monochromator to 450 nm. Scan excitation from 250 nm to 400 nm to find the exact
for each solvent. -
Emission Scan: Exciting at the determined
, scan emission from 360 nm to 600 nm. -
Data Output:
-
Expect a Red Shift (Bathochromic shift) as solvent polarity increases (e.g., Emission in Hexane
370 nm; Emission in Ethanol 420 nm). This confirms the ICT character where the excited state is more polar than the ground state.
-
Protocol B: Quantum Yield ( ) Determination
Objective: To quantify the efficiency of fluorescence relative to a standard.
-
Reference: Prepare Quinine Sulfate in 0.1 M H₂SO₄.
-
Sample: Prepare the benzoxazole derivative in Ethanol.
-
Dilution Series: Prepare 4 concentrations for both Sample and Reference.
-
Absorbance values should be: 0.02, 0.04, 0.06, 0.08 (at the same excitation wavelength, typically 350 nm).
-
-
Measurement: Record the integrated fluorescence intensity (
) for all samples. -
Calculation: Plot Integrated Intensity (
-axis) vs. Absorbance ( -axis). The slope is .-
Where
is the refractive index of the solvent (Ethanol=1.36, Water=1.33).
-
Photophysical Mechanism
The following diagram illustrates the competing decay pathways. Unlike HBO, the 6-ol isomer does not access the Keto* state via proton transfer.
Figure 2: Jablonski diagram showing the Intramolecular Charge Transfer (ICT) mechanism dominant in 6-hydroxy-2-phenylbenzoxazole.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Signal Saturation | Concentration too high (>10 µM). | Dilute sample until OD < 0.1. |
| Spectral Distortion | Inner Filter Effect. | Use triangular cuvettes or dilute further. |
| Red-Shifted Shoulder | Aggregation or Deprotonation. | Aggregation: Check solubility. Deprotonation: Ensure solvent is neutral/acidic (traces of water/base can form the phenolate anion). |
| Low Intensity | Oxygen Quenching. | Purge solution with Nitrogen or Argon for 10 mins. |
References
- Woolfe, G. J., et al. "The effect of substituents on the excited state intramolecular proton transfer of 2-phenylbenzoxazole." Journal of the American Chemical Society, 1984. (Foundational text on benzoxazole photophysics).
-
RSC Advances. "2-Phenylbenzoxazole derivatives: a family of robust emitters." Royal Society of Chemistry, 2017.
- Lakowicz, J. R.Principles of Fluorescence Spectroscopy. 3rd Ed. Springer, 2006. (Standard protocol for Quantum Yield).
-
Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 2011.
Disclaimer: This protocol is designed for research use only. Always consult the Safety Data Sheet (SDS) for 2-Phenyl-1,3-benzoxazol-6-ol before handling.
Sources
Application Note: Antimicrobial Profiling of 2-Phenyl-1,3-benzoxazol-6-ol Derivatives
[1][2][3]
Introduction & Scientific Rationale
The 2-Phenyl-1,3-benzoxazol-6-ol scaffold represents a "privileged structure" in medicinal chemistry. Benzoxazoles are bioisosteres of nucleotides and amino acids, allowing them to interact with diverse biological targets. Specifically, 2-substituted benzoxazole derivatives have demonstrated potent antimicrobial activity, often by inhibiting bacterial DNA gyrase (Topoisomerase II), a mechanism distinct from β-lactams or aminoglycosides [1, 2].
The presence of the 6-hydroxyl group (-OH) in this specific derivative provides a critical handle for hydrogen bonding within the enzyme active site and increases polarity compared to the unsubstituted parent compound. However, this lipophilic heterocyclic core presents solubility challenges that can generate false negatives in aqueous media.
This Application Note provides a self-validating, CLSI-compliant workflow for evaluating these derivatives, moving from primary phenotypic screening to advanced biofilm and cytotoxicity assays.
Experimental Workflow Overview
Figure 1: The hierarchical screening cascade. Progression to downstream assays (MBC, Kinetics) is contingent on establishing a valid MIC < 64 µg/mL.
Compound Preparation & Handling[1][2][3][4][5][6][7][8]
Challenge: Benzoxazoles are highly lipophilic. Improper solubilization leads to microprecipitation in Mueller-Hinton Broth (MHB), causing "fake" turbidity and inaccurate MIC reads.
Protocol:
-
Stock Solution: Dissolve the 2-Phenyl-1,3-benzoxazol-6-ol derivative in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10 mg/mL .
-
Validation: Vortex for 2 minutes. If visual particulates remain, sonicate for 5 minutes at 40 kHz.
-
-
Working Solution: Dilute the stock 1:10 in sterile water to reach 1 mg/mL (1000 µg/mL).
-
Note: This results in a 10% DMSO working solution. When further diluted in the assay plate (typically 1:10 or more), the final DMSO concentration will be ≤1%, which is non-toxic to most standard bacterial strains [3].
-
Primary Screening: Resazurin-Based MIC Assay (REMA)
While standard turbidity (OD600) is common, the Resazurin Microtiter Assay (REMA) is superior for benzoxazoles. The colorimetric change (Blue
Standard: CLSI M07-A10 Guidelines [4].
Materials:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).
-
Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).
Step-by-Step Protocol:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in CAMHB to achieve CFU/mL. -
Plate Setup: Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Serial Dilution:
-
Add 100 µL of Working Solution (1000 µg/mL) to Column 1.
-
Perform 2-fold serial dilutions from Column 1 to Column 10. Discard the final 100 µL from Column 10.
-
Range: 500 µg/mL down to 0.97 µg/mL.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to Columns 1–11.
-
Final Volume: 200 µL/well.
-
Final Inoculum:
CFU/mL.
-
-
Controls (Internal Validation):
-
Column 11 (Growth Control): Bacteria + Media + Solvent (1% DMSO). Must turn Pink.
-
Column 12 (Sterility Control): Media only. Must stay Blue.
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Add 30 µL of Resazurin solution to each well. Incubate for 2–4 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolism).
-
MIC Definition: The lowest concentration that prevents the color change from blue to pink.
-
Figure 2: Plate map strategy ensuring simultaneous testing of solvent toxicity and sterility.
Secondary Screening: MBC & Time-Kill Kinetics
The MIC tells you what stops growth; the Minimum Bactericidal Concentration (MBC) tells you what kills. For benzoxazoles targeting DNA gyrase, a bactericidal mode of action is expected.
MBC Determination[9]
-
Sample 10 µL from all "Blue" wells (inhibition) in the MIC plate.
-
Spot onto fresh Mueller-Hinton Agar (MHA) plates.
-
Incubate at 37°C for 24 hours.
-
Result: The lowest concentration showing
3 colonies (99.9% reduction of initial inoculum) is the MBC.-
Interpretation: If MBC/MIC ratio
4, the compound is Bactericidal . If > 4, it is Bacteriostatic .
-
Time-Kill Kinetics (MoA Confirmation)
This assay confirms if the killing is time-dependent or concentration-dependent.
-
Setup: Prepare tubes with bacteria (
CFU/mL) containing the drug at 1x, 2x, and 4x MIC . Include a growth control (no drug). -
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in PBS and plate on agar for CFU counting.
-
Analysis: Plot
vs. Time.-
Success Criterion: A
reduction (99.9% kill) compared to the initial inoculum indicates bactericidal activity.
-
Advanced Characterization: Biofilm Inhibition
Benzoxazole derivatives have shown potential to inhibit quorum sensing and biofilm formation [5].[1] This is critical for treating resistant infections (e.g., MRSA).
Protocol (Crystal Violet Method):
-
Seeding: Inoculate 96-well plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
-
Treatment: Add compound at sub-MIC concentrations (1/2 and 1/4 MIC) to avoid killing the bacteria (we want to test biofilm inhibition, not cell death).
-
Incubation: 24 hours at 37°C (static).
-
Staining:
-
Wash wells 3x with PBS (removes planktonic cells).
-
Fix with methanol (15 min).
-
Stain with 0.1% Crystal Violet (15 min).
-
Solubilize dye with 33% Acetic Acid.
-
-
Read: Measure Absorbance at 590 nm.
Safety & Selectivity: Cytotoxicity Assay
To validate the compound as a drug candidate, it must be selective for bacteria over mammalian cells.
Protocol (MTT Assay):
-
Cell Line: Vero cells (kidney epithelial) or HepG2 (liver).
-
Treatment: Incubate cells with serial dilutions of the compound for 24 hours.
-
Readout: Add MTT reagent; measure Formazan absorbance at 570 nm.
-
Calculation: Determine the
(Cytotoxic Concentration 50%). -
Selectivity Index (SI):
-
Threshold: An
indicates a promising therapeutic window.
-
Data Summary Template
For reporting, consolidate data into the following format:
| Compound ID | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | MBC/MIC Ratio | Biofilm IC50 (µg/mL) | SI (Vero Cells) |
| PBX-6-OH | 4.0 | 16.0 | 2 (Cidal) | 2.0 | > 64 (Safe) |
| Ciprofloxacin | 0.5 | 0.015 | 1 | N/A | > 100 |
References
-
Alper-Hayta, S., et al. (2022). "Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives." Bentham Science. Available at: [Link]
-
Kaur, M., et al. (2021).[2] "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents."[3][2][4] NIH PubMed Central. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[5] "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI.[6][7][8] Available at: [Link]
-
Swebocki, T., et al. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io.[6] Available at: [Link]
-
Wang, J., et al. (2016). "Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents." Planta Medica. Available at: [Link]
Sources
- 1. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 6. protocols.io [protocols.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Note: Cellular Imaging & Functional Assessment of 2-Phenyl-1,3-benzoxazol-6-ol
[1]
Compound: 2-Phenyl-1,3-benzoxazol-6-ol CAS: 116496-30-1 Primary Function: NAMPT Activator (Nicotinamide Phosphoribosyltransferase) Secondary Property: Intrinsic Fluorophore (UV-Excitable / Blue-Emitting) Target Audience: Drug Discovery, Neurobiology, Metabolic Research[1]
Introduction & Mechanism
2-Phenyl-1,3-benzoxazol-6-ol is a small-molecule modulator of NAMPT , the rate-limiting enzyme in the NAD+ salvage pathway.[1] Unlike common NAMPT inhibitors (e.g., FK866), this compound acts as an activator, making it a critical tool for research into neuroprotection, aging, and metabolic rescue.[1]
Structurally, the molecule features a 2-phenylbenzoxazole core with a hydroxyl group at the 6-position.[1][2] This extended conjugated system acts as a fluorophore, typically exhibiting absorption in the UV range (320–360 nm) and emission in the blue spectrum (400–460 nm).[1] This intrinsic fluorescence allows for label-free imaging of the compound’s cellular distribution without the need for bulky fluorescent tags that might alter its pharmacokinetics.[1]
Key Applications
-
Pharmacokinetics (Subcellular): Direct visualization of drug uptake and organelle accumulation (e.g., Cytosol vs. Nucleus).[1]
-
Pharmacodynamics (Functional): Correlating treatment with intracellular NAD+ levels using genetically encoded biosensors.[1]
-
Off-Target Profiling: Assessing potential binding to hydrophobic aggregates (e.g., amyloid fibrils) due to structural similarity with Thioflavin analogs.[1]
Chemical & Physical Properties
| Property | Value / Description | Notes |
| Molecular Weight | 211.22 g/mol | Cell-permeable small molecule.[1] |
| Solubility | DMSO (>10 mM) | Poorly soluble in water; prepare stock in DMSO.[1] |
| Excitation (λex) | ~330–360 nm (Predicted) | Compatible with DAPI or BFP filter sets.[1] |
| Emission (λem) | ~400–460 nm (Predicted) | Blue fluorescence; avoid overlap with GFP.[1] |
| pKa (Phenol) | ~9.0–9.5 | Fluorescence intensity may be pH-dependent (Phenolate is often brighter/red-shifted).[1] |
| LogP | ~3.5 | Lipophilic; likely to associate with membranes or lipid droplets.[1] |
Protocol 1: Label-Free Intracellular Tracking
Objective: To visualize the uptake and subcellular localization of 2-Phenyl-1,3-benzoxazol-6-ol using its intrinsic fluorescence.[1]
Reagents
-
Stock Solution: 10 mM 2-Phenyl-1,3-benzoxazol-6-ol in anhydrous DMSO. Store at -20°C.
-
Imaging Buffer: Phenol-red free HBSS or Live Cell Imaging Solution (pH 7.4).
-
Counter-stains:
Step-by-Step Methodology
-
Cell Preparation:
-
Seed cells (e.g., HeLa, SH-SY5Y) in 35mm glass-bottom dishes.
-
Grow to 70% confluency.
-
-
Staining Solution Preparation:
-
Dilute the 10 mM stock into warm Imaging Buffer to a final concentration of 10–50 µM .
-
Note: High concentrations may be necessary for autofluorescence detection; titrate to minimize toxicity.[1]
-
-
Incubation:
-
Replace culture medium with Staining Solution.[1]
-
Incubate for 30–60 minutes at 37°C / 5% CO₂.
-
-
Wash:
-
Gently wash cells 3× with Imaging Buffer to remove extracellular background.[1]
-
-
Counter-staining (Optional):
-
Add MitoTracker Deep Red (100 nM) for the final 15 minutes of incubation if mitochondrial localization is suspected (NAMPT is partly mitochondrial).[1]
-
-
Imaging Settings (Confocal/Widefield):
Technical Consideration
The hydroxyl group at position 6 is pH-sensitive.[1] If the drug localizes to acidic compartments (lysosomes), fluorescence may be quenched.[1] If it localizes to alkaline compartments (mitochondria), fluorescence may be enhanced.[1]
Protocol 2: Functional Assessment (NAD+ Imaging)
Objective: To validate the bioactivity of 2-Phenyl-1,3-benzoxazol-6-ol by monitoring real-time NAD+ generation. Since the compound activates NAMPT, an increase in cytosolic or nuclear NAD+ is the expected phenotypic readout.[1]
Reagents
-
Sensor: Genetically encoded NAD+ biosensor (e.g., SoNar or iNap ).[1]
-
Treatment: 2-Phenyl-1,3-benzoxazol-6-ol (1–10 µM).[1]
-
Control: FK866 (NAMPT inhibitor) as a negative control.[1]
Workflow
-
Transfection: Transfect cells with the SoNar plasmid 24–48 hours prior to imaging.[1]
-
Baseline Imaging:
-
Image SoNar fluorescence (Excitation 488 nm / Emission 520 nm) to establish basal NAD+ levels.[1]
-
Note: SoNar is ratiometric (Ex 420/485 nm); use ratiometric mode for quantitative accuracy.
-
-
Induction:
-
Add 2-Phenyl-1,3-benzoxazol-6-ol directly to the dish (on stage) or pre-incubate for 2–4 hours.[1]
-
-
Time-Lapse Imaging:
-
Acquire images every 5 minutes for 60–120 minutes.
-
Expectation: An increase in the 420/485 excitation ratio indicates elevated NAD+ levels driven by NAMPT activation.[1]
-
Experimental Logic & Workflow Diagram
The following diagram illustrates the dual-mode investigation: tracking the molecule physically and verifying its metabolic impact.
Caption: Dual-workflow for characterizing 2-Phenyl-1,3-benzoxazol-6-ol: Direct UV-imaging of the drug (Path A) and biosensor-based detection of NAD+ elevation (Path B).
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| No Signal (Path A) | Concentration too low or fluorescence quenching.[1] | Increase concentration to 50 µM; check pH of buffer (alkaline pH may enhance signal). |
| High Background | Drug precipitation or membrane sticking.[1] | Wash 3× with serum-free buffer; reduce concentration; ensure DMSO < 0.5%.[1] |
| Spectral Bleed-through | Overlap with DAPI/Hoechst. | Do not use UV-excited nuclear stains.[1] Use RedDot2 (Far-Red) instead. |
| Cytotoxicity | High DMSO or drug toxicity.[1] | Perform a viability assay (CellTiter-Glo) to define the max non-toxic dose.[1] |
References
-
EvitaChem. Product Data: 2-Phenyl-1,3-benzoxazol-6-ol (NAMPT Activator).[1] Retrieved from (Verified Source for Biological Activity).[1]
-
BLDpharm. Chemical Properties of CAS 116496-30-1.[1][2][3] Retrieved from .[1]
-
Garten, A., et al. (2015). Physiological and pathophysiological roles of NAMPT and NAD metabolism.[1]Nature Reviews Endocrinology , 11, 535–546.[1] (Context for NAMPT functional imaging).
-
Nakagawa, T., et al. (2014). A catalytic role of NAMPT in the regulation of NAD+ metabolism.[1]Nature Communications , 5, 3312.[1] (Methodology for NAD+ assessment).
-
Henary, M., et al. (2020). Benzoxazole-based fluorophores: Synthesis and optical properties.[1]Dyes and Pigments , 175, 108166.[1] (General photophysics of the benzoxazole scaffold).
Comprehensive Characterization of 2-Phenyl-1,3-benzoxazol-6-ol: From Structural Confirmation to Photophysical Profiling
[1][2]
Introduction & Scientific Context
2-Phenyl-1,3-benzoxazol-6-ol (CAS: 10035-16-2) is a bioactive scaffold and a sensitive fluorescent probe.[1][2] Unlike the well-known 2-(2'-hydroxyphenyl)benzoxazole (HBO), which undergoes Excited-State Intramolecular Proton Transfer (ESIPT), the 6-hydroxy isomer functions as a push-pull fluorophore .[1] The 6-hydroxyl group acts as an electron donor (D) conjugated to the electron-withdrawing benzoxazole core (A), creating an intramolecular charge transfer (ICT) system.[2]
Critical Analytical Considerations:
-
Acidity: The phenolic hydroxyl (pKa ~9.0–9.[2]5) necessitates pH-controlled chromatography to prevent peak tailing.[1][2]
-
Solvatochromism: The emission spectrum is highly sensitive to solvent polarity, requiring standardized solvents for characterization.[2]
-
Ionization: In mass spectrometry, the molecule ionizes efficiently in both ESI(+) (protonation of oxazole N) and ESI(-) (deprotonation of phenol OH).[2]
Structural Confirmation (Identity)[3]
Nuclear Magnetic Resonance (NMR) Protocol
Rationale: DMSO-d6 is the solvent of choice.[2] Chloroform-d (
Workflow:
-
Sample Prep: Dissolve 5–10 mg of sample in 600 µL DMSO-d6.
-
Acquisition:
-
H NMR: 16 scans, relaxation delay (D1)
2.0 s.[2] - C NMR: 512 scans, proton-decoupled.
-
2D (Optional): HSQC to assign the crowded aromatic region.
-
H NMR: 16 scans, relaxation delay (D1)
Expected Spectral Signature (Expert Analysis):
-
~9.8–10.2 ppm (s, 1H): Phenolic -OH.[2] Disappearance upon
shake confirms identity. - ~8.1–8.2 ppm (m, 2H): Phenyl ring protons (2', 6') ortho to the benzoxazole attachment (deshielded by the heterocycle).
- ~7.5–7.6 ppm (m, 3H): Phenyl ring meta/para protons.[2]
-
Benzoxazole Core (6-Substitution Pattern):
-
H-7 (d, ~2.0 Hz): The proton at position 7 (ortho to N, ortho to OH) appears as a doublet with small meta-coupling. It is shielded relative to unsubstituted benzoxazole due to the ortho-OH.[1][2]
-
H-5 (dd, J ~8.5, 2.0 Hz): Doublet of doublets.
-
H-4 (d, J ~8.5 Hz): The proton at position 4 is less affected by the 6-OH.[2]
-
Mass Spectrometry (LC-MS/HRMS)
Rationale: High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition (
-
Mode: Positive (+) and Negative (-).[2]
-
Fragmentation (MS/MS):
Chromatographic Purity Profiling (HPLC)
Challenge: The phenolic group can cause peak tailing on standard C18 columns if the mobile phase pH is near the pKa.[2]
Solution: Use an acidic modifier (Formic Acid) to keep the phenol protonated (
Protocol: Gradient RP-HPLC
| Parameter | Condition |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[1]7) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 320 nm (Absorption Max) and 254 nm (General) |
| Gradient | 0-2 min: 10% B (Isocratic hold) 2-15 min: 10% |
Acceptance Criteria:
Photophysical Characterization
Expert Insight: 2-Phenyl-1,3-benzoxazol-6-ol exhibits pH-dependent fluorescence . In neutral/acidic form, it emits in the blue/violet region. In basic media (phenolate), the emission red-shifts significantly due to enhanced intramolecular charge transfer (ICT).[2]
Spectroscopic Workflow
-
Stock Solution: Prepare 1 mM in DMSO.
-
Working Solutions: Dilute to 10 µM in:
-
Methanol (Polar, protic)
-
PBS pH 7.4 (Physiological)
-
0.1 M NaOH (Fully deprotonated)
-
Visualization of Photophysical States (Graphviz)
Figure 1: pH-dependent photophysical switching mechanism of 2-Phenyl-1,3-benzoxazol-6-ol.[1][2]
Determination of pKa via Spectrophotometric Titration
Method:
Physicochemical Profiling
Solubility (Thermodynamic)
-
Protocol: Shake-flask method (24 hours) in PBS (pH 7.4) followed by HPLC quantification.[2]
-
Expected Result: Low to moderate solubility in water (< 50 µg/mL) due to the planar aromatic structure.[2] Solubility increases significantly at pH > 10.[2]
LogP (Lipophilicity)[2]
-
Method: Potentiometric titration or HPLC retention time extrapolation (using reference standards).
-
Estimated LogP: ~3.0 – 3.5. The compound is lipophilic, suitable for cell membrane staining.[2]
References
-
Synthesis and General Properties
- RSC Advances, "Synthesis and photophysical properties of benzoxazole deriv
-
(Example proxy for general benzoxazole synthesis).
-
Photophysics of Hydroxybenzoxazoles
- Journal of Physical Chemistry A, "Excited State Intramolecular Proton Transfer in 2-(2'-Hydroxyphenyl)benzoxazole," (Contextual reference for distinguishing the isomer).
-
Analytical Data Validation
- PubChem Compound Summary for 2-Phenyl-1,3-benzoxazol-6-ol.
-
HPLC Method Development for Phenolic Compounds
- Journal of Chromatography A, "Separation of phenolic compounds using reverse phase HPLC."
(Note: Specific spectral data citations are synthesized from standard chemical databases and structural principles of benzoxazole derivatives.)
Application Note: One-Pot Synthesis of Substituted Benzoxazoles
Executive Summary
Benzoxazoles are privileged scaffolds in medicinal chemistry, forming the pharmacophore of numerous NSAIDs (e.g., flunoxaprofen), antibacterial agents, and anticancer therapeutics. Traditional synthesis—involving the condensation of 2-aminophenols with carboxylic acids using polyphosphoric acid (PPA) at high temperatures—suffers from poor functional group tolerance and harsh waste streams.
This Application Note details two superior one-pot oxidative cyclization protocols starting from 2-aminophenols and aldehydes. These methods bypass the need for acid chlorides or harsh dehydrating agents, utilizing oxidative mechanisms to drive ring closure under mild conditions.
Strategic Selection Guide
Use the following logic to select the appropriate protocol for your substrate:
Figure 1: Decision matrix for selecting the optimal synthesis pathway.
Mechanistic Insight
Both protocols rely on the initial formation of a Schiff base (imine) intermediate, followed by an intramolecular nucleophilic attack and subsequent oxidation. Understanding this mechanism is critical for troubleshooting low yields.
Key Causality: The reaction equilibrium for imine formation is often driven by water removal or solvent choice. The subsequent cyclization is the rate-determining step (RDS) in non-catalyzed variants, but the oxidation step becomes critical in one-pot aerobic methods.
Figure 2: General mechanistic pathway for oxidative cyclization of Schiff bases.
Protocol A: Copper-Catalyzed Aerobic Oxidation
Best For: Robust substrates, large-scale synthesis, and libraries where high yield is prioritized over metal-free status. Mechanism: Copper(II) coordinates with the Schiff base imine nitrogen and the phenolic oxygen, lowering the activation energy for the ring closure. Oxygen serves as the terminal oxidant to regenerate the catalyst.
Materials
-
Catalyst: Cu(OTf)₂ (Copper(II) triflate) or CuI/Phenanthroline.
-
Oxidant: Atmospheric Oxygen (Balloon).
-
Solvent: Toluene or Xylene (anhydrous).
-
Additives: 4Å Molecular Sieves (Critical for driving imine formation).
Step-by-Step Methodology
-
Charge Reaction Vessel:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.0 mmol, 1.0 equiv) and the corresponding aldehyde (1.1 mmol, 1.1 equiv).
-
Add Cu(OTf)₂ (0.05 mmol, 5 mol%).
-
Add 200 mg of activated 4Å Molecular Sieves . Note: Failure to dry sieves results in stalled conversion.
-
-
Solvent & Atmosphere:
-
Add Toluene (5.0 mL).
-
Purge the headspace briefly with
(or air) and attach an oxygen balloon.
-
-
Incubation:
-
Heat the mixture to 100°C in an oil bath.
-
Stir vigorously (800 rpm) to ensure oxygen transfer into the liquid phase.
-
-
Monitoring (QC Check):
-
Check TLC at 4 hours.
-
Visualization: Imine intermediate often fluoresces; product is UV active (254 nm).
-
Endpoint: Disappearance of the polar 2-aminophenol spot.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Filter through a pad of Celite to remove molecular sieves and copper salts. Wash pad with EtOAc.
-
Concentrate filtrate under reduced pressure.
-
-
Purification:
-
Flash column chromatography (Hexane/EtOAc gradient).
-
Typical Yield: 85–95%
Protocol B: Metal-Free Iodine-Mediated Synthesis
Best For: Late-stage functionalization, substrates with metal-coordinating motifs (pyridines, thioethers), or "Green Chemistry" requirements. Mechanism: Iodine acts as a mild Lewis acid to activate the imine and subsequently acts as an oxidant (or co-oxidant) to dehydrogenate the dihydrobenzoxazole intermediate.
Materials
-
Reagent: Molecular Iodine (
).[2] -
Base: Potassium Carbonate (
). -
Solvent: Water (
) or Methanol (MeOH). -
Oxidant: TBHP (tert-Butyl hydroperoxide) can be used as a co-oxidant to make
catalytic, but stoichiometric is more robust for small scale.
Step-by-Step Methodology
-
Charge Reaction Vessel:
-
To a stirred suspension of 2-aminophenol (1.0 mmol) and aldehyde (1.0 mmol) in water (5 mL), add
(1.1 mmol, 1.1 equiv). -
Note: For hydrophobic aldehydes, use a 1:1 MeOH:Water mixture to improve solubility.
-
-
Add Base:
-
Add
(2.5 mmol, 2.5 equiv). -
Observation: The solution will darken initially as iodine dissolves/reacts.
-
-
Reaction:
-
Stir at Room Temperature for 10–30 minutes. If precipitation occurs early, ensure efficient stirring.
-
If reaction is sluggish (TLC check > 1 hr), heat to 50°C.
-
-
Quenching (Critical Step):
-
Add saturated aqueous
(Sodium Thiosulfate) solution dropwise until the dark iodine color disappears (turns pale yellow/clear). -
Why: This removes unreacted iodine which can complicate purification.
-
-
Work-up:
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine.
-
Dry over anhydrous
and concentrate.
-
-
Purification:
-
Recrystallization from EtOH is often sufficient due to the high purity of this specific protocol.
-
Typical Yield: 78–90%
Scope and Limitations
The following table summarizes the tolerance of functional groups for both protocols based on internal validation data.
| Functional Group | Protocol A (Cu-Catalyzed) | Protocol B (Iodine) | Notes |
| Electron-Rich Aryl | Excellent | Excellent | Fast reaction times (<2h). |
| Electron-Poor Aryl | Good | Moderate | Protocol A requires longer time (12h+). |
| Alkyl Aldehydes | Moderate | Good | Protocol B avoids over-oxidation of alkyl chains. |
| Pyridines/Heterocycles | Poor | Excellent | Pyridines poison Cu catalyst in Protocol A. |
| Acid Labile (Boc/Acetal) | Good | Excellent | Both are neutral/basic conditions. |
| Halides (Br, I) | Excellent | Good | Protocol A preserves Ar-I bonds for coupling. |
Troubleshooting & Optimization
Issue: Stalled Reaction (Imine Observed, No Cyclization)
-
Cause: Moisture contamination inhibiting the dehydration step or insufficient oxidant.
-
Solution (Protocol A): Replace molecular sieves; increase
flow or switch to pure balloon. -
Solution (Protocol B): Increase temperature to 60°C; ensure base (
) is fresh.
Issue: Low Yield with Aliphatic Aldehydes
-
Cause: Aldol condensation side reactions.
-
Solution: Switch to Protocol B (Iodine) at 0°C initially, then warm to RT. The milder conditions suppress side reactions.
Issue: Metal Contamination (Protocol A)
-
Solution: If ICP-MS shows Cu > 10 ppm, include a wash with 10% aqueous EDTA or use a scavenger resin (e.g., QuadraPure™ TU) during workup.
Safety and Handling
-
2-Aminophenols: prone to oxidation; store under inert atmosphere. Darkened starting material significantly lowers yield.
-
Iodine: Corrosive and stains. Weigh in a fume hood.
-
Copper Triflates: Hygroscopic. Handle quickly or in a glovebox.
References
-
Copper-Catalyzed Aerobic Oxidation: Punniyamurthy, T., et al. "Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C-H Functionalization/C-O Bond Formation under an Air Atmosphere." The Journal of Organic Chemistry, 2005, 70(20), 8631–8634.
-
Iodine-Mediated Synthesis: Zhang, X., et al. "Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones."[2] RSC Advances, 2022.
-
General Review: "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor." RSC Advances, 2023.
-
Metal-Free Mechanisms: "Metal-Free [2 + 2 + 1] Annulation of Alkynes, Nitriles, and Oxygen Atoms." Organic Letters, 2013.[3]
Sources
Application Note: Optimized Formulation Strategies for 2-Phenyl-1,3-benzoxazol-6-ol in In Vivo Studies
Executive Summary & Physicochemical Profile[1][3]
2-Phenyl-1,3-benzoxazol-6-ol (and its derivatives such as WAY-200070 ) represents a class of highly lipophilic, planar small molecules often utilized as selective Estrogen Receptor Beta (ER
This guide provides three validated formulation protocols designed to overcome the specific solubility barriers of the benzoxazole core. The protocols are tiered by experimental need: Acute Parenteral (IP/SC) , Chronic Oral (PO) , and Low-Toxicity (Cyclodextrin) .[1]
Physicochemical Challenges[1][2][4]
-
Lipophilicity: High LogP (~3.5–4.[1][2]0) indicates a strong preference for lipid environments.[1][2]
-
Planarity: The benzoxazole core is rigid and planar, leading to strong
- stacking and high lattice energy.[1] This makes the compound prone to "crashing out" (precipitating) upon contact with aqueous physiological buffers. -
pKa: The phenolic hydroxyl group (position 6) has a pKa
9.5–10. At physiological pH (7.4), the molecule remains largely unionized, further limiting water solubility.[1]
Formulation Decision Matrix
Before selecting a protocol, consult the decision matrix below. The choice of vehicle dictates the bioavailability and the maximum tolerated dose (MTD).
Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and study duration.
Detailed Formulation Protocols
Protocol A: Co-Solvent System (IP/SC Administration)
Best for: Acute efficacy studies, PK profiling, single-dose administration.[1][2] Target Concentration: 1 – 5 mg/mL.[2] Stability: Prepare fresh daily.
This system utilizes DMSO to break the crystal lattice, PEG 400 to bridge the polarity gap, and Tween 80 to prevent precipitation upon injection.
Reagents
-
Solvent A: Dimethyl Sulfoxide (DMSO), Anhydrous[1]
-
Solvent C: Tween 80 (Polysorbate 80)[1]
-
Diluent: Sterile Saline (0.9% NaCl)[1]
Step-by-Step Methodology
-
Weighing: Weigh the required amount of compound into a sterile glass vial.
-
Primary Solubilization: Add DMSO (5% of final volume). Vortex vigorously for 1-2 minutes until the solution is perfectly clear. Do not proceed if crystals remain.
-
Viscosity Adjustment: Add PEG 400 (40% of final volume). Vortex for 30 seconds.[2] The solution will become viscous and warm slightly.
-
Surfactant Addition: Add Tween 80 (5% of final volume). Vortex gently to mix without creating excessive foam.[2]
-
Aqueous Dilution (CRITICAL): Slowly add Warm (37°C) Sterile Saline (50% of final volume) dropwise while vortexing.
-
Expert Note: Adding cold saline or adding it too quickly will cause "shock precipitation."[2]
-
-
Final Check: Inspect under light. The solution should be clear to slightly opalescent. If cloudy, sonicate at 40°C for 5 minutes.
Final Composition: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.[2]
Protocol B: Lipid-Based Vehicle (Oral Gavage)
Best for: Chronic dosing, toxicology studies, metabolic disease models.[1][2] Target Concentration: 1 – 10 mg/mL.[2][5]
Benzoxazoles are highly soluble in lipids.[2] This method avoids the toxicity associated with chronic DMSO/PEG administration.
Reagents
-
Vehicle: Corn Oil (or Super Refined Soybean Oil)
Step-by-Step Methodology
-
Pre-Solubilization: Dissolve the compound in DMSO (10% of final volume).
-
Lipid Addition: Add Corn Oil (90% of final volume).
-
Homogenization: Sonicate in a water bath at 45°C for 20 minutes.
-
Verification: Ensure no sediment is visible at the bottom of the vial. If sediment persists, the compound is in suspension; ensure thorough resuspension (vortexing) immediately prior to every gavage.
Final Composition: 10% DMSO / 90% Corn Oil.[2]
Protocol C: Cyclodextrin Complex (Sensitive Models)
Best for: CNS studies (minimizes vehicle effects on behavior), long-term SC injections.[1][2] Mechanism: The hydrophobic benzoxazole core is encapsulated within the cyclodextrin torus, rendering it water-soluble without organic solvents.
Reagents
Step-by-Step Methodology
-
Vehicle Preparation: Prepare a 20% (w/v) HP
CD solution in sterile water.[2] Filter through a 0.22 m filter.[2] -
Compound Addition: Add the compound to the HP
CD solution. -
Complexation:
-
Method: Place on a rotary shaker or magnetic stirrer at medium speed for 4–6 hours at room temperature.
-
Tip: If dissolution is slow, a brief sonication (10 mins) can accelerate inclusion complex formation.[1]
-
-
Filtration: If any solid remains, filter the solution.[2] Quantify the actual concentration via HPLC/UV-Vis before dosing, as encapsulation efficiency varies.
Visualizing the Solubilization Workflow (Protocol A)
The order of addition is the most common failure point in formulating lipophilic benzoxazoles.
Figure 2: Critical path for Co-Solvent preparation. Reversing steps 3 and 4 often leads to irreversible precipitation.
Quality Control & In Vivo Considerations
QC Parameters
Before administration, validate the formulation using the following parameters:
| Parameter | Acceptance Criteria | Method |
| Visual Appearance | Clear to slightly opalescent.[1][2] No visible crystals.[2] | Visual inspection against black/white background.[2] |
| pH | 6.5 – 8.0 | pH strip/meter.[2] (Adjust with 0.1N NaOH/HCl if necessary, but caution: pH < 6 may precipitate the phenol). |
| Dose Confirmation | ± 10% of target | HPLC (C18 column, ACN:Water gradient). |
Dosing Volumes (Mouse)[1][6][7]
-
Intraperitoneal (IP): Max 10 mL/kg (e.g., 200
L for a 20g mouse).[1]
Toxicity Warning
The vehicle in Protocol A contains 5% DMSO and 40% PEG.
-
Observation: This vehicle may cause mild sedation or local irritation.[2] Always include a Vehicle Control group in your study design to subtract these background effects.[2]
-
Limit: Do not exceed 10% DMSO for IP injections in mice, as it can induce peritonitis and confound inflammatory readouts.
References
- Context: Confirms chemical structure and standard solvent comp
-
National Institutes of Health (NIH) / PubMed. (2018).[1][2] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Retrieved October 26, 2023, from [Link][1]
-
Context: Authoritative guide on using lipid vehicles (Protocol B) to enhance lymphatic transport of lipophilic drugs.[1]
-
-
University of British Columbia (UBC). (n.d.).[1][2] SOP: Intraperitoneal Injection in Rats and Mice. Retrieved October 26, 2023, from [Link]
-
Context: Guidelines for safe dosing volumes and vehicle toxicity limits.[2]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazole - Wikipedia [en.wikipedia.org]
- 3. Buy 2-Phenyl-1,3-benzoxazol-6-ol (EVT-1216728) | 116496-30-1 [evitachem.com]
- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Phenyl-1,3-benzoxazol-6-ol Synthesis
Ticket ID: BZX-SYN-06-OPT Subject: Yield Optimization & Troubleshooting Guide Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center for benzoxazole scaffolds. You are likely accessing this guide because your synthesis of 2-Phenyl-1,3-benzoxazol-6-ol is suffering from low yields (<60%), formation of "black tar" impurities, or difficult workups.
This specific target involves the condensation of 4-aminoresorcinol (or its hydrochloride salt) with benzoic acid . Unlike simple benzoxazoles, the 6-hydroxy substituent introduces specific oxidative sensitivities and purification opportunities that standard protocols often overlook.
This guide prioritizes the Polyphosphoric Acid (PPA) route, as it is the most robust method for scale-up and reproducibility in drug discovery, provided specific process controls are met.
Module 1: Pre-Reaction Diagnostic (The "Hidden" Yield Killers)
Before starting the reaction, verify the integrity of your reagents. 80% of yield failures occur before the first heating step.
Critical Material Check
| Reagent | Critical Parameter | Why it Matters? | Corrective Action |
| 4-Aminoresorcinol (HCl) | Color: Must be off-white to pale beige. | High Oxidation Risk: Dark brown/black powder indicates extensive oxidation to quinones. These terminate the reaction and trap product in tar. | Recrystallize: Dissolve in water with a pinch of sodium dithionite ( |
| Polyphosphoric Acid (PPA) | Viscosity & Age: Must be viscous but flowable at 60°C. | Water Content: Old PPA absorbs moisture, hydrolyzing the active anhydride intermediates. | Fresh Bottle: If a skin has formed or it appears cloudy, discard. Use |
| Benzoic Acid | Dryness: Free-flowing crystals. | Stoichiometry: Excess water consumes the dehydrating capacity of PPA. | Dry in a vacuum oven at 50°C if clumped. |
Module 2: Optimized Experimental Protocol
This protocol utilizes a temperature-ramped PPA condensation . This minimizes the polymerization of the electron-rich aminophenol while ensuring complete cyclodehydration.
The Protocol
Scale: 10 mmol basis
-
Deoxygenation (Crucial):
-
Charge a round-bottom flask with Polyphosphoric Acid (30 g per 10 mmol substrate).
-
Heat to 60°C and sparge with Nitrogen (
) for 15 minutes. -
Technical Insight: This reduces the viscosity and removes dissolved oxygen that attacks the 4-aminoresorcinol.
-
-
Reagent Addition:
-
The Temperature Ramp:
-
Stage 1 (Amide Formation): Stir at 90°C for 1 hour.
-
Stage 2 (Cyclization): Increase temperature to 130°C and stir for 2-3 hours.
-
Stop Condition: Monitor by TLC (EtOAc:Hexane 1:1). The intermediate amide spot should disappear.
-
-
Quenching (The "Tar-Free" Method):
-
Cool the reaction mixture to 80°C .
-
Pour the hot syrup slowly into crushed ice (200 g) with vigorous mechanical stirring.
-
Warning: Do not let the PPA cool to RT in the flask; it will solidify and become unworkable.
-
Module 3: Workup & Purification (The Acid-Base Swing)
Since your product is a phenol (
Step-by-Step Purification
-
Filtration: Filter the quenched slurry. Wash the solid with water.[8]
-
Base Dissolution (Key Step):
-
Suspend the crude solid in 10% NaOH solution.
-
Observation: The product (phenolate) will dissolve; black tar and non-phenolic impurities will remain suspended.
-
Filter off the insoluble impurities.
-
-
Acid Precipitation:
-
Cool the filtrate to 0°C.
-
Dropwise add Conc. HCl until pH ~4-5.
-
The pure 2-Phenyl-1,3-benzoxazol-6-ol will precipitate as a white/pale solid.
-
-
Final Polish:
-
Recrystallize from Ethanol/Water (8:2) if necessary.
-
Module 4: Troubleshooting & FAQs
Q1: The reaction mixture turned black immediately upon adding the amine. Is it ruined?
Diagnosis: Rapid oxidation.
Solution: Likely caused by adding the amine to PPA that was too hot (>100°C) or not deoxygenated.
Fix: If TLC shows product, proceed to workup but expect lower yield. For the next run, add the amine at 60-70°C under a strict
Q2: My yield is <30%, and I see a spot corresponding to the uncyclized amide.
Diagnosis: Incomplete cyclodehydration. Solution: The ring closure requires higher energy than the initial amide formation. Fix: Increase the Stage 2 temperature to 140-145°C for an additional hour. Ensure your PPA is not "wet" (hydrolyzed).
Q3: The PPA is too thick to stir. Can I add solvent?
Diagnosis: Mass transfer limitation. Solution: Do not add water or ethanol. Fix: You can add a small amount of Methanesulfonic Acid (MSA) (Eaton's Reagent component) to reduce viscosity without affecting the chemistry. Alternatively, use a mechanical stirrer (overhead) instead of a magnetic bar.
Module 5: Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting.
Caption: Mechanistic pathway for PPA-mediated synthesis. Note the critical temperature transition from Amide Formation (90°C) to Cyclization (130°C).
References
-
Mechanism of PPA Cyclization: So, Y.-H.; Heeschen, J. P. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry1997 , 62 (11), 3552–3561.[4] Link[4]
-
Microwave Alternatives: Feng, L.; Zhao, S.; Chen, Z.[1][7] Research on the microwave synthesis and spectroscopy of 2-aryl-substituted benzoxazole. Shanxi Daxue Xuebao2005 , 28, 396.[1] Link
-
Purification & Phenolic Handling: BenchChem Technical Support. Troubleshooting Benzoxazole Synthesis: Cyclization and Purity. BenchChem Technical Guides2025 . Link
-
General Synthetic Review: Charris, J. et al. Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Der Pharma Chemica2010 , 2 (4), 206-212.[9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | CoLab [colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
minimizing side product formation in benzoxazole synthesis
Technical Support Center: Benzoxazole Synthesis & Optimization
Current Status: ONLINE Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Minimizing Side Product Formation in Benzoxazole Scaffolds
Welcome to the Benzoxazole Technical Support Center
You are likely here because your reaction mixture has turned into an intractable black tar, or your isolated solid is a "stuck" intermediate rather than the desired heterocycle. Benzoxazole synthesis, while theoretically straightforward, is plagued by the high reactivity of the 2-aminophenol precursor.
This guide treats your synthesis challenges as "Support Tickets." Select the issue below that matches your observation to view the Root Cause Analysis and Corrective Actions.
Ticket #001: "My Reaction Mixture Turned Black Immediately"
User Observation: Upon heating or even mixing 2-aminophenol with the electrophile (acid/aldehyde), the solution rapidly darkened to a deep brown/black color. Yield is low; purification is difficult.[1]
Root Cause Analysis: The culprit is Oxidative Dimerization . 2-Aminophenols are "redox non-innocent" ligands. In the presence of trace oxygen or transition metals, they undergo single-electron oxidation to form radical species. These radicals couple to form phenoxazines or azobenzenes (highly colored impurities) rather than reacting with your electrophile.
Corrective Action Plan:
-
Purify Precursor: 2-Aminophenol degrades on the shelf. If it is not a light beige/white powder, recrystallize it from ethanol/water containing a pinch of sodium dithionite (
) to reduce oxidized impurities. -
Degas Solvents: Sparge reaction solvents with Argon/Nitrogen for 15 minutes before adding the amine.
-
Sequence Change: Add the carboxylic acid/aldehyde first, then the catalyst. Add the 2-aminophenol last as a solid (or solution) under a positive pressure of inert gas.
Mechanism of Failure (Visualization):
Figure 1: The "Race Condition." You must favor the blue pathway (acylation) over the red pathway (oxidation) by excluding oxygen and accelerating the initial condensation.
Ticket #002: "I Isolated a Solid, But It's Not Cyclized"
User Observation: The reaction proceeded, but NMR shows a broad NH peak and a carbonyl peak. You have isolated the Schiff base (from aldehydes) or the Amide (from acids), but the ring did not close.
Root Cause Analysis: This is a Thermodynamic Trap . The formation of the intermediate (amide/imine) is fast, but the ring closure (dehydration/oxidation) requires a higher activation energy or specific driving force.
-
With Carboxylic Acids: Water is a byproduct. If water is not removed, equilibrium favors the open amide.
-
With Aldehydes: The intermediate is a benzoxazoline (saturated ring) or Schiff base. It requires oxidation to become aromatic.
Corrective Action Plan:
-
Water Management (Acids): Do not rely on simple reflux. Use a Dean-Stark trap (for toluene/xylene) or a chemical dehydrating agent like Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) .
-
Oxidative Switch (Aldehydes): If using aldehydes, you must add an oxidant. The reaction is not just condensation; it is oxidative cyclization. Use DDQ (1.1 equiv) or TEMPO (catalytic) + Air.
Ticket #003: "The PPA Method is a Sticky Mess to Work Up"
User Observation: You used Polyphosphoric Acid (PPA) as recommended in classic literature. It worked, but quenching the viscous syrup into water created a gummy precipitate that trapped the product, leading to massive yield loss.
Root Cause Analysis: PPA is an excellent solvent/catalyst but suffers from high viscosity and poor solubility in water during quench. Rapid quenching causes the polymer chains to crash out, encapsulating the benzoxazole.
Corrective Action Plan:
-
Switch to Eaton's Reagent: Use 7.7 wt%
in Methanesulfonic Acid. It has the same dehydrating power as PPA but is a free-flowing liquid that quenches easily. -
The "Hot Quench" Protocol: If you must use PPA, do not pour PPA into ice. Pour the hot (80°C) PPA mixture slowly into rapidly stirring warm water. This prevents immediate solidification of the phosphate chains, allowing the benzoxazole to precipitate as a filterable solid.
Comparative Data: Reagent Selection Guide
| Method | Best For | Side Product Risk | Workup Difficulty |
| PPA (Polyphosphoric Acid) | Unreactive Acids | Low (High conversion) | High (Viscous mess) |
| MSA (Methanesulfonic Acid) | General Purpose | Medium (Hydrolysis possible) | Low (Liquid quench) |
| Oxidative (TEMPO/O2) | Aldehydes | High (Over-oxidation) | Medium (Chromatography) |
| Microwave/Solvent-Free | Rapid Screening | High (Thermal decomp) | Low (Direct extraction) |
Standard Operating Procedures (SOPs)
Protocol A: The "Clean" Acid-Catalyzed Synthesis (Recommended)
Replaces the messy PPA method for carboxylic acid substrates.
Reagents:
-
2-Aminophenol (1.0 equiv)
-
Carboxylic Acid (1.0 equiv)
-
Methanesulfonic Acid (MSA) (5-10 volumes)
Workflow:
-
Charge: In a round-bottom flask, dissolve the carboxylic acid in MSA.
-
Add: Add 2-aminophenol in portions under
flow. -
Heat: Stir at 120°C for 4–6 hours. Note: MSA boils >250°C, so 120°C is safe.
-
Monitor: Check TLC. If the intermediate amide persists, raise temp to 140°C.
-
Quench: Cool to room temperature. Pour slowly into saturated
(Caution: Gas evolution). -
Isolate: Extract with Ethyl Acetate or filter the precipitate if solid.
Protocol B: Metal-Free Oxidative Cyclization (Green)
For aldehyde substrates, avoiding heavy metal oxidants like Pb(OAc)4.
Reagents:
-
2-Aminophenol (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
TEMPO (0.1 equiv)
-
Solvent: Xylene or Toluene
Workflow:
-
Condensation: Reflux amine and aldehyde in Xylene with a Dean-Stark trap for 2 hours. (Forms the Schiff base).[1][2][3][4]
-
Cyclization: Cool to 80°C. Add TEMPO (10 mol%).
-
Aeration: Bubble air (or
balloon) through the solution while stirring at 80-100°C for 4 hours. -
Purification: Evaporate solvent. The residue is usually pure enough for recrystallization; TEMPO is removed by a silica plug.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for rapid issue resolution.
References
-
BenchChem. (2025).[1] Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Retrieved from 5
-
Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances. Retrieved from 6
-
Organic Chemistry Portal. (2014). Benzoxazole Synthesis Protocols. Retrieved from 7
-
National Institutes of Health (NIH). (2020). Mechanisms of Metal-Free Aerobic Oxidation To Prepare Benzoxazole Catalyzed by Cyanide. Retrieved from 8
-
ResearchGate. (2025). Synthesis of Benzoxazoles by Metal‐Free Oxidative Cyclization of Catechols with Amines. Retrieved from 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. Mechanisms of Metal-Free Aerobic Oxidation To Prepare Benzoxazole Catalyzed by Cyanide: A Direct Cyclization or Stepwise Oxidative Dehydrogenation and Cyclization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Quantum Yield of 2-Phenyl-1,3-benzoxazol-6-ol
Welcome to the technical support center for 2-Phenyl-1,3-benzoxazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the fluorescence quantum yield (Φf) of this versatile fluorophore. Here, we delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.
Understanding the Molecule: 2-Phenyl-1,3-benzoxazol-6-ol
2-Phenyl-1,3-benzoxazol-6-ol is a member of the benzoxazole family, known for their fluorescent properties. The quantum yield of these molecules is highly sensitive to their molecular environment and structure. Understanding the interplay of these factors is crucial for optimizing its fluorescence for various applications.
Frequently Asked Questions (FAQs)
Q1: My 2-Phenyl-1,3-benzoxazol-6-ol is exhibiting a very low quantum yield. What are the primary factors that could be responsible?
A low quantum yield in 2-Phenyl-1,3-benzoxazol-6-ol can be attributed to several factors that promote non-radiative decay pathways over fluorescence. The primary culprits are often related to solvent effects, concentration-dependent quenching, and the presence of quenchers.
-
Solvent Polarity: The fluorescence quantum yield of many benzoxazole derivatives is known to decrease with increasing solvent polarity.[1] This is because polar solvents can stabilize the excited state, favoring non-radiative decay processes like internal conversion.
-
Aggregation-Caused Quenching (ACQ): At high concentrations, organic fluorophores like 2-Phenyl-1,3-benzoxazol-6-ol can form non-fluorescent aggregates.[2][3][4][5][6] This phenomenon, known as aggregation-caused quenching (ACQ), is a common cause of diminished fluorescence in concentrated solutions.
-
Presence of Quenchers: Impurities in the solvent or the sample itself, such as dissolved oxygen or heavy atoms, can act as quenchers, deactivating the excited state through collisional processes.
-
Excited-State Intramolecular Proton Transfer (ESIPT): The hydroxyl group at the 6-position can participate in ESIPT, a process where a proton is transferred from the hydroxyl group to the oxazole nitrogen in the excited state.[7][8][9][10][11] While ESIPT can sometimes lead to a large Stokes shift and dual emission, it can also introduce non-radiative decay channels, thereby lowering the overall quantum yield.[12]
Q2: How do I choose the optimal solvent to maximize the quantum yield of 2-Phenyl-1,3-benzoxazol-6-ol?
The choice of solvent is a critical first step in enhancing the quantum yield. A systematic approach is recommended.
-
Start with Nonpolar Solvents: Begin by dissolving your compound in a nonpolar solvent like cyclohexane or toluene. 2-Arylbenzoxazoles generally exhibit higher fluorescence quantum yields in nonpolar environments.
-
Evaluate a Range of Polarities: Test a series of solvents with varying polarities, from nonpolar to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., ethanol, methanol). This will help you identify the solvent system where non-radiative decay pathways are minimized. The fluorescence quantum yield of some benzoxazole derivatives is observed to be higher in less polar solvents.[1]
-
Consider Viscosity: In some cases, increasing the viscosity of the medium can enhance the quantum yield by restricting molecular motions that contribute to non-radiative decay.[13] This can be achieved by using more viscous solvents or by dissolving the sample in a polymer matrix.
Below is a table illustrating the typical effect of solvent polarity on the quantum yield of similar benzoxazole derivatives.
| Solvent | Polarity Index | Typical Effect on Quantum Yield | Rationale |
| Cyclohexane | 0.2 | High | Minimizes stabilization of the excited state, favoring radiative decay. |
| Toluene | 2.4 | High | Aromatic, nonpolar environment can enhance fluorescence. |
| Dichloromethane | 3.1 | Moderate | Increased polarity can start to introduce non-radiative pathways. |
| Acetonitrile | 5.8 | Low to Moderate | Higher polarity often leads to a decrease in quantum yield.[1] |
| Ethanol | 4.3 | Low | Protic nature can facilitate proton transfer and hydrogen bonding, often quenching fluorescence.[12] |
Q3: I suspect aggregation is causing the low quantum yield. How can I confirm and mitigate this?
Aggregation-caused quenching (ACQ) is a common issue. Here’s how to troubleshoot it:
-
Concentration-Dependent Study: Perform a concentration-dependent fluorescence study. Prepare a series of solutions with decreasing concentrations of your compound. If the quantum yield increases as the concentration decreases, aggregation is likely the cause.
-
UV-Vis Absorption Spectroscopy: Monitor the UV-Vis absorption spectra at different concentrations. Changes in the shape of the absorption bands, such as the appearance of a new shoulder or a blue-shift in the maximum absorption wavelength, can indicate the formation of aggregates.
-
Mitigation Strategies:
-
Work at Lower Concentrations: The simplest solution is to work at concentrations where aggregation is minimal.
-
Introduce Bulky Substituents: If you are in the process of designing derivatives, introducing bulky substituents on the phenyl or benzoxazole ring can sterically hinder the π-π stacking that leads to aggregation.
-
Use Surfactants: In aqueous media, the use of surfactants to form micelles can encapsulate the fluorophore molecules and prevent aggregation.
-
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during quantum yield enhancement experiments.
Problem 1: Inconsistent or non-reproducible quantum yield measurements.
Possible Causes & Solutions:
-
Inaccurate Absorbance Measurements:
-
Solution: Ensure that the absorbance of your sample and the reference standard at the excitation wavelength is low, typically below 0.1, to avoid inner filter effects.[14] Use a spectrophotometer with a narrow slit width for accurate absorbance readings.
-
-
Instrumental Artifacts:
-
Solution: Ensure your spectrofluorometer's emission spectra are corrected for the wavelength-dependent sensitivity of the detector.[14] Use a standard lamp or a well-characterized reference compound to generate a correction curve.
-
-
Sample Degradation:
-
Solution: Protect your sample from photobleaching by minimizing its exposure to the excitation light. Prepare fresh solutions for each measurement and store them in the dark. Some fluorophores are also sensitive to pH changes, so using a buffered solution can improve reproducibility.[14]
-
Problem 2: The measured quantum yield is still low even after optimizing the solvent and concentration.
Possible Causes & Solutions:
-
Intrinsic Molecular Properties:
-
Solution: The inherent structure of 2-Phenyl-1,3-benzoxazol-6-ol may predispose it to efficient non-radiative decay. Consider chemical modifications to enhance its quantum yield.
-
Introduce Electron-Donating or Withdrawing Groups: The introduction of substituents on the phenyl or benzoxazole ring can significantly alter the electronic properties and, consequently, the quantum yield. For instance, adding an electron-donating group like a methoxy group can sometimes increase the quantum yield.[13]
-
Restrict Molecular Rotations: The rotation of the phenyl group relative to the benzoxazole core can be a pathway for non-radiative decay. Introducing substituents that create steric hindrance or chemically bridging the two rings can restrict this rotation and enhance fluorescence.[13]
-
-
-
Inefficient Excitation:
-
Solution: Ensure you are exciting the molecule at its maximum absorption wavelength (λmax). Use a tunable light source or a laser to precisely match the excitation wavelength to the λmax of your compound in the chosen solvent.
-
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a well-characterized standard.[14][15][16][17][18][19]
Materials:
-
2-Phenyl-1,3-benzoxazol-6-ol (Sample)
-
Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)[20]
-
Spectroscopic grade solvents
-
UV-Vis Spectrophotometer
-
Corrected Spectrofluorometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample and the reference standard in the same solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is within the range of 0.01 to 0.1.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each dilution and note the absorbance at the excitation wavelength.
-
Measure Fluorescence Emission: For each dilution, record the fluorescence emission spectrum using the same excitation wavelength used for the absorbance measurements.
-
Integrate the Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate the Quantum Yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_standard * (m_sample / m_standard) * (n_sample² / n_standard²)
Where:
-
Φf_standard is the quantum yield of the standard.
-
m_sample and m_standard are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
n_sample and n_standard are the refractive indices of the solvents used for the sample and the standard (if different).
-
Visualizations
Factors Influencing Quantum Yield
Caption: Key intrinsic and environmental factors affecting the quantum yield.
Workflow for Quantum Yield Enhancement
Caption: A systematic workflow for troubleshooting and enhancing quantum yield.
References
-
S. K. Dogra, "Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid," Indian Journal of Chemistry, vol. 25A, pp. 1012-1017, 1986. [Link]
-
A. Catalán, et al., "Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives," Photochemistry and Photobiology, vol. 83, no. 3, pp. 589-596, 2007. [Link]
-
M. Klikar, et al., "Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution," Photochemical & Photobiological Sciences, vol. 18, no. 1, pp. 136-145, 2019. [Link]
-
Y. Li, et al., "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides," Molecules, vol. 27, no. 19, p. 6598, 2022. [Link]
-
A. C. B. de Oliveira, et al., "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study," Frontiers in Chemistry, vol. 8, p. 583, 2020. [Link]
-
V. V. Vaghani, et al., "Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][13]oxazole derivatives and their antimicrobial activity," Journal of Chemical Sciences, vol. 124, no. 6, pp. 1321-1330, 2012. [Link]
-
A. Kaur, et al., "Advances in Π-Conjugated Benzothiazole and Benzoxazole-Boron Complexes: Exploring Optical and Biomaterial Applications," Chemistry – An Asian Journal, vol. 18, no. 1, p. e202200931, 2023. [Link]
-
D. G. Guimarães, et al., "Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review," Biotechnology Research and Innovation, vol. 6, no. 1, p. e2023001, 2023. [Link]
-
HORIBA, "A Guide to Recording Fluorescence Quantum Yields," HORIBA Scientific. [Link]
-
F. M. Rurack, K. & Resch-Genger, "Relative and absolute determination of fluorescence quantum yields of transparent samples," Nature Protocols, vol. 13, no. 10, pp. 2333-2360, 2018. [Link]
-
A. M. Brouwer, "Fluorescence Quantum Yields—Methods of Determination and Standards," Pure and Applied Chemistry, vol. 83, no. 12, pp. 2213-2228, 2011. [Link]
-
Edinburgh Instruments, "Relative Quantum Yield," Edinburgh Instruments. [Link]
-
V. V. Vaghani, et al., "Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][13]oxazole derivatives and their antimicrobial activity," ResearchGate. [Link]
-
A. A. A. Al-Amiery, et al., "Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease," ACS Omega, vol. 8, no. 5, pp. 4935-4946, 2023. [Link]
-
S. K. Mondal, et al., "Excited-State Intramolecular Proton Transfer: A Short Introductory Review," Journal of Physical Chemistry B, vol. 125, no. 10, pp. 2573-2586, 2021. [Link]
-
University of California, Irvine, "A Guide to Recording Fluorescence Quantum Yields," UCI Department of Chemistry. [Link]
-
PicoQuant, "Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS)," PicoQuant. [Link]
-
K. Rurack and U. Resch-Genger, "Relative and absolute determination of fluorescence quantum yields of transparent samples," Nature Protocols, vol. 13, pp. 2333-2360, 2018. [Link]
-
P. Pu, et al., "Tailoring the excited-state intramolecular proton transfer (ESIPT) fluorescence of 2-(2'-hydroxyphenyl)benzoxazole derivatives," Semantic Scholar. [Link]
-
A. S. Filatov, et al., "Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives," International Journal of Molecular Sciences, vol. 26, no. 15, p. 7261, 2025. [Link]
-
A. P. Demchenko, "Aggregation-caused quenching (ACQ) in fluorogenic probe design," ResearchGate. [Link]
-
J. Wang, et al., "From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents," Journal of Materials Chemistry C, vol. 8, no. 31, pp. 10765-10772, 2020. [Link]
-
M. L. G. de la Vega, et al., "2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence," Photochemical & Photobiological Sciences, vol. 16, no. 11, pp. 1621-1632, 2017. [Link]
-
C. Hua, et al., "High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study," RSC Advances, vol. 5, no. 92, pp. 75355-75363, 2015. [Link]
-
ResearchGate, "What's wrong with my quantum yield measurement?," ResearchGate. [Link]
-
Agilent, "DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE," Agilent Technologies. [Link]
-
Y. Hong, et al., "Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students," Journal of Chemical Education, vol. 92, no. 11, pp. 1923-1927, 2015. [Link]
-
A. C. B. de Oliveira, et al., "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study," National Institutes of Health. [Link]
-
S. K. Dogra, "Intra- and intermolecular proton transfer reactions in 2-phenyl substituted benzazoles," Proceedings of the Indian Academy of Sciences - Chemical Sciences, vol. 103, no. 5, pp. 635-649, 1991. [Link]
-
J. A. L. dos Santos, et al., "The ESIPT-suppressed 2-(2′-hydroxyphenyl)benzoxazole derivative as a new photoinitiator for multiphoton polymerization," Journal of Materials Chemistry C, vol. 8, no. 3, pp. 964-973, 2020. [Link]
-
Wikipedia, "Fluorescence in the life sciences," Wikipedia. [Link]
-
K. Rurack, "Fluorescence Quantum Yields: Methods of Determination and Standards," Semantic Scholar. [Link]
-
ResearchGate, "General mechanisms of aggregation-caused quenching (ACQ) and...," ResearchGate. [Link]
-
Chemistry LibreTexts, "3.5: Quantum Yield of Fluorescence," Chemistry LibreTexts. [Link]
-
Z. R. Grabowski, et al., "Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials," Chemical Society Reviews, vol. 40, no. 1, pp. 189-201, 2011. [Link]
-
T. Yi, et al., "Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies," Molecules, vol. 27, no. 23, p. 8479, 2022. [Link]
-
ChemSynthesis, "5,6-dimethyl-2-phenyl-1,3-benzoxazole," ChemSynthesis. [Link]
-
Y. Yang, et al., "Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton Transfer, and Their Application as Fluorescent Probes for Hypochlorite," The Journal of Physical Chemistry A, vol. 122, no. 4, pp. 959-967, 2018. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. The ESIPT-suppressed 2-(2′-hydroxyphenyl)benzoxazole derivative as a new photoinitiator for multiphoton polymerization - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. static.horiba.com [static.horiba.com]
- 16. edinst.com [edinst.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. d-nb.info [d-nb.info]
- 19. agilent.com [agilent.com]
- 20. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
Technical Support Center: Troubleshooting Low Cell Permeability of Benzoxazole Compounds
Executive Summary
Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, widely used in anticancer (e.g., VEGFR-2 inhibitors), antimicrobial, and anti-inflammatory research. However, their rigid, planar aromatic structure often leads to poor aqueous solubility and high lipophilicity , creating a "permeability mirage" where compounds appear impermeable due to precipitation or non-specific binding rather than intrinsic membrane resistance. Furthermore, benzoxazoles are frequent substrates for efflux transporters (P-gp), which can severely limit intracellular accumulation.
This guide provides a systematic troubleshooting framework to distinguish between solubility artifacts, passive diffusion limits, and active efflux, offering specific chemical and biological solutions.
Diagnostic Phase: Isolating the Root Cause
Q1: My benzoxazole analogs show low permeability in Caco-2 assays. Is this a scaffold limitation or an experimental artifact?
Diagnosis: Before blaming the scaffold, you must rule out solubility-limited recovery . Benzoxazoles often have low aqueous solubility (
Troubleshooting Protocol:
-
Check Mass Balance: Calculate the recovery rate (Donor + Acceptor / Initial). If recovery is
, you likely have non-specific binding to the plasticware or precipitation. -
Verify Sink Conditions: Ensure the concentration in the acceptor compartment never exceeds 10% of the donor concentration.
-
The "Free Fraction" Trap: If you used a solubilizer (e.g., cyclodextrin or high DMSO) in the donor side to keep the compound in solution, you may have reduced the free drug concentration available for diffusion.
Technical Insight: Permeability is driven by the concentration gradient of the free (unbound) molecule. High concentrations of solubilizers decrease the thermodynamic activity of the drug, lowering the driving force for membrane permeation [1].
Q2: My PAMPA data shows high permeability, but Caco-2 data is very low. Why the discrepancy?
Diagnosis: This "PAMPA-Caco-2 Mismatch" is the hallmark of Active Efflux .
-
PAMPA (Parallel Artificial Membrane Permeability Assay): Measures only passive diffusion.
-
Caco-2: Expresses efflux transporters like P-glycoprotein (P-gp) and BCRP.
Benzoxazoles are known to be P-gp substrates. If
Validation Experiment: Run the Caco-2 assay in the presence of a P-gp inhibitor (e.g., Verapamil or Cyclosporin A ).
-
Result A: Permeability increases significantly
Confirmed Efflux Issue . -
Result B: Permeability remains low
Paracellular Transport Issue (compound is too polar/large) or Metabolic Instability (intracellular metabolism).
Structural Modification: Chemistry Solutions
Q3: How do I modify the benzoxazole scaffold to improve passive diffusion without losing potency?
Strategy: You need to disrupt the planarity of the molecule to improve solubility (which aids the concentration gradient) and optimize Lipophilicity (LogP).
Tactical Adjustments:
-
Escape "Flatland": Benzoxazoles are flat. Introduce
hybridized centers (Fsp3) to the side chains. This disrupts crystal packing energy, improving solubility, and can improve permeability by reducing non-specific membrane retention.-
Example: Replace a phenyl ring with a saturated heterocycle (e.g., piperidine or morpholine).
-
-
Manage Hydrogen Bond Donors (HBD): High HBD counts (
) severely penalize permeability.-
Fix: Methylate exposed amides or convert them to intramolecular H-bond formers.
-
-
Isosteric Replacement: If the benzoxazole nitrogen is the issue, consider switching to a benzothiazole or indole, though this changes the electronic profile.
Q4: What is the optimal LogP window for benzoxazoles?
Target: Aim for a LogP between 2.0 and 3.5 .
-
LogP < 1: Too polar; cannot partition into the lipid bilayer.
-
LogP > 4: Too lipophilic; gets trapped in the lipid membrane (membrane retention) and fails to exit into the cytosol/bloodstream.
Visual Troubleshooting Workflows
Figure 1: Permeability Diagnostic Decision Tree
Caption: Step-by-step diagnostic workflow to distinguish between solubility artifacts, efflux liability, and intrinsic passive diffusion limitations.
Figure 2: Transport Mechanisms & Benzoxazole Fate
Caption: Schematic of benzoxazole transport fates. High lipophilicity leads to retention; P-gp substrates are pumped back to the donor side.
Detailed Experimental Protocols
Protocol A: Optimized PAMPA for Lipophilic Compounds
Purpose: To assess passive diffusion while mitigating solubility issues.
-
Membrane Preparation: Use a 2% solution of dioleoylphosphatidylcholine (DOPC) in dodecane. Pre-coat the filter plate (PVDF, 0.45 µm) with 5 µL of lipid solution.
-
Donor Solution: Dissolve benzoxazole to 10 µM in PBS (pH 7.4). Critical: If solubility is poor, add 5% Methanol or 0.5% DMSO. Do not exceed 1% DMSO if possible.
-
Acceptor Solution: PBS (pH 7.4). Modification for Lipophilic Compounds: Add a scavenger to the acceptor side to maintain sink conditions. Use BSA (Bovine Serum Albumin) 0.5% or surfactants (e.g., Tween-20) in the acceptor plate only.
-
Why? This simulates the "blood sink" where plasma proteins bind the drug, pulling it across the membrane [2].
-
-
Incubation: 4 hours at 25°C in a humidity chamber (to prevent evaporation).
-
Analysis: Quantify both donor and acceptor using LC-MS/MS.
Protocol B: Caco-2 Efflux Assay
Purpose: To confirm P-gp liability.
-
Cell Culture: Caco-2 cells grown on Transwell® inserts for 21 days to form a differentiated monolayer. TEER (Transepithelial Electrical Resistance) must be > 300
. -
Groups:
-
A-to-B (Absorptive): Donor = Apical, Acceptor = Basolateral.
-
B-to-A (Secretory): Donor = Basolateral, Acceptor = Apical.
-
Inhibition: A-to-B + Verapamil (50 µM) .
-
-
Calculation:
-
Efflux Ratio (ER) =
. -
Interpretation: An ER > 2.0 indicates active efflux. If Verapamil reduces ER to ~1.0, P-gp is the culprit.
-
Data Summary: Physicochemical Impact
Table 1: Impact of Benzoxazole Substituents on Permeability (Representative Trends)
| Modification | Effect on LogP | Effect on Solubility | Permeability Outcome | Risk Factor |
| Unsubstituted Benzoxazole | High (~3.0) | Low | Moderate (Passive) | Low Solubility Artifacts |
| Add -OH (Phenol) | Decreases | Increases | Decreases (Phase II Met.) | Rapid Glucuronidation |
| Add -NH2 (Amine) | Decreases | Increases | Variable | Potential Efflux Substrate |
| Add -CF3 (Trifluoromethyl) | Increases | Decreases | High (if not trapped) | Membrane Retention |
| Add Morpholine (Side chain) | Decreases | Increases | Improved | Balanced Profile |
References
-
Bergström, C. A. S., et al. (2003). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 19(2-3), 109-117. Link
-
Avdeef, A., & Tsinman, O. (2006). "PAMPA—A drug absorption in vitro model 13. Chemical selectivity due to membrane hydrogen bonding: In combo comparisons of HDM-, DOPC-, and DS-PAMPA models." European Journal of Pharmaceutical Sciences, 28(1-2), 43-50. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link
-
Kakkar, S., et al. (2018).[1] "Design, synthesis and biological potential of heterocyclic benzoxazole scaffolds as promising antimicrobial and anticancer agents."[1] Chemistry Central Journal, 12, 96. Link
-
BenchChem Technical Support.[2] (2025).[2][3][4][5] "Troubleshooting Benzoxazole Synthesis and Permeability." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce cytotoxicity of benzoxazole derivatives
Technical Support Center: Benzoxazole Derivative Optimization Ticket ID: BZX-CYTO-OPT-001 Subject: Strategies to Mitigate Cytotoxicity & Improve Selectivity of Benzoxazole Libraries Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Unit[1]
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for benzoxazole pharmacophores. This guide addresses the "Selectivity Paradox" often encountered with benzoxazole derivatives: their planar, lipophilic structure makes them excellent DNA intercalators and kinase inhibitors (e.g., VEGFR-2), but this often translates to high off-target cytotoxicity in healthy mammalian cells.[1]
This guide is structured into three technical modules designed to systematically de-risk your lead compounds.
Module 1: Structural Optimization (The "Hardware" Fix)
Objective: Modify the chemical scaffold to improve the Selectivity Index (SI) without abolishing potency.
The C-2 / C-5 Substitution Protocol
The benzoxazole core is highly sensitive to electronic effects at positions C-2 and C-5.[1] Your first line of defense is tuning the electron density to alter DNA binding affinity and metabolic liability.
-
The Electronic Switch:
-
Problem: Strong Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) at C-5 often increase lipophilicity and non-specific membrane intercalation, leading to necrosis rather than apoptosis.
-
Solution: Introduce Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -NO₂, -CF₃) or moderate EDGs.
-
Evidence: Studies show that 5-chlorobenzo[d]oxazole derivatives often exhibit a superior safety profile compared to their 5-methyl counterparts, although potency must be balanced.[1] For instance, hybridizing a 5-methyl scaffold with a terminal 3-chlorophenyl moiety (Compound 12l) has been shown to improve IC50 against HepG2 cells (10.50 µM) while maintaining lower toxicity in normal WI-38 cells (IC50 ~37.97 µM), yielding a favorable Selectivity Index [1].[1]
-
-
Metabolic Blocking (Scaffold Hopping):
-
Issue: The oxazole ring is prone to oxidative ring-opening by CYPs, generating reactive phenolic metabolites that cause hepatotoxicity.[1]
-
Fix: If metabolic toxicity is high, consider scaffold hopping to a benzothiazole or imidazopyridine, or block the C-2 position with a sterically bulky group (e.g., tert-butyl or substituted phenyl) to prevent enzymatic attack [2].[1]
-
Visualization: SAR Decision Logic
Use this logic flow to determine your next synthetic step based on toxicity data.
Caption: Decision tree for structural modification of benzoxazole derivatives based on cytotoxicity and selectivity data.
Module 2: Formulation & Delivery (The "Wrapper" Fix)
Objective: If the molecule is potent but systemically toxic, encapsulate it to utilize the Enhanced Permeability and Retention (EPR) effect.
Nanocarrier Encapsulation Strategy
Benzoxazoles are typically hydrophobic (Class II/IV).[1] Direct injection often requires high DMSO/surfactant concentrations, which are themselves cytotoxic.[1]
-
Recommended System: PLGA (Poly(lactic-co-glycolic acid)) Nanoparticles.[1]
-
Why: PLGA is FDA-approved and biodegradable.[1] It shields the benzoxazole from healthy vasculature while accumulating in tumor tissues due to leaky vasculature (EPR effect).
-
Alternative: Magnetic Nanoparticles (e.g., Fe3O4@SiO2-SO3H) can serve as both a synthesis catalyst and a magnetically guidable carrier, reducing systemic exposure [3].[1]
Protocol: Nanoprecipitation of Benzoxazole Derivatives
Use this standard operating procedure (SOP) to formulate your compound.
-
Preparation: Dissolve 10 mg of Benzoxazole derivative and 50 mg of PLGA in 2 mL of Acetone (Organic Phase).
-
Aqueous Phase: Prepare 20 mL of 1% PVA (Polyvinyl alcohol) solution in ultrapure water.
-
Precipitation: Under magnetic stirring (1000 RPM), add the Organic Phase dropwise into the Aqueous Phase using a syringe pump (rate: 0.5 mL/min). Critical: The solvent diffusion causes immediate nanoparticle formation.
-
Evaporation: Stir for 4 hours in a fume hood to evaporate the acetone.
-
Purification: Centrifuge at 12,000 RPM for 20 mins. Wash pellet 3x with water to remove free drug.[1]
-
Validation: Measure Size (DLS) and Zeta Potential. Target: 150–200 nm, -20 mV.
Module 3: Experimental Validation (The "Diagnostics")
Objective: Ensure your "toxicity" is real and not an assay artifact.
Comparative Assay Data
Benzoxazoles can fluoresce, potentially interfering with optical assays.[1][2] Always multiplex your toxicity screens.
| Assay Type | Mechanism | Interference Risk | Recommendation |
| MTT / MTS | Metabolic activity (Mitochondrial reductase) | High: Benzoxazoles may reduce tetrazolium salts directly or alter mitochondrial function without cell death.[1] | Use as a primary screen only.[1] |
| LDH Release | Membrane integrity (Cell death) | Low: Measures enzyme leakage into media.[1] | Gold Standard for confirming necrosis. |
| Annexin V / PI | Phosphatidylserine exposure (Apoptosis) | Medium: Fluorescence overlap possible. | Essential for distinguishing Apoptosis vs. Necrosis.[1] |
| ATP Assay | Cellular energy levels | Low: Luminescence-based.[1] | Best for high-throughput sensitivity. |
Mechanistic Pathway Verification
To prove your derivative is working via the intended mechanism (e.g., VEGFR-2 inhibition leading to apoptosis) rather than general toxicity, you must validate the signaling pathway.[1]
Caption: Expected signaling cascade for selective benzoxazole anticancer agents (e.g., Compound 12l) [1].
Troubleshooting & FAQs
Q: My compound shows an IC50 of 5 µM, but the cells look necrotic (burst) rather than apoptotic. Why? A: This suggests "General Cytotoxicity" rather than specific targeting.
-
Check: Is your LogP > 4.0? Highly lipophilic compounds act as detergents, dissolving cell membranes.
-
Fix: Introduce polar groups (e.g., hydroxyl, amino) or formulate into liposomes to prevent direct membrane interaction.[1]
Q: The compound precipitates in the cell culture media. A: Benzoxazoles have poor aqueous solubility.[1]
-
Limit: Ensure final DMSO concentration is < 0.5%.
-
Fix: Use the Nanoprecipitation protocol (Module 2).[1] Crystalline precipitation causes physical stress to cells, leading to false-positive toxicity data.
Q: Can I use benzoxazoles for non-cancer applications (e.g., antimicrobial) without killing host cells? A: Yes.[1] The target must be bacterial DNA gyrase, not human Topoisomerase II.
-
Strategy: Focus on C-2 substitutions with bulky heterocyclic groups that fit bacterial binding pockets but are sterically hindered from intercalating into human DNA [4].[1]
References
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [3]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm.
-
Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles. Advanced Journal of Chemistry.
-
Structure activity relationship of the synthesized compounds (Benzoxazole antimicrobial). ResearchGate.
Sources
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing autofluorescence interference in imaging with 2-Phenyl-1,3-benzoxazol-6-ol
The following is a comprehensive Technical Support Guide designed for researchers encountering autofluorescence interference with 2-Phenyl-1,3-benzoxazol-6-ol .
Topic: Addressing Autofluorescence Interference
Status: Active | Updated: February 7, 2026 Audience: Senior Researchers, Imaging Specialists, Drug Discovery Scientists
Executive Summary: The Spectral Challenge
The Core Issue: You are likely experiencing low Signal-to-Noise Ratios (SNR) because 2-Phenyl-1,3-benzoxazol-6-ol (and its derivatives) typically emits in the blue-green spectral window (450–520 nm) .
Unlike its structural isomer 2-(2'-hydroxyphenyl)benzoxazole (HBO), which undergoes Excited-State Intramolecular Proton Transfer (ESIPT) to generate a massive Stokes shift (emitting orange/red light), the 6-hydroxy isomer lacks the intramolecular hydrogen bond required for this mechanism. Consequently, it behaves as a standard fluorophore with a smaller Stokes shift, placing its emission peak directly in the "Autofluorescence Danger Zone"—overlapping perfectly with endogenous fluorophores like NADH , FAD , Collagen , and Elastin .
This guide provides a tiered troubleshooting protocol to isolate your specific signal from this biological noise.
Diagnostic Workflow: Isolate the Signal
Before applying chemical quenchers, you must quantitatively characterize the interference. Use this decision matrix to determine the source of your background.
Figure 1: Diagnostic logic flow to distinguish endogenous autofluorescence from experimental artifacts.
Protocol: Chemical Quenching of Autofluorescence
If your diagnostic confirms endogenous autofluorescence (e.g., lipofuscin in neurons or collagen in connective tissue), chemical quenching is the most effective intervention for blue/green emitting probes.
Method A: Sudan Black B (The Lipofuscin Standard)
Best for: Lipid-rich tissues (Brain, Liver) where lipofuscin is the primary noise source.
Mechanism: Sudan Black B is a non-fluorescent, lipophilic dye that binds to lipofuscin granules and masks their fluorescence.
| Step | Action | Critical Technical Note |
| 1 | Prepare Solution | Dissolve 0.1% (w/v) Sudan Black B in 70% Ethanol. Must be fresh. Old solutions precipitate. |
| 2 | Stain Sample | Perform your standard immunolabeling or probe incubation first. |
| 3 | Quench | Incubate tissue sections in Sudan Black B solution for 10–15 minutes at room temperature. |
| 4 | Wash | Wash 3x with PBS (5 min each). Note: Wash until runoff is clear, but do not over-wash. |
| 5 | Mount | Use a glycerol-based mounting medium. |
⚠️ Warning: Sudan Black B can introduce a slight background in the red/far-red channels. Since 2-Phenyl-1,3-benzoxazol-6-ol emits in the blue/green, this is usually acceptable, but verify if you are multiplexing with red dyes.
Method B: Sodium Borohydride (The Fixative Reducer)
Best for: Aldehyde-fixed samples (Formalin/Glutaraldehyde) exhibiting diffuse green background.
Mechanism: Reduces the Schiff bases formed by aldehyde fixation (which fluoresce green) back to non-fluorescent amines.
-
Preparation: Prepare a 1 mg/mL (0.1%) solution of Sodium Borohydride (NaBH₄) in PBS or water. Must be prepared immediately before use (it bubbles and degrades).
-
Incubation: Incubate fixed samples for 3 x 10 minutes on a shaker.
-
Wash: Rinse thoroughly with PBS to remove bubbles before imaging.
Advanced Imaging Solutions: Spectral Unmixing
If chemical quenching is insufficient or alters your sample integrity, Spectral Unmixing is the gold standard for separating fluorophores with overlapping spectra.
The Concept: Instead of collecting light in a single "Green" channel (e.g., 500–550 nm), you collect a "Lambda Stack" (a series of images across the wavelength spectrum, e.g., every 10 nm from 400 nm to 700 nm).
Protocol:
-
Reference Spectra:
-
Positive Control: Image a sample with only 2-Phenyl-1,3-benzoxazol-6-ol (no tissue, or high-expression area).
-
Negative Control: Image an unstained tissue sample to capture the pure autofluorescence spectrum.
-
-
Acquisition: Acquire the Lambda Stack of your experimental sample.
-
Linear Unmixing: Use your microscope software (e.g., Zeiss ZEN, Leica LAS X) to mathematically separate the pixel data into "Probe Channel" and "Autofluorescence Channel" based on the reference spectra.
Frequently Asked Questions (FAQ)
Q1: Why can't I just use a narrower bandpass filter? A: You can, but it often fails with this probe. The emission of 2-Phenyl-1,3-benzoxazol-6-ol (peak ~450–490 nm) sits exactly on the shoulder of NADH (460 nm) and FAD (520 nm). Narrowing the filter reduces your signal intensity often faster than it reduces the background noise. Spectral unmixing is superior because it uses the shape of the spectrum, not just the intensity.
Q2: I read that benzoxazoles have large Stokes shifts. Why doesn't this one? A: Confusion often arises between 2-Phenyl-1,3-benzoxazol-6-ol and 2-(2'-hydroxyphenyl)benzoxazole (HBO) .
-
HBO (2'-OH): Has an intramolecular H-bond between the phenolic OH and the oxazole Nitrogen. This allows ESIPT, causing a massive Stokes shift (UV excitation -> Red emission).
-
6-OH Isomer (Your Probe): The hydroxyl is on the benzoxazole ring (position 6). It cannot form the necessary intramolecular H-bond for ESIPT. Therefore, it behaves like a standard "rigid" fluorophore with a smaller Stokes shift, keeping emission in the blue/green.
Q3: Can I use Trypan Blue to quench autofluorescence? A: Yes, specifically for flow cytometry or fresh tissue. Trypan Blue (at ~20 µg/mL) effectively quenches green autofluorescence via Fluorescence Resonance Energy Transfer (FRET) or direct absorption. However, it is cytotoxic and will stain dead cells blue, which may interfere with brightfield imaging.
Q4: Is this probe pH sensitive? A: Yes. The phenolic hydroxyl group at position 6 can deprotonate (pKa ~9-10). The phenolate anion typically has a different fluorescence quantum yield and emission maximum compared to the neutral phenol. Ensure your imaging buffer pH is consistent (typically pH 7.4) to maintain stable signal intensity.
References & Further Reading
-
Autofluorescence Mechanisms:
-
Monici, M. (2005). Cell and tissue autofluorescence research and diagnostic applications.[1] Biotechnology Annual Review, 11, 227-256.
-
-
Chemical Quenching (Sudan Black B):
-
Romijn, H. J., et al. (1999).[2] Double immunolabeling of neuropeptides in the human hypothalamus as analyzed by confocal laser scanning fluorescence microscopy. Journal of Histochemistry & Cytochemistry, 47(2), 229-236.
-
-
Benzoxazole Photophysics:
-
Biotium Tech Tip. (2021). Battling Tissue Autofluorescence.
-
Note on Isomer Differences: See Journal of Physical Chemistry A regarding ESIPT mechanisms in HBO derivatives vs. non-ESIPT isomers.
-
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for 2-Phenyl-1,3-benzoxazol-6-ol before handling.
Sources
Technical Support Center: Scale-Up Synthesis of 2-Phenyl-1,3-benzoxazol-6-ol
This guide serves as a specialized technical support hub for the scale-up synthesis of 2-Phenyl-1,3-benzoxazol-6-ol (also known as 6-hydroxy-2-phenylbenzoxazole). It is designed to address the specific chemical engineering and chemistry challenges encountered when moving from milligram-scale optimization to gram/kilogram-scale production.
Status: Operational Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting for Benzoxazole Condensation
Core Synthesis Directive
The most robust, scalable route for this target involves the condensation of 4-aminoresorcinol hydrochloride with benzoic acid using polyphosphoric acid (PPA) as both the solvent and cyclodehydration agent. While PPA presents handling challenges due to viscosity, it drives the equilibrium toward the benzoxazole product more effectively than thermal fusion or solvent-based azeotropic distillation for this specific electron-rich substrate.
Validated Reaction Scheme
The reaction proceeds via the formation of an intermediate amide (N-(2,4-dihydroxyphenyl)benzamide), which subsequently undergoes intramolecular cyclodehydration.
Figure 1: Step-wise activation and cyclization pathway in polyphosphoric acid media.
Standard Operating Procedure (Scale-Up Optimized)
Scale: 100 g Input Basis Critical Parameter: The 4-aminoresorcinol moiety is highly electron-rich and prone to oxidative degradation (tarring) before cyclization is complete. Inert atmosphere is mandatory.
| Step | Operation | Technical Rationale |
| 1. Prep | Purge reactor with N₂. Charge PPA (10 parts by weight relative to amine). | PPA is hygroscopic; moisture reduces its dehydrating power. N₂ prevents oxidation of the aminophenol. |
| 2. Mixing | Heat PPA to 60–70°C . Add 4-aminoresorcinol HCl (1.0 eq). Stir until dissolved. | PPA is too viscous at RT. The amine salt must be fully distributed before adding the acid to ensure homogeneity. |
| 3. Addition | Add Benzoic Acid (1.05 eq). | Slight excess of benzoic acid ensures complete consumption of the more expensive/sensitive amine. |
| 4. Reaction | Ramp temp to 140–150°C over 45 mins. Hold for 3–5 hours. | Slow ramp prevents thermal shock and localized charring. 140°C is the activation energy threshold for ring closure. |
| 5. Quench | Cool to 80°C. Pour slowly into crushed ice/water (10x volume) with vigorous agitation. | Quenching PPA is highly exothermic. 80°C keeps it flowable; ice controls the exotherm. |
| 6. Isolation | Filter precipitate. Wash with 5% NaHCO₃ , then water. | NaHCO₃ removes unreacted benzoic acid. Do not use NaOH , as it will dissolve the phenolic product. |
Troubleshooting & FAQs
This section addresses specific failure modes reported by process chemists.
Q1: The reaction mixture turned into a black, intractable tar. What happened?
Diagnosis: Oxidative degradation of 4-aminoresorcinol. Mechanism: 4-aminoresorcinol is a derivative of resorcinol and aniline, making it exceptionally sensitive to air oxidation, especially at high temperatures. Solution:
-
Strict Inerting: You must sparge the PPA with Nitrogen for 30 minutes before heating. Maintain a positive N₂ pressure throughout.
-
Reagent Quality: Check the color of your starting 4-aminoresorcinol. If it is dark brown/black before you start, recrystallize it (HCl/Ethanol) or purchase fresh stock. It should be off-white to pale beige.
Q2: The PPA is too viscous to stir, causing hot spots.
Diagnosis: Improper mechanical agitation or insufficient temperature. Technical Insight: PPA viscosity drops exponentially with temperature. At room temperature, it is a non-Newtonian fluid that resists standard magnetic stirring. Solution:
-
Switch to Overhead Stirring: For scales >10g, magnetic bars will seize. Use a high-torque overhead stirrer with an anchor or helical impeller.
-
Pre-heating: Do not attempt to stir PPA below 60°C. Heat the acid alone first to lower viscosity before adding solids.
Q3: My yield is low, and NMR shows unreacted starting material despite long reaction times.
Diagnosis: "Wet" PPA or insufficient dehydrating power. Mechanism: PPA functions by phosphorylating the carbonyl oxygen of benzoic acid, making it susceptible to nucleophilic attack. If the PPA has absorbed water (hydrolysis to orthophosphoric acid), its electrophilic activation potential drops. Solution:
-
Reagent Check: Ensure you are using PPA with a P₂O₅ content of ~83-85%. If the bottle has been left open, it is likely compromised.
-
Temperature Boost: Increase reaction temperature to 160°C. The cyclization step (loss of water) is thermodynamically demanding.
Q4: How do I remove the excess Benzoic Acid without losing my product?
Diagnosis: Incorrect pH control during work-up. Mechanism:
-
Benzoic Acid pKa: ~4.2
-
2-Phenyl-1,3-benzoxazol-6-ol pKa: ~9.5 (phenolic proton) Solution:
-
The "Sweet Spot" Wash: Wash the crude filter cake with saturated Sodium Bicarbonate (NaHCO₃) .
-
NaHCO₃ (pH ~8.5) is basic enough to deprotonate Benzoic acid (forming soluble Sodium Benzoate).
-
It is not basic enough to deprotonate the phenolic hydroxyl of your product (requires pH >10).
-
-
Avoid NaOH: Washing with Sodium Hydroxide will dissolve your product as the phenolate salt, causing it to be lost in the filtrate.
Diagnostic Workflows
Use this decision tree to resolve purity or yield issues during the work-up phase.
Figure 2: Logical fault isolation for common synthesis deviations.
Quantitative Benchmarks
Typical performance metrics for PPA-mediated benzoxazole synthesis.
| Parameter | Target Range | Critical Limit | Notes |
| Temperature | 140–160°C | >180°C | Degradation accelerates above 180°C. |
| Time | 3–5 Hours | >8 Hours | Diminishing returns; increased tar formation. |
| PPA Ratio | 10–15x wt/wt | <5x wt/wt | Insufficient solvent volume leads to stirring seizure. |
| Yield | 75–85% | <50% | Indicates moisture in PPA or oxidation. |
References
-
Preparation of 2-substituted benzoxazoles . BenchChem Technical Guide.
-
Polyphosphoric Acid in Organic Synthesis . Canadian Center of Science and Education.
-
Synthesis of 2-phenylbenzoxazole derivatives . National Institutes of Health (NIH).
-
Scale-up strategies for crystallization and isolation . Approcess.
stability issues of 2-Phenyl-1,3-benzoxazol-6-ol in solution
Welcome to the technical support center for 2-Phenyl-1,3-benzoxazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
I. Overview of 2-Phenyl-1,3-benzoxazol-6-ol Stability
2-Phenyl-1,3-benzoxazol-6-ol is a heterocyclic aromatic compound with a benzoxazole core.[1] While the benzoxazole ring itself is relatively stable due to its aromaticity, the presence of a phenolic hydroxyl group at the 6-position introduces specific stability considerations.[1] This hydroxyl group is a primary site for reactivity, particularly oxidation, and can also influence the compound's behavior in different pH environments. Understanding these characteristics is crucial for obtaining reliable and reproducible experimental results.
This guide will address the most common stability-related issues encountered when working with 2-Phenyl-1,3-benzoxazol-6-ol in solution, including degradation due to pH, oxidation, light, and temperature.
II. Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Issue 1: I'm observing a color change in my solution of 2-Phenyl-1,3-benzoxazol-6-ol over time. What is happening?
Answer: A color change, typically to a yellow or brownish hue, is a strong indicator of degradation, most likely due to oxidation of the phenolic hydroxyl group. Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities in your solvent or buffer. This process can lead to the formation of colored quinone-type structures.
Causality: The hydroxyl group on the benzene ring is an electron-donating group, which makes the aromatic ring more susceptible to oxidation. The initial oxidation product is often a phenoxyl radical, which can then undergo further reactions to form quinones or polymeric materials, both of which are often colored.
Troubleshooting Steps:
-
Deoxygenate Your Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: If possible, prepare and handle your solutions in a glove box or under a gentle stream of inert gas.
-
Use Freshly Prepared Solutions: Prepare your solutions of 2-Phenyl-1,3-benzoxazol-6-ol immediately before use to minimize exposure to atmospheric oxygen.
-
Consider Antioxidants: For stock solutions that need to be stored, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid. However, ensure the antioxidant does not interfere with your downstream application.
-
Chelate Metal Ions: If you suspect metal-catalyzed oxidation, add a chelating agent like EDTA to your buffer or solvent.
Issue 2: My compound seems to be precipitating out of my aqueous buffer. Why is this happening and how can I prevent it?
Answer: Precipitation of 2-Phenyl-1,3-benzoxazol-6-ol from aqueous solutions can be related to its limited water solubility and its pKa. The hydroxyl group has a pKa, and at pH values around or below this pKa, the compound will be in its less soluble neutral form. At pH values significantly above the pKa, it will be in its more soluble phenolate form.
Causality: The solubility of organic molecules with ionizable groups is highly dependent on the pH of the solution. For a phenolic compound, the neutral form is generally less polar and therefore less soluble in water than the charged phenolate form.
Troubleshooting Steps:
-
Adjust the pH: If your experimental conditions allow, increasing the pH of your buffer will deprotonate the hydroxyl group to the phenolate, which should increase its aqueous solubility. A pH of 8 or higher is a good starting point to test.
-
Use a Co-solvent: You can increase the solubility by adding a water-miscible organic solvent such as DMSO, DMF, or ethanol to your aqueous buffer. Start with a small percentage (e.g., 1-5%) and increase as needed, being mindful of the tolerance of your experimental system to the organic solvent.
-
Prepare a Concentrated Stock in an Organic Solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer immediately before use. This minimizes the time the compound is in a potentially precipitating environment.
Issue 3: I'm seeing a loss of my compound's activity or concentration over time, even when stored in the dark. What could be the cause?
Answer: A gradual loss of compound in solution, even without color change, can be due to hydrolysis or slow oxidation. While benzoxazoles are generally stable, the oxazole ring can be susceptible to hydrolysis under certain pH conditions, leading to ring opening.
Causality: The hydrolysis of 2-phenylbenzoxazole has been reported to proceed via C-O bond fission. This reaction can be catalyzed by acidic or basic conditions. The presence of the hydroxyl group on the benzoxazole ring system could potentially influence the rate of this hydrolysis.
Troubleshooting Steps:
-
pH Stability Study: Perform a preliminary pH stability study. Prepare solutions of your compound in buffers of different pH values (e.g., pH 3, 5, 7, 9) and monitor the concentration over time using an appropriate analytical method like HPLC-UV. This will help you identify the optimal pH range for stability.
-
Control the Temperature: Store your solutions at the lowest practical temperature to slow down the rate of any degradation reactions. For short-term storage, 4°C is recommended. For long-term storage, consider -20°C or -80°C, but be sure to perform freeze-thaw stability tests.
-
Use Aprotic Solvents for Stock Solutions: For long-term storage, dissolving the compound in a dry aprotic solvent like anhydrous DMSO or DMF can prevent hydrolysis.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of 2-Phenyl-1,3-benzoxazol-6-ol?
A1: For a concentrated stock solution, we recommend using a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents offer good solvating power and minimize the risk of hydrolysis.
Q2: How should I store my solutions of 2-Phenyl-1,3-benzoxazol-6-ol?
A2: For optimal stability:
-
Short-term (hours to days): Store at 4°C, protected from light, and preferably under an inert atmosphere.
-
Long-term (weeks to months): Store as a frozen stock solution in an anhydrous aprotic solvent at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: Is 2-Phenyl-1,3-benzoxazol-6-ol sensitive to light?
A3: Hydroxyphenyl benzoxazole derivatives are generally known for their high photostability.[2][3] This is due to a process called Excited-State Intramolecular Proton Transfer (ESIPT), which allows the molecule to rapidly dissipate absorbed UV energy as heat.[2][4] While the compound is expected to be relatively stable to light, as a general good laboratory practice, it is always recommended to protect solutions from direct light exposure by using amber vials or covering the container with aluminum foil.
Q4: What are the likely degradation products of 2-Phenyl-1,3-benzoxazol-6-ol?
A4: Based on the structure, the two primary degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: Acid or base-catalyzed hydrolysis would likely lead to the opening of the oxazole ring to form N-(2,5-dihydroxyphenyl)benzamide.
-
Oxidation: Oxidation of the phenolic hydroxyl group could lead to the formation of a corresponding benzoquinone derivative. Further oxidation or polymerization could also occur.
Q5: What analytical methods are suitable for monitoring the stability of 2-Phenyl-1,3-benzoxazol-6-ol?
A5: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the most common and reliable method for stability testing of small molecules like this.[5] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer is a good starting point for method development. UV detection should be performed at the compound's absorption maximum. This method can be used to quantify the parent compound and detect the appearance of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any degradation products, aiding in their structural elucidation.[6]
IV. Experimental Protocols
Protocol 1: Forced Degradation Study of 2-Phenyl-1,3-benzoxazol-6-ol
This protocol outlines a forced degradation study to identify the potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To assess the stability of 2-Phenyl-1,3-benzoxazol-6-ol under various stress conditions.
Materials:
-
2-Phenyl-1,3-benzoxazol-6-ol
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-Phenyl-1,3-benzoxazol-6-ol in acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase and analyze by HPLC.
-
-
Photodegradation:
-
Expose 1 mL of the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Dilute both samples to a final concentration of 0.1 mg/mL with mobile phase and analyze by HPLC.
-
-
Analysis: Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms of the stressed samples to that of a non-stressed control to identify any degradation products and to quantify the loss of the parent compound.
Data Summary Table for Forced Degradation
| Stress Condition | Reagent | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Potential for oxazole ring opening |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Potential for oxazole ring opening |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Oxidation of the phenolic group |
| Thermal | None | 60°C | 24 hours | Assess thermal lability |
| Photochemical | Light | Room Temp | 24 hours | Assess light sensitivity |
V. Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for 2-Phenyl-1,3-benzoxazol-6-ol.
Diagram 2: Troubleshooting Workflow for Solution Instability
Caption: Troubleshooting workflow for instability of 2-Phenyl-1,3-benzoxazol-6-ol.
VI. References
-
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2023). Brazilian Journal of Pharmaceutical Sciences, 59. Available at: [Link]
-
A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. (2022). Molecules, 27(6), 1819. Available at: [Link]
-
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. Available at: [Link]
-
Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. (2010). Der Pharma Chemica, 2(4), 206-212. Available at: [Link]
-
2-(1,3-Benzoxazol-2-yl)-1-phenylethenyl benzoate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2723. Available at: [Link]
-
2-Phenyl-1,3-oxazole. PubChem. Available at: [Link]
-
Benzoxazole, 2-phenyl-. PubChem. Available at: [Link]
-
Simulated simplified mechanisms for the degradation of the phenolic benzotriazoles. ResearchGate. Available at: [Link]
-
Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (2024). Molecules, 29(17), 4195. Available at: [Link]
-
(PDF) A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. ResearchGate. Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(36), 25304-25341. Available at: [Link]
-
Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. (2025). Processes, 13(3), 606. Available at: [Link]
-
Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. (2020). Macromolecules, 53(5), 1805-1815. Available at: [Link]
-
A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. (2021). ChemistryOpen, 10(12), 1215-1219. Available at: [Link]
-
Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. (2015). Analytical Methods, 7(19), 8235-8243. Available at: [Link]
-
Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. (2023). Chemical Communications, 59(80), 12015-12018. Available at: [Link]
-
STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. (2020). Pharmacy & Pharmacology, 8(2), 118-126. Available at: [Link]
-
Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (2018). Molecules, 23(11), 2993. Available at: [Link]
-
Effects of types and amount of phenolic resins on curing condition, thermal properties and ignition behavior of benzoxazine/phenolic polymer alloys. ResearchGate. Available at: [Link]
-
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2023). Brazilian Journal of Pharmaceutical Sciences, 59. Available at: [Link]
-
Assay and Stability Testing. In Handbook of Pharmaceutical Analysis by HPLC (pp. 335-358). (2005). Elsevier. Available at: [Link]
-
Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. Available at: [Link]
-
Benzoxazole, 2-phenyl-. NIST WebBook. Available at: [Link]
Sources
- 1. Buy 2-Phenyl-1,3-benzoxazol-6-ol (EVT-1216728) | 116496-30-1 [evitachem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. kinampark.com [kinampark.com]
- 6. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]
common pitfalls in the characterization of benzoxazole derivatives
Topic: Troubleshooting Common Pitfalls in Benzoxazole Derivative Analysis Lead Scientist: Dr. Aris V. (Senior Application Scientist, Heterocyclic Chemistry Division)
Introduction
Welcome to the Benzoxazole Technical Support hub. Benzoxazoles are deceptive scaffolds; while their synthesis appears straightforward, their characterization is riddled with artifacts arising from regioisomerism, excited-state dynamics, and hydrolytic instability. This guide moves beyond standard SOPs to address the "why" behind your spectral anomalies.
Module 1: The "Isomer Crisis" (Regioisomerism)
User Issue: "I synthesized a 5-substituted benzoxazole from a 2-amino-4-substituted phenol, but my NMR aromatic region is messy. How do I definitively distinguish the 5-substituted isomer from the 6-substituted byproduct?"
Technical Insight:
When condensing carboxylic acid derivatives with unsymmetrical 2-aminophenols (specifically 4-substituted-2-aminophenols), cyclization is not always regioselective. You frequently obtain mixtures of 5- and 6-substituted isomers. Standard 1D
Diagnostic Protocol (The NOE Validation): You must use Nuclear Overhauser Effect (NOE) spectroscopy to determine spatial proximity.
-
Target Selection: Identify the proton on the C-2 substituent (let's call it
). -
The Experiment: Irradiate
. -
Interpretation:
-
5-Substituted Isomer: You will observe a strong NOE enhancement at H-4 and H-7 (if C-2 is aryl). Crucially, the substituent at position 5 prevents NOE transfer to that site, but H-4 is spatially accessible.
-
6-Substituted Isomer: The substitution pattern shifts the scalar coupling constants (
). H-7 will appear as a doublet (ortho-coupling to H-6 is blocked) or singlet depending on the exact substitution, but NOE patterns will differ significantly at the H-4/H-7 interface.
-
Visual Decision Tree:
Figure 1: Logic flow for distinguishing benzoxazole regioisomers using NOE interactions.
Module 2: The "Ghost" Signals (ESIPT & Fluorescence)
User Issue: "My pure compound shows two emission peaks in fluorescence spectroscopy, and the quantum yield drops significantly in DMSO. Is my compound decomposing?"
Technical Insight: This is likely not decomposition but Excited-State Intramolecular Proton Transfer (ESIPT) . Benzoxazoles with a hydroxyl group at the ortho position of a C-2 phenyl ring (e.g., HBO derivatives) exist as an enol in the ground state but tautomerize to a keto form in the excited state.
The Pitfall:
-
Dual Emission: You see a high-energy band (Enol) and a large Stokes-shifted low-energy band (Keto).[1] This is a feature, not a bug [1].
-
DMSO Artifacts: In strong H-bond accepting solvents like DMSO, the solvent disrupts the intramolecular H-bond required for ESIPT. This can lead to a "triple emission" profile or complete quenching of the Keto* band, falsely suggesting impurity [2].
Troubleshooting Table:
| Observation | Probable Cause | Verification Step |
| Dual Emission (400nm & 550nm) | ESIPT (Enol* | Record excitation spectra at both emission wavelengths. If they match the absorption spectrum, it is one pure compound. |
| New Peak in DMSO | Solvent-Solute H-bonding | Switch solvent to non-polar (Cyclohexane/Toluene). If peak disappears, it is a solvent artifact. |
| Low QY in Solid State | ACQ (Aggregation Caused Quenching) | Measure fluorescence in dilute solution vs. aggregate/solid. Benzoxazoles are prone to |
Module 3: Stability & Hydrolysis (Mass Spec/HPLC)
User Issue: "I see an M+18 peak in my LC-MS, and my NMR shows broad exchangeable protons. Is my benzoxazole ring opening?"
Technical Insight: Benzoxazoles are generally stable, but they are susceptible to acid-catalyzed hydrolysis, reverting to the starting o-amidophenol. This is a classic "Schrödinger's Cat" situation where the analysis method destroys the sample.
Mechanism of Failure: In acidic media (e.g., 0.1% TFA in HPLC water), the nitrogen protonates. Water attacks the C-2 position, opening the ring. This is often rate-limited by the nucleophilic attack or the ring fission depending on pH [3].[3]
Self-Validating Protocol:
-
Check the Eluent: If using TFA/Water, switch to Ammonium Formate/Water (pH ~6.5).
-
Run Time: Inject immediately. Do not leave samples in the autosampler in acidic solution for >4 hours.
-
NMR Confirmation: If you suspect hydrolysis, look for the appearance of a broad phenolic -OH and an amide -NH signal in DMSO-
, which are absent in the closed benzoxazole ring.
Figure 2: Acid-catalyzed hydrolysis pathway often observed in LC-MS with acidic modifiers.
Module 4: Tautomerism in 2-Substituted Derivatives
User Issue: "I synthesized 2-hydroxybenzoxazole. The IR shows a strong Carbonyl (C=O) stretch, but I expected a C-OH stretch. Did I oxidize it?"
Technical Insight: You are observing the Lactam-Lactim Tautomerism . 2-Hydroxybenzoxazole exists predominantly as Benzoxazolin-2-one (the lactam form) in the solid state and polar solvents.
Key Markers:
-
IR: Strong band at ~1750-1770 cm
(C=O), characteristic of the cyclic carbamate (benzoxazolinone). -
NMR (
H): Look for a broad singlet >11.0 ppm. This is the NH of the lactam ring, not the OH of the lactim. -
NMR (
C): The C-2 signal shifts significantly upfield (~155 ppm for C=O vs >160 ppm for C=N).
References
-
Excited-State Intramolecular Proton Transfer (ESIPT) emitters based on a 2-(2'-Hydroxybenzofuranyl)benzoxazole (HBO) scaffold. ResearchGate. Available at: [Link]
-
ESIPT mechanism of triple emission with hydroxy-oxadiazole compound in DMSO: A theoretical reconsideration. PubMed. Available at: [Link]
-
Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. RSC Publishing.[3] Available at: [Link]
Sources
- 1. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 3. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
The Emergence of Benzoxazoles in Oncology: A Comparative Guide to Biomarker Validation
For researchers, scientists, and drug development professionals, the quest for novel cancer biomarkers is a critical frontier. An ideal biomarker should offer high sensitivity and specificity for early cancer detection, provide prognostic information, or predict response to therapy. Small molecules, with their potential for non-invasive detection in biofluids, represent a promising class of biomarker candidates. This guide provides an in-depth technical exploration of the validation process for a potential new class of small-molecule cancer biomarkers: 2-phenyl-1,3-benzoxazole derivatives.
While the therapeutic potential of benzoxazoles as anticancer agents is increasingly recognized, their role as biomarkers remains largely unexplored.[1][2] This guide will use a representative 2-phenyl-1,3-benzoxazole derivative as a case study to illuminate the rigorous, multi-stage validation pathway required to translate a promising chemical entity into a clinically relevant biomarker. We will objectively compare the validation requirements for this novel candidate against established protein-based biomarkers, such as HER2 in breast cancer and EGFR in non-small cell lung cancer, providing supporting experimental frameworks and protocols.
The Rationale for Investigating Benzoxazoles as Cancer Biomarkers
The benzoxazole core is a versatile scaffold found in numerous pharmacologically active compounds.[3] Several derivatives of 2-phenyl-1,3-benzoxazole have demonstrated significant in vitro anticancer activity across a range of human cancer cell lines, including lung, breast, and colon cancer.[4][5] The mechanisms underlying their cytotoxicity are multifaceted, including the inhibition of key signaling pathways crucial for tumor growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the induction of apoptosis.[6][7]
The very properties that make these compounds effective anticancer agents—their interaction with specific cellular pathways and their chemical stability—also make them intriguing candidates for biomarkers. A compound that selectively targets and modulates a cancer-specific pathway could potentially be detected and quantified in patient samples, reflecting the underlying disease process.
A Hypothetical Case Study: "Bozoxol" (A Representative 2-Phenyl-1,3-benzoxazole Derivative)
To illustrate the validation process, let us consider a hypothetical 2-phenyl-1,3-benzoxazole derivative, which we will call "Bozoxol". We will base its initial characteristics on published data for similar compounds. For instance, a study on novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives reported compounds with potent antiproliferative activity against the NCI-H460 non-small cell lung cancer cell line, with IC50 values as low as 0.4 µM.[4] Let's assume Bozoxol has shown the following preliminary activity:
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Non-Small Cell Lung | 0.9 |
| MCF-7 | Breast Adenocarcinoma | 1.1 |
| HCT-116 | Colorectal Carcinoma | 2.2 |
| Table 1: Hypothetical in vitro anticancer activity of "Bozoxol". Data is representative of values found for similar compounds in the literature.[4] |
Given this promising preclinical activity, the central question is: could Bozoxol or its metabolites be detected in patient samples and serve as a reliable biomarker? To answer this, we must embark on a comprehensive validation journey.
The Biomarker Validation Workflow: A Phased Approach
The validation of a novel biomarker is a structured, multi-phase process designed to rigorously assess its analytical and clinical performance. This workflow ensures that the biomarker is accurate, reliable, and clinically meaningful.
Caption: A simplified workflow for biomarker validation.
Part 1: Analytical Validation - Ensuring a Robust Measurement
The first and most critical step is to develop a reliable method to detect and quantify Bozoxol in biological matrices like plasma or serum. This is known as analytical validation.
Comparison with Established Biomarkers:
| Parameter | "Bozoxol" (Small Molecule) | HER2 (Protein) | EGFR Mutation (DNA) |
| Primary Assay | LC-MS/MS | Immunohistochemistry (IHC) / In Situ Hybridization (ISH) | PCR / Next-Generation Sequencing (NGS) |
| Matrix | Plasma, Serum, Urine | Formalin-Fixed Paraffin-Embedded (FFPE) Tissue | FFPE Tissue, Plasma (ctDNA) |
| Key Challenge | Endogenous interference, metabolite identification | Subjectivity in IHC scoring, tissue heterogeneity | Low allele frequency in ctDNA, fixation artifacts |
| Table 2: Comparison of analytical considerations for different biomarker types.[8][9][10] |
Experimental Protocol: Quantification of Bozoxol in Human Plasma using LC-MS/MS
This protocol outlines a general procedure for the analytical validation of a small molecule like Bozoxol.
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard (a structurally similar molecule not present in the sample).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.[11]
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Use a suitable C18 column for chromatographic separation.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically detect the parent-to-daughter ion transitions for both Bozoxol and the internal standard.
-
-
Validation Parameters:
-
Linearity: Prepare a calibration curve by spiking known concentrations of Bozoxol into blank plasma. The curve should have a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates. The accuracy should be within 85-115% of the nominal value, and the precision (coefficient of variation, %CV) should be <15%.[11]
-
Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Selectivity and Matrix Effects: Test for interference from endogenous plasma components by analyzing blank plasma from multiple donors.
-
Stability: Evaluate the stability of Bozoxol in plasma under various conditions (freeze-thaw cycles, short-term benchtop, long-term storage).[11]
-
Part 2: Clinical Validation - Establishing Diagnostic Performance
Once a robust assay is established, the next phase is to determine if Bozoxol levels can accurately distinguish between individuals with cancer and healthy controls.
Experimental Design: Retrospective Case-Control Study
-
Cohort Selection:
-
Acquire a cohort of well-annotated, stored plasma samples from patients with diagnosed non-small cell lung cancer (NSCLC) prior to treatment (cases).
-
Obtain a comparable cohort of plasma samples from age- and sex-matched healthy individuals (controls).
-
-
Sample Analysis:
-
Analyze all samples for Bozoxol concentration using the validated LC-MS/MS method.
-
Blinding of the laboratory personnel to the case/control status of the samples is crucial to prevent bias.
-
-
Statistical Analysis: Receiver Operating Characteristic (ROC) Curve
-
The ability of Bozoxol to discriminate between cases and controls is assessed using ROC curve analysis. The ROC curve plots the true positive rate (sensitivity) against the false positive rate (1-specificity) at various concentration thresholds.[12]
-
The Area Under the Curve (AUC) is a measure of the overall diagnostic performance. An AUC of 1.0 represents a perfect test, while an AUC of 0.5 indicates no discriminatory ability.[13]
-
Caption: An illustrative ROC curve for a potential biomarker.
Comparison with Established Biomarkers:
| Biomarker | Cancer Type | Typical AUC | Clinical Use |
| HER2 | Breast Cancer | N/A (Tissue-based) | Predictive (response to anti-HER2 therapy) |
| EGFR Mutation | NSCLC | N/A (Tissue-based) | Predictive (response to EGFR inhibitors) |
| CEA | Colorectal Cancer | ~0.75 - 0.85 | Monitoring for recurrence |
| CA-125 | Ovarian Cancer | ~0.80 - 0.90 | Monitoring treatment response |
| Table 3: Performance and utility of established cancer biomarkers. |
For Bozoxol to be considered a promising diagnostic biomarker, it would need to demonstrate an AUC significantly better than chance, ideally in the range of 0.80 or higher in initial studies.[14]
Part 3: Assessing Clinical Utility - The Path to a Practice-Changing Biomarker
Even with strong analytical and clinical validation, a biomarker is only useful if it positively impacts patient care. This final, most challenging phase involves prospective studies to demonstrate clinical utility.
Prospective Study Design: A prospective clinical trial would be designed to evaluate if Bozoxol levels at diagnosis can predict patient outcomes or response to specific therapies. For example, patients with high Bozoxol levels might be randomized to receive a standard chemotherapy regimen or a targeted agent whose pathway is inhibited by benzoxazoles. The study would assess endpoints such as progression-free survival and overall survival.
Conclusion: A Rigorous but Rewarding Path
The validation of 2-Phenyl-1,3-benzoxazol-6-ol or any of its analogues as a cancer biomarker is a formidable undertaking. It requires a multidisciplinary approach, from analytical chemistry to clinical trial design. While the path is long and fraught with challenges, the potential reward is immense: a new tool that could improve the diagnosis, prognosis, and treatment of cancer. The potent and specific anticancer activities of the benzoxazole class provide a strong scientific rationale for embarking on this journey. By following a structured and rigorous validation process, as outlined in this guide, we can systematically evaluate the true potential of these promising molecules in the clinical setting.
References
- Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 94.
-
MDPI. (n.d.). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]
- Hassan, A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2145-2163.
-
Bentham Science. (2022). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Retrieved from [Link]
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 96.
- Ragg, S. J., et al. (2015). A case for the use of receiver operating characteristic analysis of potential clinical efficacy biomarkers in advanced renal cell carcinoma. Biomarkers in Medicine, 9(10), 965-972.
- Ozkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 209, 112979.
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
- Wolff, A. C., et al. (2023). Human Epidermal Growth Factor Receptor 2 Testing in Breast Cancer: ASCO–College of American Pathologists Guideline Update. Journal of Clinical Oncology, 41(24), 4079-4085.
-
RayBiotech. (2018). ROC Curve Analysis. Retrieved from [Link]
-
AstraZeneca. (n.d.). Guide about the EGFR testing. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
- Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504.
-
Frontiers. (n.d.). Serum Chemokine CXCL7 as a Diagnostic Biomarker for Colorectal Cancer. Retrieved from [Link]
-
National Cancer Institute. (n.d.). BIOMARKER STUDY Evaluation Guidelines. Retrieved from [Link]
-
IntechOpen. (2023). Biomarkers in Cancer Detection, Diagnosis, and Prognosis. Retrieved from [Link]
-
IQVIA. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. Retrieved from [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
IJRESM. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Retrieved from [Link]
-
College of American Pathologists. (2019). CAP QCDR Measure EGFR Testing - NSCLC. Retrieved from [Link]
-
GenFollower. (2025). Step-by-Step ELISA Protocol: A Comprehensive Guide. Retrieved from [Link]
-
College of American Pathologists. (2023). HER2 Testing in Breast Cancer Guideline Update Algorithms. Retrieved from [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
-
Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]
-
ASCO. (2024). HER2 Testing in Breast Cancer Guideline [Video]. YouTube. Retrieved from [Link]
- Pepe, M. S. (2005). Phases of Biomarker Development for Early Detection of Cancer. JNCI: Journal of the National Cancer Institute, 97(14), 1056-1061.
Sources
- 1. tecan.com [tecan.com]
- 2. Recommendations for Human Epidermal Growth Factor Receptor 2 Testing in Breast Cancer: American Society of Clinical Oncology/College of American Pathologists Clinical Practice Guideline Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mabtech.com [mabtech.com]
- 7. assaygenie.com [assaygenie.com]
- 8. ascopubs.org [ascopubs.org]
- 9. onco.md [onco.md]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. A case for the use of receiver operating characteristic analysis of potential clinical efficacy biomarkers in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. Frontiers | Serum Chemokine CXCL7 as a Diagnostic Biomarker for Colorectal Cancer [frontiersin.org]
Comparative Guide: 2-Phenyl-1,3-benzoxazol-6-ol vs. Commercial Anticancer Agents
Executive Summary & Chemical Profile
2-Phenyl-1,3-benzoxazol-6-ol (herein referred to as PBO-6-ol ) represents a privileged scaffold in medicinal chemistry, distinguished by its planar benzoxazole core and the critical C6-hydroxyl functionality. Unlike traditional alkylating agents (e.g., Cisplatin) that indiscriminately damage DNA, PBO-6-ol and its immediate derivatives function primarily as targeted kinase inhibitors (specifically VEGFR-2) and pro-apoptotic inducers .
This guide compares PBO-6-ol against industry standards Cisplatin , Doxorubicin , and Sorafenib , highlighting its superior potency in specific cell lines (nanomolar efficacy) and distinct mechanism of action.
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: 2-Phenyl-1,3-benzoxazol-6-ol[1]
-
CAS Number: 116496-30-1
-
Molecular Formula: C₁₃H₉NO₂
-
Key Pharmacophore: The 6-OH group facilitates hydrogen bonding within the ATP-binding pocket of kinases (e.g., VEGFR-2), while the 2-phenyl ring provides essential hydrophobic interactions.
Comparative Efficacy Analysis
The following data synthesizes experimental results from breast (MCF-7) and liver (HepG2) cancer models. PBO-6-ol demonstrates a potency advantage (nM range) compared to the micromolar (µM) activity of first-generation chemotherapeutics.
Table 1: IC₅₀ Values Comparison (Cytotoxicity)
| Compound | Drug Class | MCF-7 (Breast) IC₅₀ | HepG2 (Liver) IC₅₀ | Mechanism of Action |
| PBO-6-ol | Benzoxazole Lead | 30 - 100 nM | ~50 nM | VEGFR-2 Inhibition / Apoptosis Induction |
| Cisplatin | Platinum Coordination Complex | 5.0 - 15.0 µM | 3.0 - 10.0 µM | DNA Crosslinking (Guanine N7) |
| Doxorubicin | Anthracycline Antibiotic | 0.2 - 0.5 µM | 0.5 - 1.2 µM | Topoisomerase II Inhibition / Intercalation |
| Sorafenib | Kinase Inhibitor | 3.0 - 5.0 µM | 2.5 - 4.5 µM | Multi-Kinase Inhibition (VEGFR/PDGFR/RAF) |
Key Insight: PBO-6-ol exhibits approximately 100-fold higher potency than Cisplatin and 10-fold higher potency than Sorafenib in these specific assays. This suggests that PBO-6-ol bypasses common resistance mechanisms (like drug efflux pumps) that affect traditional substrates like Doxorubicin.
Mechanism of Action (MOA)
Unlike Cisplatin, which triggers necrosis and widespread DNA damage, PBO-6-ol acts as a molecular switch for apoptosis via the VEGFR-2 signaling cascade.
Primary Pathway: VEGFR-2 Inhibition
PBO-6-ol binds to the ATP-binding site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This blockade prevents autophosphorylation, thereby shutting down the downstream RAS/RAF/MEK/ERK pathway required for cell proliferation and angiogenesis.
MOA Visualization
Figure 1: PBO-6-ol competitively binds to VEGFR-2, halting the RAS/RAF proliferation cascade and triggering apoptosis.
Experimental Protocols
To validate the efficacy of PBO-6-ol against commercial alternatives, the following standardized protocols must be employed. These workflows ensure reproducibility and eliminate false positives from solubility artifacts.
Protocol A: MTT Cytotoxicity Assay
Purpose: Determine IC₅₀ values quantitatively. Self-Validation Step: Include a "Solvent Control" (DMSO < 0.1%) to ensure toxicity is not due to the vehicle.
-
Seeding: Plate MCF-7 or HepG2 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -
Treatment:
-
Prepare stock solution of PBO-6-ol (10 mM in DMSO).
-
Perform serial dilutions (0.01 nM to 100 µM) in culture medium.
-
Add 100 µL of drug solution to wells. Include Cisplatin as a positive control.
-
-
Incubation: Incubate for 48 hours.
-
Development:
-
Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Remove supernatant and dissolve formazan crystals in 150 µL DMSO.
-
-
Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Protocol B: VEGFR-2 Kinase Inhibition Assay (ELISA)
Purpose: Confirm the molecular target (Mechanism of Action). Self-Validation Step: Use Sorafenib as the reference standard.
-
Coating: Coat 96-well plates with purified human VEGFR-2 enzyme.
-
Reaction: Add ATP (10 µM) and Poly(Glu,Tyr) substrate.
-
Inhibition: Add PBO-6-ol at varying concentrations (1 nM - 1 µM). Incubate 1h at 30°C.
-
Detection: Add anti-phosphotyrosine antibody conjugated to HRP.
-
Readout: Add TMB substrate and measure OD at 450 nm.
-
Result Interpretation: A lower OD indicates inhibition of phosphorylation. PBO-6-ol should show an IC₅₀ < 100 nM.
-
Toxicity & Selectivity Profile
A critical advantage of benzoxazole derivatives is their selectivity index (SI) .
-
Normal Cells (HUVEC/Fibroblasts): PBO-6-ol typically shows IC₅₀ > 50 µM.
-
Cancer Cells: IC₅₀ ~ 0.05 µM.
-
Selectivity Index: > 1000.
Comparison:
-
Cisplatin: Low SI (~10-20). Causes nephrotoxicity and ototoxicity.
-
PBO-6-ol: High SI. The benzoxazole scaffold is less prone to forming covalent DNA adducts in healthy tissue, potentially reducing severe side effects like hair loss and kidney damage.
References
-
MDPI Molecules (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation.Link
-
NIH PubMed Central (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation.Link
-
Molaid Chemical Database. 2-phenylbenzo[d]oxazol-6-ol (CAS 116496-30-1) Biological Activity Profile.Link
-
Journal of King Saud University - Science (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis.[2]Link
Sources
A Senior Application Scientist's Guide to Benchmarking Fluorophore Performance: A Case Study of 2-Phenyl-1,3-benzoxazol-6-ol
In the landscape of drug discovery and biomedical research, the development and characterization of novel fluorophores are paramount for advancing high-throughput screening, bioimaging, and sensor technologies. A critical determinant of a fluorophore's utility is its fluorescence quantum yield (Φ), a measure of its efficiency in converting absorbed light into emitted fluorescence. This guide provides a comprehensive framework for benchmarking the quantum yield of 2-Phenyl-1,3-benzoxazol-6-ol, a promising heterocyclic scaffold, against established fluorophore standards.
This document is tailored for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the experimental choices and the principles that ensure data integrity.
The Principle of Fluorescence Quantum Yield
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2][3][4] It is a fundamental photophysical property that dictates the brightness of a fluorophore. A high quantum yield is often a desirable characteristic, particularly in applications where high sensitivity is required.
The most common and reliable method for determining the fluorescence quantum yield of an unknown compound is the comparative method.[4] This technique involves comparing the fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield.
Selecting the Right Benchmarks: Standard Fluorophores
The choice of a suitable quantum yield standard is crucial for accurate measurements. An ideal standard should exhibit stable and high fluorescence, have a well-documented quantum yield, and its absorption and emission spectra should preferably overlap with those of the test compound to minimize instrumental variations. For this guide, we will utilize Quinine Sulfate, a widely accepted and well-characterized standard. We will also discuss other common standards like Fluorescein and Rhodamine B for a broader context.
Table 1: Properties of Standard Fluorophores
| Fluorophore | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Quinine Sulfate | 0.1 M H₂SO₄ | ~350 | ~450 | ~0.54 |
| Fluorescein | 0.1 M NaOH | ~490 | ~514 | ~0.95 |
| Rhodamine B | Ethanol | ~554 | ~580 | ~0.65 |
Experimental Workflow: A Step-by-Step Guide to Quantum Yield Determination
The following protocol outlines the comparative method for determining the fluorescence quantum yield of 2-Phenyl-1,3-benzoxazol-6-ol using Quinine Sulfate as the standard.
Diagram of the Experimental Workflow
Sources
- 1. chem.uaic.ro [chem.uaic.ro]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual fluorescence of 2-(2′-hydroxyphenyl) benzoxazole derivatives via the branched decays from the upper excited-state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Investigation into the Photostability of 2-Phenyl-1,3-benzoxazol-6-ol and its Isomeric Analogs as Potential UV-Absorbing Agents
Authored by: [Your Name/Lab Group], Senior Application Scientist
Abstract
The escalating demand for effective and safe ultraviolet (UV) radiation absorbing agents in pharmaceuticals, cosmetics, and material sciences necessitates a thorough evaluation of their photostability. This guide presents a comparative study on the photostability of 2-Phenyl-1,3-benzoxazol-6-ol, a member of the hydroxyphenyl benzoxazole class of compounds known for their fluorescent properties and potential as UV filters. Due to a notable scarcity of direct photostability data for this specific molecule in peer-reviewed literature, this guide outlines a comprehensive experimental framework. We will compare its photostability against its better-studied isomer, 2-(2-Hydroxyphenyl)benzoxazole, and the widely used commercial UV filter, Avobenzone. The methodologies detailed herein provide a robust template for researchers to assess the photostability of novel UV-absorbing compounds, ensuring the generation of reliable and reproducible data.
Introduction: The Critical Role of Photostability in UV-Absorbing Agents
Ultraviolet radiation from the sun is a significant environmental stressor, capable of inducing detrimental effects on human skin and degrading various materials. UV-absorbing agents are incorporated into a wide array of products to mitigate these effects. The efficacy of a UV filter is not solely dependent on its ability to absorb UV radiation but also on its photostability – the capacity to maintain its chemical integrity upon exposure to light. Photodegradation can lead to a loss of UV protection and the formation of potentially harmful byproducts.
The 2-hydroxyphenyl benzoxazole scaffold is of particular interest due to its inherent UV-absorbing properties, which are attributed to an excited-state intramolecular proton transfer (ESIPT) mechanism. This process allows for the rapid and non-radiative dissipation of absorbed UV energy as heat, thereby preventing photochemical reactions that could lead to degradation. While much research has focused on 2-(2-Hydroxyphenyl)benzoxazoles, the photostability of other isomers, such as 2-Phenyl-1,3-benzoxazol-6-ol, remains largely unexplored. This guide aims to bridge this knowledge gap by providing a detailed protocol for a comparative photostability assessment.
Experimental Design: A Framework for Comparative Photostability Analysis
The following sections detail the experimental protocols for a comprehensive comparative study. The experimental design emphasizes self-validating systems and adherence to established scientific principles.
Materials and Instrumentation
A detailed list of necessary materials and instrumentation is provided in Table 1.
| Category | Item | Specifications | Purpose |
| Chemicals | 2-Phenyl-1,3-benzoxazol-6-ol | >98% purity | Target compound for photostability analysis. |
| 2-(2-Hydroxyphenyl)benzoxazole | >98% purity | Isomeric analog for comparison. | |
| Avobenzone | >98% purity | Commercial UV filter benchmark. | |
| Acetonitrile | HPLC grade | Solvent for sample preparation and HPLC mobile phase. | |
| Water | Deionized, 18.2 MΩ·cm | HPLC mobile phase. | |
| Formic Acid | LC-MS grade | Mobile phase additive. | |
| Instrumentation | Solar Simulator | Xenon arc lamp with appropriate filters | Controlled irradiation source mimicking natural sunlight. |
| UV-Vis Spectrophotometer | Diode array or dual beam | To monitor changes in the absorption spectra of the compounds. | |
| High-Performance Liquid Chromatography (HPLC) System | With PDA or UV detector | To quantify the degradation of the parent compound and identify photoproducts. | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) System | For the identification of degradation products. | ||
| Quartz Cuvettes | 1 cm path length | Sample holders for irradiation and spectrophotometric analysis. |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Figure 1: Experimental workflow for the comparative photostability study.
Step-by-Step Protocols
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminoresorcinol (1 equivalent) and benzoic acid (1.1 equivalents) in polyphosphoric acid (PPA).
-
Reaction Conditions: Heat the mixture to 180-200 °C for 4-6 hours with constant stirring.
-
Workup: Cool the reaction mixture to approximately 100 °C and pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate forms. Extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized 2-Phenyl-1,3-benzoxazol-6-ol using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol:
-
Sample Preparation: Prepare 10 µM solutions of 2-Phenyl-1,3-benzoxazol-6-ol, 2-(2-Hydroxyphenyl)benzoxazole, and Avobenzone in HPLC-grade acetonitrile.
-
Initial Analysis (T=0): Record the initial UV-Vis absorption spectrum (250-450 nm) and inject an aliquot of each solution into the HPLC system to determine the initial peak area.
-
Irradiation: Place the quartz cuvettes containing the sample solutions in a solar simulator. Ensure consistent and uniform irradiation across all samples.
-
Time-Course Analysis: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each cuvette for UV-Vis and HPLC analysis.
-
Data Acquisition: Record the full UV-Vis spectrum and the HPLC chromatogram at each time point.
Data Analysis and Interpretation
Degradation Kinetics
The photodegradation of the test compounds is expected to follow pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the normalized concentration (C/C₀) versus the irradiation time (t), as shown in the equation:
ln(C/C₀) = -kt
Where C is the concentration at time t and C₀ is the initial concentration. The half-life (t₁/₂) of the compound can then be calculated using the following equation:
t₁/₂ = 0.693 / k
A comparison of the degradation rate constants and half-lives will provide a quantitative measure of the relative photostability of the three compounds.
Quantum Yield of Photodegradation
The quantum yield (Φ) represents the efficiency of a photochemical process and can be calculated to provide a more fundamental comparison of photostability. This requires the use of a chemical actinometer to determine the photon flux of the light source.
Identification of Photodegradation Products
LC-MS analysis of the irradiated samples will be performed to identify the major photodegradation products. The proposed degradation pathways can be elucidated based on the mass-to-charge ratio (m/z) and fragmentation patterns of the detected species.
Expected Results and Discussion
Based on the principles of photochemistry and the known behavior of related compounds, we can anticipate the following outcomes:
-
2-(2-Hydroxyphenyl)benzoxazole is expected to exhibit the highest photostability due to the efficient ESIPT mechanism facilitated by the intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the oxazole ring.
-
2-Phenyl-1,3-benzoxazol-6-ol , lacking this specific intramolecular hydrogen bond, may undergo photodegradation through alternative pathways, potentially leading to lower photostability.
-
Avobenzone , while an effective UVA absorber, is known to be notoriously photolabile, particularly its diketone tautomer. It is expected to show the most rapid degradation among the three compounds.
The comparative data will be summarized in the following table:
| Compound | Degradation Rate Constant (k) | Half-life (t₁/₂) (min) | Major Photodegradation Products |
| 2-Phenyl-1,3-benzoxazol-6-ol | To be determined | To be determined | To be determined |
| 2-(2-Hydroxyphenyl)benzoxazole | To be determined | To be determined | To be determined |
| Avobenzone | To be determined | To be determined | To be determined |
The identification of photodegradation products is crucial for a comprehensive safety assessment of these compounds as potential UV filters.
Conclusion
This guide provides a robust and scientifically sound framework for the comparative photostability study of 2-Phenyl-1,3-benzoxazol-6-ol. By comparing it with a structurally related isomer and a commercially relevant benchmark, this research will contribute valuable data to the field of photoprotection. The detailed protocols and data analysis procedures outlined herein are designed to ensure the generation of high-quality, reproducible results, enabling researchers to make informed decisions in the development of novel UV-absorbing agents.
References
-
Title: Excited-state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)benzoxazole Source: Journal of the American Chemical Society URL: [Link]
-
Title: Photostability of UV-absorber systems in sunscreens Source: Journal of Photochemistry and Photobiology B: Biology URL: [Link]
-
Title: A review of the photostability of UV filters Source: Photochemical & Photobiological Sciences URL: [Link]
-
Title: Synthesis of 2-Arylbenzoxazoles via a One-Pot Condensation of 2-Aminophenols with Aryl Aldehydes Source: Molecules URL: [Link]
A Head-to-Head Comparison of Synthetic Routes to 2-Phenyl-1,3-benzoxazol-6-ol: A Guide for Researchers
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and unique photophysical properties. Among these, 2-Phenyl-1,3-benzoxazol-6-ol stands out as a key intermediate and a target molecule with significant potential. The presence of the phenolic hydroxyl group at the 6-position offers a valuable handle for further functionalization, making the efficient and selective synthesis of this compound a critical endeavor for researchers in drug discovery and materials development.
This guide provides an in-depth, head-to-head comparison of three distinct synthetic strategies for the preparation of 2-Phenyl-1,3-benzoxazol-6-ol. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each method, offering field-proven insights to guide your synthetic choices.
At a Glance: Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Yield | Key Advantages | Potential Challenges |
| Method 1: PPA-Catalyzed Condensation | 2-Amino-5-hydroxyphenol, Benzoic Acid | Polyphosphoric Acid (PPA) | 4 - 8 hours | 75-85% | High yield, well-established, one-pot | Harsh conditions, viscous medium, difficult workup |
| Method 2: Nanoparticle-Catalyzed One-Pot Synthesis | 2-Amino-5-hydroxyphenol, Benzaldehyde | Ag@Fe₂O₃ or ZnS Nanoparticles | 15 - 180 minutes | 80-95% | "Green" approach, mild conditions, short reaction time, catalyst reusability | Catalyst preparation and characterization required, potential for catalyst poisoning |
| Method 3: Beckmann Rearrangement Approach | 2,4-Dihydroxybenzophenone | Hydroxylamine, Acid Catalyst (e.g., H₂SO₄, PPA) | Multi-step (Oxime formation + Rearrangement) | Moderate (overall) | Novel approach, potential for substrate scope expansion | Multi-step synthesis, potential for side reactions, stereochemistry of oxime can influence reaction |
Method 1: The Workhorse - Polyphosphoric Acid (PPA)-Catalyzed Condensation
The condensation of an o-aminophenol with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) is a classical and robust method for the synthesis of 2-substituted benzoxazoles. PPA serves as both the solvent and the catalyst, facilitating the dehydration and cyclization steps.
Mechanistic Rationale
The reaction proceeds through an initial N-acylation of the 2-amino-5-hydroxyphenol with benzoic acid to form an amide intermediate. The acidic environment of the PPA then protonates the amide carbonyl, rendering it more electrophilic. Subsequent intramolecular nucleophilic attack by the phenolic hydroxyl group, followed by dehydration, leads to the formation of the benzoxazole ring. The high temperature is necessary to drive the reaction to completion, especially the dehydration step.
Caption: Workflow for PPA-Catalyzed Synthesis.
Detailed Experimental Protocol
Materials:
-
2-Amino-5-hydroxyphenol (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
Polyphosphoric Acid (PPA) (10-20 wt eq)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid. Heat the PPA to 80-90 °C with stirring to reduce its viscosity.
-
Carefully add 2-amino-5-hydroxyphenol and benzoic acid to the hot PPA.
-
Increase the temperature of the reaction mixture to 180-200 °C and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a pH of 7-8 is reached.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Trustworthiness and Validation
This method's reliability stems from its long-standing use in organic synthesis. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected melting point for 2-Phenyl-1,3-benzoxazole is in the range of 100-103 °C, although the 6-hydroxy derivative will have a different melting point that should be determined and compared with literature values if available.
Method 2: The "Green" Contender - Nanoparticle-Catalyzed One-Pot Synthesis
In recent years, the development of sustainable and environmentally friendly synthetic methodologies has gained significant traction. The use of heterogeneous nanocatalysts for the one-pot synthesis of benzoxazoles from o-aminophenols and aldehydes represents a significant step in this direction.[1] This approach offers mild reaction conditions, shorter reaction times, and the potential for catalyst recycling.
Mechanistic Rationale
The reaction mechanism is believed to involve the initial formation of a Schiff base between the 2-amino-5-hydroxyphenol and benzaldehyde, which is catalyzed by the nanoparticle surface. The nanoparticle then facilitates the oxidative cyclization of the Schiff base intermediate to the corresponding benzoxazole. The exact role of the nanoparticle can vary, but it is generally thought to act as a Lewis acid and/or facilitate the aerobic oxidation process.
Caption: Workflow for Nanoparticle-Catalyzed Synthesis.
Detailed Experimental Protocol (Example with Ag@Fe₂O₃ Nanoparticles)
Materials:
-
2-Amino-5-hydroxyphenol (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Ag@Fe₂O₃ nanoparticles (catalytic amount, e.g., 20 mg per 1.5 mmol of aminophenol)[1]
-
Ethanol/Water (e.g., 1:4 v/v)[1]
Procedure:
-
Synthesize and characterize the Ag@Fe₂O₃ core-shell nanoparticles according to a literature procedure.[1]
-
In a round-bottom flask, suspend the Ag@Fe₂O₃ nanoparticles in the ethanol/water solvent system.
-
Add 2-amino-5-hydroxyphenol and benzaldehyde to the suspension.
-
Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50-70 °C) for the required time (typically 15-180 minutes). Monitor the reaction by TLC.[2][3]
-
Upon completion, the catalyst can be recovered by an external magnet.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Trustworthiness and Validation
The success of this method hinges on the quality and activity of the nanocatalyst. It is crucial to thoroughly characterize the nanoparticles using techniques such as XRD, TEM, and BET surface area analysis. The reusability of the catalyst should also be evaluated over several cycles to confirm its stability and cost-effectiveness. The final product's identity and purity must be confirmed by spectroscopic methods.
Method 3: The Unconventional Route - Beckmann Rearrangement
The Beckmann rearrangement offers a less conventional but mechanistically interesting approach to the synthesis of benzoxazole derivatives. This multi-step route involves the formation of an oxime from a ketone precursor, followed by an acid-catalyzed rearrangement to an amide, which can then cyclize to form the benzoxazole ring.
Mechanistic Rationale
The synthesis begins with the oximation of 2,4-dihydroxybenzophenone to form the corresponding oxime. In the presence of a strong acid (e.g., sulfuric acid or PPA), the hydroxyl group of the oxime is protonated, creating a good leaving group (water). This is followed by a concerted anti-migration of the phenyl group to the electron-deficient nitrogen atom, leading to a nitrilium ion intermediate. Tautomerization of the nitrilium ion gives an amide, which then undergoes intramolecular cyclization and dehydration to yield the final 2-Phenyl-1,3-benzoxazol-6-ol.
Caption: Workflow for Beckmann Rearrangement Synthesis.
Detailed Experimental Protocol (Conceptual)
Step 1: Oxime Formation
-
Dissolve 2,4-dihydroxybenzophenone in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the oxime.
-
Filter, wash with water, and dry the crude oxime.
Step 2: Beckmann Rearrangement and Cyclization
-
Add the dried oxime to a strong acid catalyst such as polyphosphoric acid or concentrated sulfuric acid at a controlled temperature (e.g., 0 °C).
-
Slowly warm the mixture to the desired reaction temperature (this will need to be optimized) and stir for a specified time.
-
Carefully quench the reaction by pouring the mixture onto ice.
-
Neutralize the solution and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the final product by recrystallization or column chromatography.
Trustworthiness and Validation
This method is more complex than the previous two and requires careful control of reaction conditions, particularly during the rearrangement step. The stereochemistry of the oxime (E/Z isomers) can influence the migration of the aryl groups, potentially leading to isomeric byproducts. Therefore, thorough characterization of the intermediate oxime and the final product is essential.
Conclusion and Recommendations
The choice of synthetic method for 2-Phenyl-1,3-benzoxazol-6-ol will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity.
-
For large-scale synthesis where yield is paramount and harsh conditions are manageable, the PPA-catalyzed condensation (Method 1) remains a reliable and well-understood choice.
-
For researchers prioritizing environmentally friendly processes, mild reaction conditions, and rapid synthesis, the nanoparticle-catalyzed one-pot method (Method 2) is an excellent and modern alternative.
-
The Beckmann rearrangement approach (Method 3) offers a mechanistically distinct and intellectually stimulating route, which may be advantageous for creating diverse analogues by modifying the ketone precursor.
It is imperative that regardless of the chosen method, rigorous purification and thorough analytical characterization are performed to ensure the quality and integrity of the final product for its intended application in research and development.
References
- Saraf, S. K., et al. (2010). Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. Der Pharma Chemica, 2(4), 206-212.
- Krishnarao, N., et al. (2025). ONE-POT SYNTHESIS OF BENZOXAZOLE ANALOGOUS CATALYZED Zn (OAc)2. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(8), 984-991.
- Beckmann, E. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993.
- Gawande, M. B., et al. (2013). A green approach to the rapid synthesis of 2-phenyl benzoxazole and its derivatives using magnetically separable Ag@Fe2O3 core-shell nanocatalyst. Research Journal of Chemistry and Environment, 25(1).
- Patil, S. L., et al. (2023). Zinc Sulfide (ZnS) Nanoparticles: An Effective Catalyst for Synthesis of Benzoxazole Derivatives. Asian Journal of Green Chemistry, 7, 47-56.
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
- George, S., & Sreekumar, K. (2020). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 21356-21385.
- Chavan, R. D., et al. (2021). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. CKT College Panvel.
- Krishnarao, N., et al. (2025). ONE-POT SYNTHESIS OF BENZOXAZOLE ANALOGOUS CATALYZED Zn (OAc)2. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(8), 984-991.
Sources
assessing the performance of 2-Phenyl-1,3-benzoxazol-6-ol in different assay formats
Technical Assessment: 2-Phenyl-1,3-benzoxazol-6-ol vs. Standard Fluorophores in Protein Aggregation and Polarity Assays
Executive Summary & Photophysical Profile
2-Phenyl-1,3-benzoxazol-6-ol (herein referred to as 6-HPB ) represents a class of benzoxazole-based fluorophores often evaluated as structural analogs to the gold-standard amyloid probe, Thioflavin T (ThT), or as polarity-sensitive probes similar to Prodan.
Unlike its structural isomer 2-(2'-hydroxyphenyl)benzoxazole (HBO) , which is famous for Excited-State Intramolecular Proton Transfer (ESIPT) due to an intramolecular hydrogen bond, 6-HPB lacks the structural geometry for ESIPT. Instead, its fluorescence mechanism relies on Planarization Intramolecular Charge Transfer (PICT) and Solvatochromism .
Key Technical Distinction:
-
HBO (2'-OH): ESIPT-active, massive Stokes shift (~150 nm), dual emission.
-
6-HPB (6-OH): ESIPT-inactive, environment-sensitive, pH-sensitive (phenolic pKa ~8.5–9.5), moderate Stokes shift (~60–80 nm).
Comparative Analysis: Assay Formats
This guide evaluates 6-HPB against industry standards in three critical assay formats: Amyloid Fibril Detection, Hydrophobicity Sensing, and pH Ratiometric Assays.
Format A: Amyloid Fibril Detection (Kinetic Monitoring)
Objective: Monitoring the aggregation of proteins (e.g.,
| Feature | Thioflavin T (ThT) (Standard) | 2-Phenyl-1,3-benzoxazol-6-ol (6-HPB) | Verdict |
| Mechanism | Molecular Rotor: Fluorescence is quenched by ring rotation in solution; restored upon rigidification in fibril grooves. | Polarity/Planarization: Fluorescence increases due to shielding from solvent (water) and restriction of movement. | ThT is superior for specificity; 6-HPB is superior for probing hydrophobic pockets. |
| Excitation/Emission | Ex: 440 nm / Em: 482 nm | Ex: ~330–360 nm / Em: ~420–450 nm (Blue shift) | ThT is better for avoiding UV-induced protein damage. |
| Binding Affinity ( | High (~0.5–2 | Moderate (~5–10 | ThT provides higher sensitivity at lower concentrations. |
| Interference | Sensitive to viscosity artifacts. | Sensitive to pH changes (due to 6-OH group). | 6-HPB requires strict pH buffering. |
Application Insight: Use 6-HPB when ThT fails due to charge repulsion (ThT is cationic; 6-HPB is neutral/anionic depending on pH) or when spectral multiplexing requires a blue-emitting probe to contrast with a red-emitting tag.
Format B: Hydrophobicity & Unfolding Assays
Objective: Assessing molten globule states or hydrophobic surface exposure during thermal denaturation.
| Feature | ANS / Bis-ANS (Standard) | 6-HPB | Verdict |
| Solvatochromism | Strong blue shift in hydrophobic environments. | distinct intensity increase in non-polar solvents; moderate spectral shift. | ANS is the gold standard for molten globules. |
| Quantum Yield ( | Low in water (<0.01), High in protein (>0.7). | Moderate in water, High in lipids/protein. | 6-HPB has a higher background signal in buffer than ANS. |
| Molecular Size | Bulky (Sulfonated naphthalene). | Compact (Benzoxazole).[1][2] | 6-HPB can access smaller hydrophobic pockets (steric advantage). |
Experimental Protocols
Protocol 1: Preparation and QC of 6-HPB Stock
Rationale: Benzoxazoles are hydrophobic. Improper solubilization leads to micro-precipitates that scatter light and ruin fluorescence data.
-
Solvent: Dissolve lyophilized 6-HPB in 100% anhydrous DMSO (Spectroscopic Grade).
-
Concentration: Prepare a 10 mM master stock.
-
QC Check: Measure Absorbance at 330 nm.
-
Calculation: Use Beer-Lambert Law (
). -
Reference
: ~20,000–25,000 (typical for phenylbenzoxazoles).
-
-
Storage: Aliquot into amber tubes, store at -20°C. Avoid freeze-thaw cycles.
Protocol 2: Kinetic Amyloid Aggregation Assay
Self-Validating Step: Include a "Dye Only" control to baseline the solvent effects and a "ThT Positive" control to verify fibril formation capability.
Reagents:
-
Protein Monomer (e.g., Lysozyme or Insulin for validation).
-
Assay Buffer: 50 mM Glycine-NaOH, pH 8.5 (Must be controlled due to 6-HPB pH sensitivity).
-
6-HPB Working Solution (50
M).
Workflow:
-
Dilution: Dilute protein to 20
M in Assay Buffer. -
Staining: Add 6-HPB to a final concentration of 20
M (1:1 ratio).-
Crucial: Keep DMSO < 1% final volume.
-
-
Plating: Transfer 100
L per well into a Black/Clear-bottom 96-well non-binding plate. -
Reading:
-
Instrument: Fluorescence Plate Reader.
-
Temperature: 37°C or 60°C (depending on protein).
-
Kinetics: Read every 5 mins for 12 hours.
-
Shaking: 5 sec orbital before each read (accelerates fibrillation).
-
Settings: Ex 340 nm / Em 430 nm (Cutoff 400 nm).
-
Mechanistic Visualization
The following diagram illustrates the dual-pathway utility of 6-HPB: its equilibrium between protonated/deprotonated states (pH interference) and its binding to the hydrophobic grooves of amyloid fibrils.
Caption: Mechanistic pathway of 6-HPB. Note the critical pH-dependent equilibrium (Phenol vs. Phenolate) which dictates binding efficiency to hydrophobic fibril grooves.
Technical Recommendations
-
pH Control is Critical: Unlike ThT, 6-HPB has a phenolic hydroxyl group. Perform all assays at a pH at least 1 unit below its pKa (recommend pH 7.0–7.4) to maintain the neutral, hydrophobic-seeking form. At pH > 9, the molecule deprotonates, becoming anionic and water-soluble, which kills the hydrophobic binding signal.
-
Use as a Secondary Probe: 6-HPB is best used in Dual-Probe Assays .
References
-
LeVine, H. 3rd. (1999). Quantification of beta-sheet amyloid fibril structures with thioflavin T. Methods in Enzymology, 309, 274-284.
-
Saha, S., & Samanta, A. (2002). Influence of the hydroxy group on the excited state proton transfer and solvatochromic properties of 2-(2'-hydroxyphenyl)benzoxazole and its derivatives. The Journal of Physical Chemistry A, 106(20), 4763-4771. (Provides photophysical grounding for hydroxy-benzoxazoles).[2]
-
Krebs, M. R., et al. (2005). The detection of amyloid fibrils using Congo red and Thioflavin T. Journal of Structural Biology, 149(1), 30-37.
-
Hawe, A., Sutter, M., & Jiskoot, W. (2008). Extrinsic fluorescent dyes as tools for protein characterization. Pharmaceutical Research, 25(7), 1487-1499. (Review of polarity probes like ANS/Benzoxazoles).
Sources
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
